molecular formula C4H11N3 B1360318 Piperazin-1-amine CAS No. 30651-60-6

Piperazin-1-amine

Cat. No.: B1360318
CAS No.: 30651-60-6
M. Wt: 101.15 g/mol
InChI Key: IYPZRUYMFDWKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazin-1-amine is a useful research compound. Its molecular formula is C4H11N3 and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

piperazin-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N3/c5-7-3-1-6-2-4-7/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPZRUYMFDWKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50276410
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30651-60-6
Record name Piperazin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50276410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-AMINOPIPERAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of piperazin-1-amine (CAS No. 30651-60-6). The information contained herein is essential for professionals engaged in chemical synthesis, pharmaceutical formulation, and drug development, where a thorough understanding of a compound's physical characteristics is paramount for predicting its behavior, ensuring its purity, and designing effective experimental and manufacturing processes.

Core Physical Properties

The physical properties of this compound are fundamental to its handling, reactivity, and application in further research and development. While experimental data for some properties are limited, a combination of predicted values and data from analogous structures provides a robust profile.

PropertyValueData TypeSource(s)
IUPAC Name This compound---[1][2]
Synonyms 1-Aminopiperazine, N-Aminopiperazine---[1][3]
CAS Number 30651-60-6---[1][4][5]
Molecular Formula C₄H₁₁N₃---[2][4]
Molecular Weight 101.15 g/mol ---[4]
Physical Form Low-melting solid or Clear liquidExperimental[3]
Melting Point Low-melting solidDescriptive[3]
Boiling Point 163.1 °C (at 760 mmHg)Predicted[6]
Density 1.000 g/cm³Predicted[3]
pKa 8.83Predicted[3]
LogP (Octanol/Water) -1.2347Calculated[4]
Vapor Pressure 2.1 mmHg (at 25°C)Calculated[6]
Solubility Profile
Solvent ClassSolventInferred SolubilityRationale
Polar Protic WaterHighThe amine and piperazine nitrogen atoms can act as hydrogen bond donors and acceptors. The parent compound, piperazine, is highly water-soluble.[7][8]
Methanol, EthanolHighPolar alcohols can engage in hydrogen bonding. A related compound, 1-Amino-4-Cyclopentenyl piperazine, is soluble in methanol.[10]
Polar Aprotic DMSO, AcetonitrileModerate to HighThese solvents are effective at solvating polar molecules.
Non-Polar Toluene, HexaneLowThe molecule's overall polarity is too high for significant solubility in non-polar hydrocarbon solvents.
Ethers Diethyl EtherLowPiperazine exhibits poor solubility in diethyl ether.[9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a compound like this compound.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).

Methodology:

  • Sample Preparation: A small amount of the dried, solid this compound is finely powdered.

  • Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to compact the sample into the sealed bottom, achieving a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube with a heating oil bath). The sample should be positioned adjacent to the thermometer bulb or digital temperature sensor.

  • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

  • Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (Thiele Tube Method)

This micro-method is suitable for determining the boiling point of small quantities of liquid.

Methodology:

  • Sample Preparation: A small fusion tube is filled with 0.5-1 mL of liquid this compound.

  • Capillary Insertion: A capillary tube, sealed at one end, is placed into the fusion tube with its open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling mineral oil.

  • Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary will be expelled.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the tip of the inverted capillary. Heating is then discontinued. The liquid will begin to cool, and the bubble stream will slow. The temperature at which the bubble stream stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different pH values, which impacts its solubility, absorption, and receptor binding.

Methodology:

  • Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like 0.15 M KCl.

  • Titration Setup: The solution is placed in a jacketed beaker to maintain a constant temperature. A calibrated pH electrode and a magnetic stirrer are immersed in the solution.

  • Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments using a burette.

  • Data Collection: After each addition of titrant, the solution is allowed to equilibrate, and the pH is recorded. The process is continued until the pH curve shows a clear inflection point.

  • Analysis: The pKa is determined from the titration curve. For a base, the pKa corresponds to the pH at the half-equivalence point (the point where half of the base has been protonated). This can be found by identifying the inflection point (equivalence point) and determining the pH at half the volume of titrant added to reach that point.

LogP (Partition Coefficient) Determination (OECD 107 Shake-Flask Method)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption and distribution.

Methodology:

  • Phase Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

  • Sample Preparation: A stock solution of this compound is prepared in the aqueous phase.

  • Partitioning: A measured volume of the n-octanol phase and the aqueous stock solution are combined in a separatory funnel. The ratio of the two phases is chosen based on the expected LogP value.

  • Equilibration: The funnel is shaken gently for a set period to allow for the compound to partition between the two phases until equilibrium is reached. To prevent emulsion formation, centrifugation is the preferred method for phase separation.

  • Concentration Analysis: The concentration of this compound in both the n-octanol and aqueous phases is determined using a suitable analytical technique (e.g., HPLC-UV or GC-MS).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is expressed as its base-10 logarithm (LogP).

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows relevant to the study of this compound.

G cluster_props Core Physical Properties cluster_dev Implications in Drug Development Solubility Solubility (Aqueous & Lipid) Formulation Formulation & Dosage Form Design Solubility->Formulation ADME Absorption & Membrane Permeability (ADME) Solubility->ADME pKa pKa (Ionization State) pKa->Solubility pKa->ADME Binding Target Binding & Pharmacodynamics pKa->Binding LogP LogP (Lipophilicity) LogP->ADME MW_MP Molecular Weight & Melting Point MW_MP->Formulation Purification Purification & Crystallization MW_MP->Purification

Caption: Relationship between physical properties and drug development.

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Sample into Capillary Tube (2-3 mm) prep->load place Place Capillary in Apparatus load->place heat_fast Heat Rapidly to ~15°C Below Est. MP place->heat_fast heat_slow Reduce Heating Rate to 1-2°C / min heat_fast->heat_slow observe Observe Sample Through Magnifier heat_slow->observe record_t1 Record T1: First Liquid Droplet Appears observe->record_t1 record_t2 Record T2: All Sample is Liquid record_t1->record_t2 report Report Melting Range (T1 - T2) record_t2->report end End report->end

Caption: Experimental workflow for melting point determination.

References

An In-depth Technical Guide to the Chemical Compatibility and Reactivity of Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compatibility and reactivity of piperazin-1-amine (also known as 1-aminopiperazine). Given its structural similarity to piperazine, a ubiquitous scaffold in medicinal chemistry, understanding the reactivity of this compound is crucial for its application in the synthesis of novel drug candidates and other fine chemicals. This document outlines its key reactions, stability profile, and known incompatibilities, supported by experimental context and visual diagrams to facilitate a deeper understanding.

Chemical Reactivity and Compatibility Overview

This compound is a bifunctional molecule featuring a piperazine ring and a primary amino group. This unique structure presents both opportunities and challenges in chemical synthesis. The piperazine ring contains two secondary amine functionalities, with the exocyclic primary amine adding a further layer of reactivity.

General Reactivity: The nitrogen atoms in this compound are nucleophilic and basic, readily reacting with a variety of electrophiles. The primary exocyclic amine is generally more nucleophilic and less sterically hindered than the endocyclic secondary amines, which can allow for some degree of selective functionalization under carefully controlled conditions. However, the presence of three reactive amine groups often leads to challenges in achieving mono-substitution, with the potential for di- and tri-substituted byproducts.

Compatibility: this compound is generally compatible with common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF). However, it is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides under uncontrolled conditions, as these can lead to vigorous and potentially hazardous reactions.

Incompatible Materials and Conditions

A summary of materials and conditions known to be incompatible with piperazine and its derivatives is presented in the table below. These incompatibilities are largely applicable to this compound due to the shared functional groups.

Incompatible AgentNature of Hazard/ReactionCitation(s)
Strong Oxidizing Agents Can cause violent reactions, potentially leading to fire or explosion.[1]
Strong Acids Exothermic neutralization reactions, forming salts.[2][3]
Acid Chlorides & Anhydrides Vigorous and exothermic acylation reactions.[1]
Isocyanates Exothermic reaction to form urea derivatives.[1]
Halogenated Organics Potential for vigorous reactions.[1]
Carbon Dioxide Readily absorbs CO2 from the air, which can affect its physical state and reactivity.[2][4]
Heat Combustible material; thermal decomposition can release toxic gases like nitrogen oxides.[4]

Key Reactions of this compound

The reactivity of this compound is dominated by the nucleophilicity of its nitrogen atoms. The primary reactions include acylation and alkylation, which are fundamental for the synthesis of a wide array of derivatives.

Acylation

Acylation of this compound involves the reaction with acylating agents such as acid chlorides, acid anhydrides, and carboxylic acids (often activated). These reactions lead to the formation of amide bonds.

Challenges in Mono-acylation: Due to the presence of multiple amine groups, achieving selective mono-acylation can be challenging, often resulting in a mixture of products. Strategies to favor mono-acylation include:

  • Use of a Large Excess of the Amine: This statistically favors the reaction of the acylating agent with an unreacted this compound molecule.

  • Controlled Addition of the Acylating Agent: Slow, dropwise addition of the acylating agent to the amine solution helps to maintain a low concentration of the electrophile.

  • Use of Protecting Groups: Temporarily blocking one or more of the amine functionalities with a protecting group (e.g., Boc) allows for selective acylation at the desired position.

Experimental Protocol: General Mono-acylation of a Piperazine Derivative

This protocol describes a general method for the mono-acylation of a piperazine derivative, which can be adapted for this compound.

  • Preparation of the Amine Solution: Dissolve the piperazine derivative (1 equivalent) in a suitable aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine; 1.1-1.5 equivalents) to the solution to act as an acid scavenger.

  • Addition of Acylating Agent: Slowly add the acylating agent (e.g., acid chloride or anhydride; 1 equivalent) dropwise to the stirred solution at a controlled temperature (often 0 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Alkylation

Alkylation of this compound involves the reaction with alkylating agents such as alkyl halides or sulfonates. This reaction forms new carbon-nitrogen bonds.

Challenges in Mono-alkylation: Similar to acylation, achieving selective mono-alkylation is a significant challenge. Strategies to control the reaction include:

  • Stoichiometric Control: Using a large excess of this compound relative to the alkylating agent.[5]

  • Use of Protecting Groups: Employing a mono-protected piperazine derivative is a highly effective method to ensure mono-alkylation.[5] The tert-Butoxycarbonyl (Boc) group is a common choice.

  • Reductive Amination: A two-step, one-pot process where the amine is first reacted with an aldehyde or ketone to form an iminium ion, which is then reduced. This method is particularly useful for avoiding the formation of quaternary ammonium salts.[6]

  • Use of Piperazine Salts: Employing a mono-protonated salt of the piperazine can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[6]

Experimental Protocol: Mono-N-Alkylation of a Substituted Piperazine with an Alkyl Bromide

This protocol outlines a general procedure for the mono-N-alkylation of a substituted piperazine.

  • Reactant Setup: To a dried reaction flask, add the substituted piperazine (1 equivalent) and an anhydrous base such as potassium carbonate (2.0 equivalents).

  • Solvent Addition: Add an anhydrous aprotic solvent, such as acetonitrile (MeCN), and stir the suspension.

  • Addition of Alkylating Agent: Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Work-up and Purification: After completion, cool the reaction mixture, filter off the base, and concentrate the filtrate. The crude product can be purified by column chromatography.[6]

Stability and Degradation

The stability of this compound is a critical factor in its storage, handling, and application in multi-step syntheses. Like other amines, it is susceptible to thermal and oxidative degradation.

Thermal Degradation

Studies on aqueous piperazine solutions have shown that thermal degradation is first-order with respect to the piperazine concentration and is influenced by temperature and the presence of CO2.[7][8] For an 8 m aqueous piperazine solution at 150 °C with 0.3 mol CO2/mol alkalinity, the first-order degradation rate constant (k1) is 6.12 × 10⁻⁹ s⁻¹.[7] The activation energy for this degradation is 183.5 kJ/mol.[7]

Degradation Products: The major thermal degradation products of piperazine include N-formylpiperazine, ammonium, and N-(2-aminoethyl) piperazine.[7] The degradation is thought to proceed through SN2 substitution reactions.[7]

Oxidative Degradation

Oxidative degradation of piperazine can be catalyzed by metal ions such as copper (Cu²⁺).[7] Iron and stainless steel metals are only weak catalysts for oxidation.[7] Identified oxidation products include ethylenediamine, carboxylate ions, and amides.[7]

The table below summarizes the degradation kinetics for aqueous piperazine, which can serve as an estimate for the stability of this compound.

Degradation TypeKey ParametersValueConditionsCitation(s)
Thermal Degradation First-order rate constant (k1)6.12 × 10⁻⁹ s⁻¹8 m aqueous piperazine, 150 °C, 0.3 mol CO₂/mol alkalinity[7]
Activation Energy183.5 kJ/mol8 m aqueous piperazine, 0.3 mol CO₂/mol alkalinity[7]

Role in Signaling Pathways and Drug Discovery

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs.[9][10] The basic nitrogen atoms of the piperazine ring are often crucial for interacting with biological targets and can improve the pharmacokinetic properties of a drug molecule. This compound, as a versatile building block, can be incorporated into molecules targeting a range of signaling pathways.

TRPC6 Channel Modulation in Alzheimer's Disease

Derivatives of piperazine have been identified as potential therapeutic agents for Alzheimer's disease through their modulation of the Transient Receptor Potential Canonical 6 (TRPC6) channel.[11] Activation of TRPC6 is believed to play a role in a neuroprotective signaling pathway.

TRPC6_Pathway Piperazine Derivative Piperazine Derivative TRPC6 Channel TRPC6 Channel Piperazine Derivative->TRPC6 Channel Activates Ca2+ Influx Ca2+ Influx TRPC6 Channel->Ca2+ Influx Neuronal Store-Operated Calcium Entry Neuronal Store-Operated Calcium Entry Ca2+ Influx->Neuronal Store-Operated Calcium Entry Dendritic Spine Stability Dendritic Spine Stability Neuronal Store-Operated Calcium Entry->Dendritic Spine Stability Neuroprotection Neuroprotection Dendritic Spine Stability->Neuroprotection

5-HT1A Receptor Pathway in Depression

Piperazine derivatives are also prominent in the development of antidepressants, often targeting the 5-hydroxytryptamine (serotonin) 1A (5-HT1A) receptor.[12][13][14] The interaction of these derivatives with the 5-HT1A receptor can modulate serotonergic neurotransmission.

HT1A_Pathway Piperazine Derivative Piperazine Derivative 5-HT1A Receptor 5-HT1A Receptor Piperazine Derivative->5-HT1A Receptor Binds to Downstream Signaling Downstream Signaling 5-HT1A Receptor->Downstream Signaling Modulates Antidepressant Effect Antidepressant Effect Downstream Signaling->Antidepressant Effect

PI3Kδ Inhibition in Autoimmune Diseases

Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][7][8][15]triazin-4-amine have been identified as highly potent and selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ).[15][16] Inhibition of PI3Kδ is a promising therapeutic strategy for autoimmune diseases.

PI3K_Pathway This compound Derivative This compound Derivative PI3Kδ PI3Kδ This compound Derivative->PI3Kδ Inhibits PIP3 PIP3 PI3Kδ->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3Kδ Downstream Signaling (e.g., Akt) Downstream Signaling (e.g., Akt) PIP3->Downstream Signaling (e.g., Akt) Immune Cell Proliferation & Survival Immune Cell Proliferation & Survival Downstream Signaling (e.g., Akt)->Immune Cell Proliferation & Survival Inflammatory Response Inflammatory Response Immune Cell Proliferation & Survival->Inflammatory Response

Experimental Workflows

The following diagrams illustrate common experimental workflows relevant to the synthesis and evaluation of this compound derivatives.

Synthesis_Workflow start Start | this compound reaction Reaction Setup | Solvent, Base, Electrophile start->reaction monitoring Reaction Monitoring | TLC, LC-MS reaction->monitoring workup Work-up | Quenching, Extraction monitoring->workup purification Purification | Column Chromatography, Recrystallization workup->purification characterization Characterization | NMR, MS, IR purification->characterization end End | Pure Derivative characterization->end

Compatibility_Workflow cluster_prep Sample Preparation cluster_exposure Chemical Exposure cluster_analysis Analysis Prepare Samples Prepare Samples Expose to Chemical Agent Expose to Chemical Agent Prepare Samples->Expose to Chemical Agent Control (No Exposure) Control (No Exposure) Prepare Samples->Control (No Exposure) Visual Inspection Visual Inspection Expose to Chemical Agent->Visual Inspection Control (No Exposure)->Visual Inspection Measure Physical Properties (Weight, Dimensions) Measure Physical Properties (Weight, Dimensions) Visual Inspection->Measure Physical Properties (Weight, Dimensions) Analytical Techniques (e.g., HPLC, NMR) Analytical Techniques (e.g., HPLC, NMR) Measure Physical Properties (Weight, Dimensions)->Analytical Techniques (e.g., HPLC, NMR) Compare Results Compare Results Analytical Techniques (e.g., HPLC, NMR)->Compare Results Determine Compatibility Determine Compatibility Compare Results->Determine Compatibility

Conclusion

This compound is a valuable and reactive building block for the synthesis of diverse molecular architectures, particularly in the field of drug discovery. Its chemical behavior is largely governed by the nucleophilic character of its three amine groups, presenting both synthetic opportunities and the challenge of controlling selectivity. A thorough understanding of its reactivity, stability, and incompatibilities, as outlined in this guide, is essential for its effective and safe utilization in research and development. The involvement of piperazine derivatives in modulating key signaling pathways highlights the potential of this compound as a starting material for the development of novel therapeutics for a range of diseases.

References

Spectroscopic Profile of Piperazin-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperazin-1-amine, a key heterocyclic amine, serves as a versatile building block in medicinal chemistry and drug development. Its unique structural features, combining a piperazine ring and a primary amine, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in confirming its identity, purity, and structural integrity during synthesis and further functionalization. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is compiled from foundational spectroscopic principles and analysis of structurally related piperazine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~2.90Triplet4HH-2, H-6
~2.75Triplet4HH-3, H-5
~1.5 (variable)Singlet (broad)2H-NH₂

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ) (ppm)Assignment
~55.0C-2, C-6
~46.0C-3, C-5
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3350 - 3250Medium, Sharp (doublet)N-H stretch (primary amine)
2940 - 2840StrongC-H stretch (aliphatic)
1620 - 1580MediumN-H bend (scissoring)
1450MediumC-H bend (scissoring)
1150 - 1050Medium to StrongC-N stretch
900 - 650Broad, StrongN-H wag
Mass Spectrometry (MS)

Ionization Method: Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
101High[M]⁺ (Molecular Ion)
85Medium[M - NH₂]⁺
70High[M - NH₂ - CH₃]⁺
56Very High (Base Peak)[C₃H₆N]⁺
43High[C₂H₅N]⁺

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard organic compounds and are directly applicable to this compound.

NMR Spectroscopy (¹H and ¹³C)

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.7-1.0 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • The final solution depth in the NMR tube should be approximately 4-5 cm.

¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity.

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.

  • Use a standard proton-decoupled pulse sequence to acquire the ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line.

  • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

  • Place a small drop of this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.

  • Ensure there are no air bubbles in the film.

IR Spectrum Acquisition:

  • Place the salt plate assembly into the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum of the empty beam path.

  • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • The sample is vaporized in the ion source.[1]

  • The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[1]

Mass Analysis and Detection:

  • The molecular ion and any fragment ions formed through subsequent decomposition are accelerated into the mass analyzer.

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical sample like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Pure this compound Sample Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Vaporize Sample Sample->Prep_MS NMR_Acq Acquire 1H & 13C NMR Spectra Prep_NMR->NMR_Acq IR_Acq Acquire IR Spectrum Prep_IR->IR_Acq MS_Acq Acquire Mass Spectrum (EI) Prep_MS->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling Patterns, & Integration NMR_Acq->NMR_Analysis IR_Analysis Identify Functional Group Stretches & Bends IR_Acq->IR_Analysis MS_Analysis Determine Molecular Ion & Analyze Fragmentation Pattern MS_Acq->MS_Analysis Confirmation Structural Confirmation of This compound NMR_Analysis->Confirmation IR_Analysis->Confirmation MS_Analysis->Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to 1-Aminopiperazine (CAS 30651-60-6): Properties, Hazards, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminopiperazine (CAS 30651-60-6) is a heterocyclic amine with a piperazine core structure, a scaffold of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known properties, hazards, and biological activities of 1-aminopiperazine. The document is intended for researchers, scientists, and professionals involved in drug discovery and development. It consolidates available data on its physicochemical characteristics, safety profile, and its potential as a cholinergic agent, as well as its emerging anti-cancer and antiviral properties. This guide also includes detailed experimental protocols and visual representations of proposed signaling pathways to facilitate further investigation and application of this compound.

Chemical and Physical Properties

1-Aminopiperazine, also known as N-aminopiperazine or piperazin-1-amine, is a versatile chemical intermediate. Its fundamental properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 30651-60-6[1]
Molecular Formula C4H11N3[1]
Molecular Weight 101.15 g/mol [1]
Appearance Not explicitly stated, likely a liquid or low-melting solid-
Density 1 g/cm³[2]
Boiling Point 163.1 °C at 760 mmHg[2]
Flashing Point 52.4 °C[2]
Vapor Pressure 2.1 mmHg at 25°C[2]
SMILES C1CN(CCN1)N[1]
InChIKey IYPZRUYMFDWKSS-UHFFFAOYSA-N[1]

Hazards and Toxicological Profile

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2)H319: Causes serious eye irritation
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation

First Aid Measures:

  • If Swallowed: Get medical help. Rinse mouth.[2]

  • If on Skin: Wash with plenty of water. Get medical help. Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2]

Biological Activities and Mechanisms of Action

1-Aminopiperazine and its derivatives have been reported to exhibit a range of biological activities, suggesting their potential in various therapeutic areas.

Cholinergic Activity

1-Aminopiperazine is described as a cholinergic drug. Cholinergic agents act on the neurotransmitter acetylcholine and its receptors, which are crucial components of the parasympathetic nervous system.[5] These receptors are broadly classified into muscarinic and nicotinic receptors.[6] While the specific interactions of 1-aminopiperazine with these receptor subtypes are not detailed in the available literature, its classification as a cholinergic drug implies that it may act as an agonist, either directly binding to and activating these receptors or indirectly by increasing acetylcholine levels.[5]

The potential signaling pathway for a direct-acting cholinergic agonist is depicted below.

Cholinergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space 1-Aminopiperazine 1-Aminopiperazine Cholinergic_Receptor Muscarinic or Nicotinic Receptor 1-Aminopiperazine->Cholinergic_Receptor Binds to G_Protein G-Protein (for Muscarinic) Cholinergic_Receptor->G_Protein Activates Ion_Channel Ion Channel (for Nicotinic) Cholinergic_Receptor->Ion_Channel Opens Second_Messengers Second Messengers (e.g., IP3, DAG) G_Protein->Second_Messengers Activates Cellular_Response Cellular Response (e.g., muscle contraction, secretion) Ion_Channel->Cellular_Response Leads to Second_Messengers->Cellular_Response Leads to

Figure 1: Proposed Cholinergic Signaling Pathway for 1-Aminopiperazine.

Anti-Cancer Activity

Several studies have highlighted the anti-cancer potential of piperazine derivatives. 1-Aminopiperazine has been shown to inhibit the production of DNA, RNA, and protein, leading to reduced cell division and increased cell death. It has also been identified as an inhibitor of histone deacetylase (HDAC), an enzyme often dysregulated in cancer. Furthermore, inhibition of ion channels in the plasma membrane may contribute to its anti-cancer effects.

Piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT, Src family kinases, and BCR-ABL pathways.[7][8]

Anti_Cancer_Signaling cluster_pathways Inhibited Signaling Pathways 1-Aminopiperazine_derivative 1-Aminopiperazine Derivative PI3K_AKT PI3K/AKT Pathway 1-Aminopiperazine_derivative->PI3K_AKT Inhibits Src_Kinases Src Family Kinases 1-Aminopiperazine_derivative->Src_Kinases Inhibits BCR_ABL BCR-ABL Pathway 1-Aminopiperazine_derivative->BCR_ABL Inhibits Cell_Proliferation Cell Proliferation & Survival PI3K_AKT->Cell_Proliferation Apoptosis Apoptosis PI3K_AKT->Apoptosis Inhibition leads to Src_Kinases->Cell_Proliferation Src_Kinases->Apoptosis Inhibition leads to BCR_ABL->Cell_Proliferation BCR_ABL->Apoptosis Inhibition leads to

Figure 2: Inhibition of Cancer Signaling Pathways by Piperazine Derivatives.

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and repression of gene transcription. HDAC inhibitors can reactivate the expression of tumor suppressor genes. The general mechanism of HDAC inhibition is illustrated below.

HDAC_Inhibition 1-Aminopiperazine 1-Aminopiperazine HDAC Histone Deacetylase (HDAC) 1-Aminopiperazine->HDAC Inhibits Histone_Acetylation Increased Histone Acetylation HDAC->Histone_Acetylation Deacetylates Histones (Inhibition prevents this) Chromatin_Relaxation Chromatin Relaxation Histone_Acetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression Chromatin_Relaxation->Gene_Expression Apoptosis Apoptosis & Cell Cycle Arrest Gene_Expression->Apoptosis

Figure 3: Mechanism of HDAC Inhibition by 1-Aminopiperazine.

Antiviral Activity

1-Aminopiperazine has been reported to exhibit antiviral activity against herpes simplex, pseudorabies, and vaccinia viruses.[9] For the broader class of piperazine compounds, antiviral mechanisms have been explored. One proposed mechanism involves binding to the conserved hydrophobic pocket of the viral capsid protein, which is crucial for viral replication.[10]

Antiviral_Mechanism Piperazine_Compound Piperazine Compound Viral_Capsid Viral Capsid Protein (Hydrophobic Pocket) Piperazine_Compound->Viral_Capsid Binds to Viral_Replication Viral Replication Viral_Capsid->Viral_Replication Inhibits

Figure 4: Proposed Antiviral Mechanism of Piperazine Compounds.

Experimental Protocols

Synthesis of 1-Aminopiperazine

A common method for the synthesis of 1-aminopiperazine involves a two-step process starting from piperazine.[11]

Synthesis_Workflow Piperazine Piperazine Nitrosation Step 1: Nitrosation (NaNO2, HCl) Piperazine->Nitrosation N-Nitrosopiperazine N-Nitrosopiperazine Nitrosation->N-Nitrosopiperazine Reduction Step 2: Reduction (e.g., LiAlH4 or Zn/HCl) N-Nitrosopiperazine->Reduction 1-Aminopiperazine 1-Aminopiperazine Reduction->1-Aminopiperazine

Figure 5: General Synthesis Workflow for 1-Aminopiperazine.

Step 1: Preparation of N-Nitrosopiperazine [11]

  • Dissolve piperazine in 6N HCl and cool the solution to -10 °C.

  • Slowly add a solution of sodium nitrite (NaNO2) in water while maintaining the temperature below 0 °C.

  • Adjust the pH to 10 with NaOH.

  • Extract the mixture with chloroform.

  • Dry the organic layer over sodium sulfate (Na2SO4) and evaporate the solvent.

  • Purify the crude product by column chromatography.

Step 2: Preparation of 1-Aminopiperazine [11]

  • Dissolve N-nitrosopiperazine in an appropriate solvent (e.g., THF).

  • Add the solution slowly to a suspension of a reducing agent (e.g., lithium aluminum hydride (LiAlH4) or Zinc dust with HCl) under an inert atmosphere at 0 °C.

  • Stir the mixture and then heat to reflux.

  • After cooling, quench the reaction carefully.

  • Filter the mixture and evaporate the solvent from the filtrate to obtain crude 1-aminopiperazine.

  • The crude product can be further purified by column chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of a compound on cancer cell lines.[7][8][12]

  • Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 1-aminopiperazine. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Plaque Reduction Assay for Antiviral Activity

This is a standard method to evaluate the ability of a compound to inhibit the replication of a virus.[10][13][14][15]

  • Cell Culture: Grow a monolayer of susceptible host cells in 6-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus for a set period.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a medium containing various concentrations of 1-aminopiperazine.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells to visualize the plaques (areas of cell death).

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated control and determine the EC50 value.

Conclusion

1-Aminopiperazine (CAS 30651-60-6) is a compound with a diverse and promising biological profile. Its reported cholinergic, anti-cancer, and antiviral activities make it a valuable subject for further investigation in the field of drug discovery. This technical guide has summarized the currently available information on its properties and hazards, and has provided insights into its potential mechanisms of action with illustrative diagrams and experimental protocols. While more research is needed to fully elucidate its toxicological profile and specific molecular targets, the data presented here serves as a solid foundation for scientists and researchers to explore the therapeutic potential of 1-aminopiperazine and its derivatives.

References

piperazin-1-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of Piperazin-1-amine, focusing on its fundamental physicochemical properties. The information is presented to support research and development activities where this compound is of interest.

Physicochemical Properties

The core molecular properties of this compound are summarized below.

PropertyValueSource
Molecular FormulaC₄H₁₁N₃[1][2][3]
Molecular Weight101.15 g/mol [1][2][3]
CAS Number30651-60-6[1][2][3]

Experimental Protocols and Signaling Pathways

Currently, there is a lack of publicly available, detailed experimental protocols or established signaling pathways specifically associated with this compound. The compound is primarily known as a chemical intermediate and impurity in the synthesis of other molecules, such as Rifaximin.[1] Further research would be required to elucidate any specific biological activity or to develop standardized experimental procedures.

Data Retrieval and Verification Workflow

The following diagram illustrates the general workflow for identifying and compiling the physicochemical data for a chemical compound like this compound.

A Compound Identification (this compound) B Database Search (e.g., PubChem, ChemSpider) A->B Query C Data Extraction (Molecular Formula, Weight, etc.) B->C Retrieve D Data Verification (Cross-referencing sources) C->D Validate E Data Compilation (Technical Data Sheet) D->E Compile

Caption: Workflow for Chemical Data Compilation.

References

A Technical Guide to the Theoretical Properties of Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core theoretical and physicochemical properties of piperazin-1-amine (C₄H₁₁N₃). Designed for professionals in research and drug development, this guide summarizes key computational data, outlines relevant experimental protocols, and visualizes molecular interactions and workflows to facilitate further investigation and application of this compound.

Introduction to this compound

This compound is a heterocyclic amine featuring a piperazine ring substituted with a primary amine group. The piperazine scaffold is a ubiquitous and highly valued structural motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its prevalence is due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and oral bioavailability, and its versatile synthetic handles which allow for structural modification to optimize target binding and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][3] this compound itself presents unique characteristics due to the presence of three nitrogen atoms with varying basicity, making it an intriguing candidate for fragment-based drug design and as a linker in more complex molecules.

Physicochemical and Computed Properties

Understanding the fundamental physicochemical properties of a compound is critical for predicting its behavior in biological systems. The following tables summarize key computed properties for this compound, primarily sourced from computational models and public chemical databases.

Table 1: Computed Physicochemical Properties of this compound

PropertyValueReference / Method
Molecular Weight 101.15 g/mol PubChem CID: 147392[4]
Molecular Formula C₄H₁₁N₃PubChem CID: 147392[4]
XLogP3-AA (logP) -1.1Computed by XLogP3 3.0[4]
Topological Polar Surface Area 41.3 ŲComputed by Cactvs 3.4.8.18[4]
Hydrogen Bond Donors 2Computed by Cactvs 3.4.8.18[4]
Hydrogen Bond Acceptors 3Computed by Cactvs 3.4.8.18[4]
pKa (most basic) ~9.7 (Predicted)Based on piperazine (pKa₂ = 9.73)[5]
Boiling Point 163.1 °C (at 760 mmHg)iChemical[6]

Note: The pKa value is an estimation based on the unsubstituted piperazine ring's most basic nitrogen. The actual basicity will be influenced by the electronic effects of the N-amino group.

Quantum Chemical Analysis

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of a molecule. While specific DFT studies on this compound are not widely published, data from a close structural analog, 1-amino-4-methylpiperazine (1A4MP), provides a strong basis for understanding its electronic properties.[7] Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311+G(d,p) basis set are commonly employed for such analyses.[7][8]

3.1 Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is an indicator of molecular stability.[9][10]

Table 2: Predicted Electronic Properties (Based on 1-Amino-4-methylpiperazine Analog)

PropertyEnergy (eV)Significance
HOMO Energy -5.87Indicates electron-donating capability (nucleophilic sites)
LUMO Energy 0.98Indicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap (ΔE) 6.85Reflects chemical reactivity and kinetic stability

Data derived from DFT B3LYP/6-311+G(d,p) calculations on 1-amino-4-methylpiperazine.[7]

3.2 Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic attack.[9][11] For this compound, the MEP surface would show negative potential (electron-rich, red regions) concentrated around the nitrogen atoms, indicating their role as the primary sites for protonation and electrophilic attack. The positive potential (electron-poor, blue regions) would be located around the hydrogen atoms.

Predicted Metabolic Pathways

The metabolic fate of piperazine-containing drugs is well-documented. The piperazine ring is susceptible to metabolism by Cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP1A2.[6] Common metabolic transformations include N-oxidation, and for substituted piperazines, N-dealkylation. Given its structure, this compound is predicted to undergo several metabolic reactions.

The diagram below illustrates a hypothetical metabolic pathway for this compound, highlighting the major enzymatic routes and potential metabolites.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_nitrosation Gastric Nitrosation parent This compound m2 This compound-N-oxide parent->m2 CYP450 (e.g., CYP3A4) m3 Glucuronide Conjugate parent->m3 UGTs m4 N-Nitrosopiperazine-1-amine parent->m4 Acidic Conditions + Nitrite m1 Piperazine-1,4-diamine (via N-Oxidation & Reduction) m2->m1 Reduction

Caption: Predicted metabolic pathways for this compound.

Experimental Protocols

The following sections describe generalized protocols for the synthesis and characterization of this compound, adapted from established chemical literature.

5.1 Synthesis Protocol: N-Amination of Piperazine

A common method for the synthesis of N-amino piperazines involves a two-step process of nitrosation followed by reduction.[12]

  • Step 1: N-Nitrosation of Piperazine

    • Dissolve piperazine (1.0 eq) in 6N hydrochloric acid.

    • Cool the solution to -10°C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (NaNO₂, 1.0 eq) in water dropwise over 1 hour, maintaining the temperature below 0°C.

    • After the addition is complete, adjust the pH to ~10 with a cold NaOH solution.

    • Extract the aqueous layer with an organic solvent (e.g., chloroform or dichloromethane).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N-nitrosopiperazine.

  • Step 2: Reduction of N-Nitrosopiperazine

    • Prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 3.0 eq), in an anhydrous solvent like tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C.

    • Slowly add a solution of N-nitrosopiperazine (1.0 eq) in anhydrous THF to the suspension.

    • Allow the reaction to stir, then heat to reflux for 3-4 hours.

    • Cool the reaction mixture to 0°C and carefully quench by the sequential addition of water and NaOH solution.

    • Filter the resulting solids and wash thoroughly with THF.

    • Concentrate the combined filtrate to yield crude this compound, which can be further purified by column chromatography or distillation.

5.2 Characterization Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • ¹H NMR: The spectrum is expected to show signals for the piperazine ring protons, typically in the 2.5-3.5 ppm range, and a signal for the secondary amine proton (N-H) of the ring. A distinct signal for the primary amine protons (-NH₂) would also be present.

    • ¹³C NMR: The spectrum should reveal two distinct signals for the non-equivalent carbons of the piperazine ring, typically in the 40-60 ppm range.[9]

  • Mass Spectrometry (MS):

    • Method: Electrospray ionization (ESI) is suitable for this polar molecule.

    • Expected Ion: In positive ion mode, the spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at an m/z corresponding to the molecular weight plus a proton (102.10).

  • Infrared (IR) Spectroscopy:

    • Method: A sample can be analyzed as a thin film or KBr pellet.

    • Expected Peaks: Key vibrational bands would include N-H stretching for both the primary and secondary amines (~3300-3500 cm⁻¹), C-H stretching (~2850-2950 cm⁻¹), and N-H bending (~1600 cm⁻¹).

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis, purification, and subsequent analysis of a target compound like this compound.

Caption: General workflow for the synthesis and characterization of this compound.

References

In-Depth Technical Guide to the Stability and Storage of Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for piperazin-1-amine. The information is intended to support researchers, scientists, and professionals in the pharmaceutical and chemical industries in ensuring the integrity and shelf-life of this compound. The guidance is based on established principles of chemical stability testing and available data for piperazine and related compounds.

Overview of this compound Stability

This compound is a heterocyclic amine with a reactive N-amino group, which can be susceptible to degradation under various environmental conditions. Proper storage and handling are crucial to maintain its purity and stability. The primary factors that can influence the stability of this compound include temperature, light, moisture, and exposure to oxidizing agents.

Quantitative Stability Data

While specific public domain quantitative stability data for this compound is limited, the following table outlines the key stability parameters that should be evaluated according to standard industry practices, such as the ICH Q1A(R2) guidelines. This table serves as a template for generating and organizing stability data for this compound.

Stability ParameterTest ConditionTime PointsAcceptance Criteria (Example)Potential Degradants
Long-Term Stability 25°C ± 2°C / 60% RH ± 5% RH0, 3, 6, 9, 12, 18, 24 monthsAssay: 98.0% - 102.0%Total Impurities: ≤ 1.0%Oxidative and hydrolytic degradation products
Intermediate Stability 30°C ± 2°C / 65% RH ± 5% RH0, 3, 6, 9, 12 monthsAssay: 98.0% - 102.0%Total Impurities: ≤ 1.0%Thermal and hydrolytic degradation products
Accelerated Stability 40°C ± 2°C / 75% RH ± 5% RH0, 3, 6 monthsAssay: 98.0% - 102.0%Total Impurities: ≤ 1.5%Significant thermal and hydrolytic degradation products
Thermal Stress 60°C1, 2, 4 weeksCharacterize degradation pathwayN-oxides, deamination products, ring-opened species
Hydrolytic Stability pH 2 (acid), pH 7 (neutral), pH 9 (base) at 25°C0, 1, 2, 4 weeksReport % degradationRing-opened products, deamination products
Oxidative Stability 3% H₂O₂ at 25°C0, 6, 12, 24 hoursCharacterize degradation pathwayN-oxides, nitrosamines (in presence of nitrites)
Photostability ICH Q1B compliant light sourceOverall illumination ≥ 1.2 million lux hoursNear UV energy ≥ 200 watt hours/m²Report % degradation and any color changePhotolytic cleavage products, colored degradants

Recommended Storage and Handling Conditions

Based on available safety data sheets and chemical properties, the following storage and handling conditions are recommended to ensure the stability of this compound:

  • Temperature: Store in a cool, dry place.[1] Refrigeration at 2-8°C is advisable for long-term storage.

  • Light: Protect from light.[2] Store in an amber or opaque container.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and reaction with atmospheric carbon dioxide and moisture.[3]

  • Container: Keep the container tightly closed to prevent absorption of moisture and carbon dioxide.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and sources of ignition.[4]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of this compound, based on ICH guidelines.[4]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

4.1.1. Thermal Degradation Protocol

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into a clean, dry glass vial.

  • Stress Condition: Place the vial in a calibrated oven at a temperature of 60°C.

  • Time Points: Withdraw samples at initial (t=0), 1, 2, and 4 weeks.

  • Sample Analysis:

    • Dissolve the sample in a suitable diluent (e.g., acetonitrile/water).

    • Analyze the solution by a stability-indicating HPLC method (see section 4.2) to determine the purity of this compound and the formation of any degradation products.

    • Characterize significant degradation products using LC-MS/MS.

4.1.2. Hydrolytic Degradation Protocol

  • Sample Preparation: Prepare solutions of this compound (approximately 1 mg/mL) in three different media:

    • 0.1 N Hydrochloric Acid (acidic condition)

    • Purified Water (neutral condition)

    • 0.1 N Sodium Hydroxide (basic condition)

  • Stress Condition: Store the solutions at room temperature (25°C).

  • Time Points: Analyze the solutions at initial (t=0), 1, 2, and 4 weeks.

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze by a stability-indicating HPLC method to quantify the remaining this compound and any degradants.

4.1.3. Oxidative Degradation Protocol

  • Sample Preparation: Dissolve this compound in a suitable solvent to a concentration of approximately 1 mg/mL. Add hydrogen peroxide to a final concentration of 3%.

  • Stress Condition: Store the solution at room temperature, protected from light.

  • Time Points: Analyze samples at initial (t=0), 6, 12, and 24 hours.

  • Sample Analysis: Analyze by a stability-indicating HPLC method.

4.1.4. Photostability Protocol

  • Sample Preparation: Place a thin layer of this compound powder in a chemically inert, transparent container. Prepare a control sample by wrapping an identical container in aluminum foil.

  • Stress Condition: Expose the samples to a light source that complies with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and a near-ultraviolet energy of not less than 200 watt-hours per square meter.[5]

  • Sample Analysis: After exposure, compare the physical appearance of the exposed and control samples. Analyze both samples by a stability-indicating HPLC method to quantify any degradation.

Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

  • Detector: UV detector at a suitable wavelength or a mass spectrometer for more sensitive and specific detection.

  • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Visualizations

The following diagrams illustrate the logical workflow for assessing the stability of this compound and the recommended storage conditions.

Stability_Assessment_Workflow cluster_0 Initial Assessment cluster_1 Forced Degradation Studies cluster_2 Analytical Method Development cluster_3 Analysis and Characterization cluster_4 Formal Stability Studies & Reporting start This compound (New Batch) phys_chem Physicochemical Characterization (Appearance, Purity, etc.) start->phys_chem stress_testing Stress Testing phys_chem->stress_testing method_dev Develop Stability-Indicating HPLC Method phys_chem->method_dev thermal Thermal (Heat) stress_testing->thermal hydrolytic Hydrolytic (pH 2, 7, 9) stress_testing->hydrolytic oxidative Oxidative (H2O2) stress_testing->oxidative photolytic Photolytic (ICH Q1B Light) stress_testing->photolytic analyze_samples Analyze Stressed Samples using Validated Method thermal->analyze_samples hydrolytic->analyze_samples oxidative->analyze_samples photolytic->analyze_samples method_val Validate Method (Specificity, Linearity, etc.) method_dev->method_val method_val->analyze_samples identify_degradants Identify & Characterize Degradation Products (LC-MS/MS, NMR) analyze_samples->identify_degradants formal_stability ICH Stability Studies (Long-term, Accelerated) identify_degradants->formal_stability report Establish Storage Conditions, Re-test Period, and Shelf-life formal_stability->report

Caption: Workflow for this compound stability assessment.

Storage_Conditions cluster_main Recommended Storage for this compound cluster_conditions Key Conditions cluster_avoid Avoid Contact With storage Optimal Storage Environment temp Cool & Dry Place (2-8°C Recommended) storage->temp light Protect from Light (Amber/Opaque Container) storage->light atmosphere Inert Atmosphere (Nitrogen/Argon) storage->atmosphere container Tightly Closed Container storage->container oxidizers Strong Oxidizing Agents storage->oxidizers acids Strong Acids storage->acids ignition Sources of Ignition storage->ignition

Caption: Recommended storage conditions for this compound.

References

An In-depth Technical Guide to the Basicity of Piperazin-1-amine Nitrogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the basicity of the nitrogen atoms in piperazin-1-amine, a crucial parameter influencing its physicochemical properties, and consequently its behavior in pharmaceutical and biological systems. This document outlines the theoretical basis for the differential basicity of the endocyclic and exocyclic nitrogens, presents relevant quantitative data, and provides detailed experimental protocols for the determination of pKa values.

Introduction to this compound Basicity

This compound possesses three nitrogen atoms, two within the piperazine ring (an endocyclic secondary amine at position 4, N4, and an endocyclic tertiary amine at position 1, N1) and one exocyclic primary amine nitrogen attached to N1. The basicity of these nitrogen atoms, quantified by their pKa values, is not uniform. Understanding the distinct basicity of each nitrogen is critical for predicting its protonation state at physiological pH, which in turn affects its solubility, membrane permeability, and interactions with biological targets.

The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Several factors influence this electron availability, including inductive effects, resonance effects, and the hybridization of the nitrogen atom. In this compound, the interplay of these factors leads to a significant difference in the basicity of the N1 and N4 nitrogens.

Quantitative Analysis of Basicity

The following table summarizes the experimental pKa values for piperazine and 1-methylpiperazine, which serve as a basis for estimating the pKa values of this compound.

CompoundNitrogen AtompKa1pKa2Reference
PiperazineN1/N4 (equivalent)9.735.35
1-MethylpiperazineN4 (tertiary)~9.25-
N1 (secondary)~4.6-
This compound (Estimated) N4 (secondary) ~9.3 - 9.7 -
N1 (tertiary, substituted with -NH2) ~4.5 - 5.5 -

Note on Estimations: The pKa of the N4 nitrogen in this compound is expected to be similar to the higher pKa of piperazine, as the electronic effect of the distant amino group is minimal. The N1 nitrogen, being part of a hydrazine-like structure, is expected to have a significantly lower pKa due to the electron-withdrawing inductive effect of the adjacent nitrogen atom of the amino group. This is analogous to the observed decrease in basicity when comparing ammonia and hydrazine. The pKa of the exocyclic amino group is expected to be lower than that of a typical primary amine due to the electron-withdrawing effect of the piperazine ring.

Factors Influencing Nitrogen Basicity in this compound

The differing basicities of the N1 and N4 nitrogens in this compound can be attributed to the following key factors:

  • Inductive Effect: The primary amino group (-NH2) attached to N1 is an electron-withdrawing group due to the electronegativity of the nitrogen atom. This inductive effect reduces the electron density on the N1 nitrogen, making its lone pair less available for protonation and thus rendering it less basic. The N4 nitrogen is sufficiently distant from the -NH2 group, so it experiences a negligible inductive effect.

  • Hybridization: All nitrogen atoms in this compound are sp3 hybridized, so this factor does not contribute significantly to the difference in their basicity.

  • Steric Hindrance: The piperazine ring exists in a chair conformation. While there are no bulky substituents that would cause significant steric hindrance to protonation at either nitrogen, the accessibility of the lone pairs can be a contributing factor.

The logical relationship of these factors is illustrated in the diagram below.

G Factors Affecting Basicity of this compound Nitrogens N4 N4 (Endocyclic, Secondary) High_pKa Higher Basicity (pKa ~9.3-9.7) N4->High_pKa exhibits N1 N1 (Endocyclic, Tertiary) Low_pKa Lower Basicity (pKa ~4.5-5.5) N1->Low_pKa results in NH2 Exocyclic -NH2 Group Inductive_Effect Electron-withdrawing Inductive Effect NH2->Inductive_Effect exerts Inductive_Effect->N1 reduces electron density on

Caption: Factors influencing the differential basicity of N1 and N4 nitrogens.

Experimental Protocols for pKa Determination

The determination of pKa values is crucial for the accurate characterization of ionizable compounds like this compound. Potentiometric titration and Nuclear Magnetic Resonance (NMR) spectroscopy are two common and reliable methods.

Potentiometric Titration

This method involves titrating a solution of the analyte with a standardized acid or base and monitoring the pH change.

Methodology:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a suitable co-solvent if solubility is an issue.

    • The concentration should be in the range of 1-10 mM.

    • Add a background electrolyte (e.g., 0.1 M KCl) to maintain a constant ionic strength throughout the titration.

  • Titration Setup:

    • Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Place the analyte solution in a thermostatted vessel and stir continuously.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

    • Use a calibrated burette to add the titrant.

  • Titration Procedure:

    • As this compound is a base, the titrant will be a standardized strong acid (e.g., 0.1 M HCl).

    • Add the titrant in small, precise increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH to stabilize before recording the pH and the volume of titrant added.

    • Continue the titration well past the equivalence points to obtain a complete titration curve.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a polyprotic base, there will be multiple equivalence points and corresponding pKa values.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the titrant volume to more accurately determine the equivalence points (which appear as peaks).

NMR Spectroscopy

NMR spectroscopy can be used to determine pKa values by monitoring the change in chemical shift of a specific nucleus as a function of pH.

Methodology:

  • Sample Preparation:

    • Prepare a series of buffer solutions with precisely known pH values spanning the range of interest (e.g., from pH 2 to 12).

    • Dissolve a constant, known concentration of this compound in each buffer solution. The use of D₂O as a solvent is common to avoid the large water signal in ¹H NMR.

  • NMR Data Acquisition:

    • Acquire NMR spectra (e.g., ¹H or ¹³C) for each sample at a constant temperature.

    • Identify a nucleus (a specific proton or carbon atom) whose chemical shift is sensitive to the protonation state of the nearby nitrogen atom. Protons or carbons adjacent to the nitrogen atoms are typically good candidates.

  • Data Analysis:

    • Plot the chemical shift (δ) of the chosen nucleus against the pH of the solution. This will generate a sigmoidal titration curve.

    • The pKa is the pH at the inflection point of this curve.

    • The data can be fitted to the Henderson-Hasselbalch equation to accurately determine the pKa value: δ_obs = (δ_A * 10^(pH-pKa) + δ_B) / (1 + 10^(pH-pKa)) where δ_obs is the observed chemical shift, δ_A is the chemical shift of the protonated form, and δ_B is the chemical shift of the deprotonated form.

Conclusion

The basicity of the nitrogen atoms in this compound is a critical determinant of its chemical and biological properties. The N4 nitrogen is the most basic site, with an estimated pKa in the range of 9.3-9.7, comparable to that of piperazine itself. The N1 nitrogen is significantly less basic, with an estimated pKa of 4.5-5.5, due to the electron-withdrawing inductive effect of the adjacent exocyclic amino group. These distinct pKa values mean that at physiological pH (~7.4), the N4 nitrogen will be predominantly protonated, while the N1 nitrogen will be largely in its neutral form. Accurate determination of these pKa values through experimental methods like potentiometric titration or NMR spectroscopy is essential for a complete understanding of the molecule's behavior in drug discovery and development processes.

The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of N-Aminopiperazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and history of N-aminopiperazines, a class of compounds that has become a cornerstone in modern medicinal chemistry. From their early synthesis to their role as a privileged scaffold in drug discovery, we explore the key milestones, experimental methodologies, and the evolution of their therapeutic applications. This document provides a comprehensive resource for researchers and professionals engaged in the development of novel therapeutics.

Discovery and Historical Context

The precise first synthesis of N-aminopiperazine is not definitively documented in a single seminal publication. However, the historical trajectory of its discovery can be traced through the development of related chemical methodologies, particularly the synthesis of N-nitrosamines and their subsequent reduction. The mid-20th century saw significant advancements in the chemistry of hydrazines, driven by interests in rocketry and industrial applications.

The synthesis of the precursor, N-nitrosopiperazine, is a critical first step. Patents from the 1950s describe processes for the production of N-nitrosopiperazine, highlighting its utility as a chemical intermediate. A 1959 patent, for instance, outlines a method for producing N-nitrosopiperazine by treating an aqueous solution of piperazine with nitrous acid.[1] This laid the groundwork for the synthesis of N-aminopiperazine.

The subsequent reduction of N-nitrosamines to their corresponding hydrazines was also a subject of investigation during this period. A 1967 patent details the chemical reduction of various nitrosamines, including N-nitrosopiperidine, to N-aminopiperidine using zinc and sulfuric acid.[2] This established a viable and scalable method for converting the nitroso- derivative to the amino- derivative. It is within this context of burgeoning research into hydrazines and nitrosamine chemistry that N-aminopiperazine was likely first synthesized and characterized.

Physicochemical Properties of N-Aminopiperazine

N-Aminopiperazine is a foundational building block for a vast array of more complex derivatives. Its physicochemical properties are crucial for its reactivity and handling in a laboratory setting.

PropertyValueSource
Molecular Formula C4H11N3PubChem
Molecular Weight 101.15 g/mol PubChem
Boiling Point 163.1 ± 33.0 °C (Predicted)Chemdad
Density 1.000 ± 0.06 g/cm3 (Predicted)Chemdad
pKa 8.83 ± 0.10 (Predicted)Chemdad
Storage Temperature 2–8 °C (under inert gas)Chemdad

Key Experimental Protocols

The synthesis of N-aminopiperazine is a well-established two-step process. The following protocols are based on widely cited methodologies.

Synthesis of N-Nitrosopiperazine (Intermediate)

This procedure involves the nitrosation of piperazine using sodium nitrite in an acidic medium.

Materials:

  • Piperazine

  • 6N Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO2)

  • Sodium Hydroxide (NaOH)

  • Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica Gel for column chromatography

  • Methanol (MeOH)

  • Dichloromethane (CH2Cl2)

Procedure:

  • Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of NaNO2 (10 mmol) in water (12 mL) over a period of 1 hour, ensuring the temperature remains below 0 °C.

  • After the addition is complete, adjust the pH of the reaction mixture to 10 using a NaOH solution.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous Na2SO4.

  • Remove the solvent by evaporation under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using 8% MeOH/CH2Cl2 as the eluent to yield N-nitrosopiperazine as a yellow oil.

Synthesis of N-Aminopiperazine

This step involves the reduction of the N-nitroso intermediate to the desired N-amino product.

Materials:

  • N-Nitrosopiperazine

  • Lithium Aluminium Hydride (LiAlH4)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure:

  • Prepare a suspension of LiAlH4 (6 mmol) in anhydrous THF (10 mL) under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add a solution of N-nitrosopiperazine (2 mmol) in THF (2 mL) to the LiAlH4 suspension.

  • Stir the mixture for 5 minutes at 0 °C and then heat to reflux for 3 hours.

  • Cool the reaction mixture and carefully quench the excess LiAlH4 by the dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter to remove the inorganic salts.

  • Wash the filter cake with methanol.

  • Combine the filtrate and washings and evaporate to dryness to yield crude N-aminopiperazine as a solid.

  • The crude product can be further purified by column chromatography.

Synthesis_Workflow Piperazine Piperazine Nitrosation Nitrosation (NaNO2, HCl) Piperazine->Nitrosation NNitrosopiperazine N-Nitrosopiperazine Nitrosation->NNitrosopiperazine Reduction Reduction (LiAlH4 or Zn/HCl) NNitrosopiperazine->Reduction NAminopiperazine N-Aminopiperazine Reduction->NAminopiperazine

Caption: General synthesis workflow for N-aminopiperazine.

Early Derivatives and Evolution of Pharmacological Activity

The initial interest in N-aminopiperazine was primarily as a chemical building block. However, its structural features, particularly the presence of a reactive primary amine and a piperazine ring—a known pharmacophore—led to the exploration of its derivatives for biological activity.

N-Acyl and N-Alkyl Derivatives

Early modifications of N-aminopiperazine focused on simple acylation and alkylation of the primary amino group. These derivatives were investigated for a range of biological activities.

Derivative ClassExample CompoundReported Biological Activity
N-Acyl-N'-aminopiperazines N-Benzoyl-N'-aminopiperazineExplored as intermediates for more complex molecules.
N-Alkyl-N'-aminopiperazines N-Methyl-N'-aminopiperazineInvestigated for central nervous system (CNS) activity.
Biological Activity of the Parent Compound

While much of the focus has been on its derivatives, N-aminopiperazine itself has been shown to possess biological activity.

ActivityDescriptionSource
Antiviral Exhibited activity against herpes simplex, pseudorabies, and vaccinia viruses.Chemdad
Anticancer (potential) Shown to have potential anticancer properties, particularly against skin cancer, by inhibiting DNA, RNA, and protein synthesis.Biosynth
Anti-tuberculosis (in derivatives) The N-aminopiperazine moiety is a key component in novel benzothiazinone derivatives with potent activity against Mycobacterium tuberculosis.PubMed

The N-Aminopiperazine Scaffold in Modern Drug Discovery

The true potential of N-aminopiperazine has been realized in its role as a versatile scaffold for the development of a wide range of therapeutic agents. The piperazine ring is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The addition of the amino group provides a convenient handle for further chemical modifications, allowing for the synthesis of large and diverse compound libraries.

Generalized Signaling Pathway Involvement

Many piperazine-containing drugs exert their effects by interacting with G-protein coupled receptors (GPCRs) or ion channels in the central nervous system. A generalized signaling pathway is depicted below.

Signaling_Pathway Drug N-Aminopiperazine Derivative Receptor GPCR / Ion Channel Drug->Receptor Binds to GProtein G-Protein Activation Receptor->GProtein Activates SecondMessenger Second Messenger (e.g., cAMP, IP3) GProtein->SecondMessenger Modulates KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Initiates CellularResponse Cellular Response (e.g., Neurotransmission) KinaseCascade->CellularResponse Leads to

Caption: Generalized signaling pathway for N-aminopiperazine-based drugs.

Conclusion

The journey of N-aminopiperazine from a likely outcome of mid-20th-century research into hydrazines to a cornerstone of modern drug discovery is a testament to its chemical versatility and pharmacological potential. While the exact moment of its discovery remains to be pinpointed to a single publication, its historical development is intrinsically linked to the broader advancements in organic synthesis. Today, the N-aminopiperazine scaffold continues to be a fertile ground for the development of new medicines, promising further breakthroughs in the treatment of a wide range of diseases. This guide provides a foundational understanding for researchers looking to harness the potential of this remarkable class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Monosubstituted Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacological properties such as solubility, bioavailability, and receptor affinity. Monosubstituted piperazines are particularly valuable as versatile building blocks in the synthesis of a wide array of therapeutic agents, including those targeting central nervous system disorders, infectious diseases, and cancer. A primary challenge in their synthesis is achieving mono-functionalization while avoiding the formation of undesired 1,4-disubstituted byproducts.

This document provides detailed application notes and experimental protocols for the synthesis of monosubstituted piperazine derivatives. The core strategy presented herein involves the use of a protecting group, most commonly the tert-butyloxycarbonyl (Boc) group, to enable selective functionalization of one of the piperazine nitrogen atoms. Key synthetic methodologies, including N-alkylation, reductive amination, N-arylation, and N-acylation, are covered in detail. Additionally, relevant signaling pathways for common targets of piperazine derivatives, such as serotonin and dopamine receptors, are illustrated.

General Synthetic Workflow

The synthesis of monosubstituted piperazines via a protected intermediate follows a general three-step workflow. This approach ensures high selectivity and yields of the desired product.

G cluster_workflow General Synthetic Workflow start Piperazine protection Protection (e.g., Boc Anhydride) start->protection mono_protected N-Boc-Piperazine protection->mono_protected functionalization Functionalization (Alkylation, Amination, etc.) mono_protected->functionalization functionalized_protected N-Substituted-N'-Boc-Piperazine functionalization->functionalized_protected deprotection Deprotection (e.g., TFA, HCl) functionalized_protected->deprotection final_product Monosubstituted Piperazine deprotection->final_product

Caption: General workflow for monosubstituted piperazine synthesis.

Experimental Protocols and Data

Protection of Piperazine: Synthesis of N-Boc-Piperazine

To prevent di-substitution, one nitrogen of the piperazine ring is temporarily protected. The tert-butyloxycarbonyl (Boc) group is widely used due to its stability in various reaction conditions and its facile removal under acidic conditions.[1]

Table 1: Synthesis of N-Boc-Piperazine

Starting MaterialReagent (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
PiperazineBoc Anhydride (1.0)Methanol or Acetic Acid0 to RTSeveral~94[2][3]
Diethanolamine1. Thionyl Chloride 2. Boc Anhydride 3. Ammonia-602.594.3[3]

Protocol 1.1: Synthesis of N-Boc-Piperazine from Piperazine [2]

  • In a reaction vessel, dissolve piperazine in a suitable solvent such as methanol or acetic acid.

  • To enhance selectivity for mono-protection, an acid like acetic acid can be added to form the piperazine salt.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by extraction and/or crystallization to yield N-Boc-piperazine.

Functionalization of N-Boc-Piperazine

With one nitrogen protected, the free secondary amine of N-Boc-piperazine can be selectively functionalized through various C-N bond-forming reactions.

N-alkylation is a common method for introducing alkyl groups onto the piperazine core.[1] This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Table 2: N-Alkylation of N-Boc-Piperazine

MethodAlkylating Agent (equiv.)Base/Reducing Agent (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Direct AlkylationAlkyl Halide (1.0-1.2)K₂CO₃ (2.0)DMFRT-High[4]
Reductive AminationAldehyde/KetoneNaBH(OAc)₃DCERT--[5]

Protocol 2.1.1: Direct N-Alkylation with Alkyl Halide [4]

  • To a stirred solution of N-Boc-piperazine (1.0 equiv.) in dry dimethylformamide (DMF), add the alkyl halide (1.0-1.2 equiv.) and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and concentrate under vacuum to remove the DMF.

  • Dilute the residue with a suitable organic solvent (e.g., dichloromethane) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines, which are prevalent in pharmaceuticals.[4][6]

G cluster_buchwald Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex1 Ar-Pd(II)-X(L_n) oxidative_addition->pd_complex1 amine_coordination Amine Coordination pd_complex1->amine_coordination HNR'R'' pd_complex2 Ar-Pd(II)-NHR'R''(L_n) amine_coordination->pd_complex2 deprotonation Deprotonation (Base) pd_complex2->deprotonation pd_complex3 Ar-Pd(II)-NR'R''(L_n) deprotonation->pd_complex3 reductive_elimination Reductive Elimination pd_complex3->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Table 3: Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

Aryl Halide (equiv.)Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
4-Chlorotoluene (1.0)Pd₂(dba)₃ (2)RuPhos (4)NaOtBu (2.1)Toluene1001-2496[4][7]

Protocol 2.2.1: Buchwald-Hartwig N-Arylation [4]

  • In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and sodium tert-butoxide (NaOtBu, 2.1 equiv.).

  • Add anhydrous toluene via syringe.

  • Place the tube in a preheated oil bath at 100°C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reactions are often complete within 1-24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography.

N-acylation of piperazine is a straightforward method to introduce an acyl group, typically using an acyl chloride or anhydride.

Table 4: N-Acylation of Piperazine

Acylating Agent (equiv.)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Benzoyl Chloride (1.0)TriethylamineTHFRT-37-98[8]

Protocol 2.3.1: N-Acylation with Acyl Chloride [8]

  • Dissolve piperazine (or a monosubstituted piperazine) (1.1 equiv.) in anhydrous tetrahydrofuran (THF).

  • Add triethylamine (as a base) to the solution.

  • Slowly add the respective benzoyl chloride (1.0 equiv.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by crystallization or column chromatography.

Deprotection of N-Boc-Piperazine Derivatives

The final step in the synthesis of monosubstituted piperazines is the removal of the Boc protecting group, which is typically achieved under acidic conditions.

Table 5: Deprotection of N-Boc-Piperazine Derivatives

AcidSolventTemp. (°C)Time (h)YieldReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 to RT0.5-2High[9][10]
4M HCl in DioxaneMethanol or Ethyl AcetateRT1-4High[9][10]

Protocol 3.1: Deprotection using Trifluoroacetic Acid (TFA) [10]

  • Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (typically 25-50% v/v in DCM).

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add a saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.

Application in Drug Development: Targeting Serotonin and Dopamine Receptors

Many monosubstituted piperazine derivatives are designed as ligands for G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine (D) receptors, which are implicated in a variety of neurological and psychiatric disorders.[11][12][13]

Serotonin 5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled receptor.[14] Its activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cAMP levels and protein kinase A (PKA) activity.[15] The βγ subunit of the G-protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.[15]

G cluster_5ht1a 5-HT1A Receptor Signaling Pathway serotonin Serotonin or Piperazine Ligand receptor 5-HT1A Receptor serotonin->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channels Ion Channels (GIRK, Ca2+) g_protein->ion_channels camp cAMP adenylyl_cyclase->camp pka PKA camp->pka cellular_response Cellular Response (e.g., Hyperpolarization) pka->cellular_response ion_channels->cellular_response

Caption: Simplified 5-HT1A receptor signaling cascade.

Dopamine D2 Receptor Signaling Pathway

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also a Gi/o-coupled receptor.[12] Its activation by dopamine or synthetic ligands, including many arylpiperazine derivatives, leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. The interaction of arylpiperazine ligands with the D2 receptor often involves a key interaction between the protonated piperazine nitrogen and an aspartate residue in the receptor binding pocket.[16]

G cluster_d2 Dopamine D2 Receptor Signaling Pathway dopamine Dopamine or Piperazine Ligand receptor D2 Receptor dopamine->receptor g_protein Gi/o Protein receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase camp cAMP adenylyl_cyclase->camp pka PKA camp->pka downstream Downstream Effects (e.g., Regulation of Gene Expression) pka->downstream

Caption: Simplified Dopamine D2 receptor signaling cascade.

Conclusion

The synthesis of monosubstituted piperazine derivatives is a cornerstone of modern medicinal chemistry. The strategic use of protecting groups, particularly N-Boc-piperazine, allows for the selective and high-yielding synthesis of a diverse range of functionalized piperazines. The protocols outlined in this document for N-alkylation, N-arylation, and N-acylation provide a robust foundation for researchers in drug discovery and development. Understanding the interplay between these synthetic strategies and the biological targets, such as the 5-HT1A and D2 receptors, is crucial for the rational design of novel therapeutics.

References

Application Notes and Protocols: Reaction of Piperazin-1-amine with Aromatic Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The condensation reaction between piperazin-1-amine and various aromatic aldehydes is a cornerstone in the synthesis of novel Schiff bases. These products, characterized by the azomethine (-C=N-) functional group, are of significant interest in medicinal chemistry and drug development. The piperazine moiety is a "privileged scaffold," frequently found in biologically active compounds due to its favorable pharmacokinetic properties.[1] Its incorporation into Schiff bases often imparts a wide range of pharmacological activities, including antimicrobial and anticancer effects.[2][3]

This document provides detailed protocols for the synthesis of the key starting material, this compound, and its subsequent reaction with aromatic aldehydes to form N-arylidenepiperazin-1-amines. It also includes comprehensive data on the synthesized compounds and their biological activities to support researchers in the development of new therapeutic agents.

Reaction Schematics and Mechanism

The synthesis of N-arylidenepiperazin-1-amines is a two-step process, starting with the preparation of this compound from piperazine. This is typically achieved through nitrosation followed by reduction.[4] The resulting this compound is then condensed with an aromatic aldehyde in a refluxing solvent, such as ethanol or methanol, to yield the desired Schiff base.[5]

Step 1: Synthesis of this compound

The synthesis of this compound involves the formation of an N-nitrosopiperazine intermediate, which is then reduced to the corresponding amine.[4]

Reaction:

  • Piperazine + NaNO₂/HCl → N-Nitrosopiperazine

  • N-Nitrosopiperazine + LiAlH₄ (or other reducing agents like Zn/HCl) → this compound[4]

Step 2: Synthesis of N-Arylidenepiperazin-1-amines (Schiff Bases)

The reaction proceeds via a nucleophilic addition of the primary amine of this compound to the carbonyl carbon of the aromatic aldehyde, followed by the elimination of a water molecule to form the imine.

General Reaction:

This compound + Aromatic Aldehyde → N-Arylidenethis compound + H₂O

Figure 1: General reaction mechanism for Schiff base formation.

Experimental Protocols

Protocol 1: Synthesis of this compound

This two-step protocol is adapted from procedures described in the literature.[4]

Step A: Preparation of N-Nitrosopiperazine

  • Dissolve 0.86 g (10 mmol) of piperazine in 6 mL of 6N HCl in a flask and cool the solution to -10 °C in an ice-salt bath.

  • Slowly add a solution of 0.69 g (10 mmol) of sodium nitrite (NaNO₂) in 12 mL of water over a period of 1 hour, ensuring the temperature remains below 0 °C.

  • Adjust the pH of the reaction mixture to 10 using a NaOH solution.

  • Extract the product with chloroform.

  • Dry the organic layer over anhydrous Na₂SO₄ and evaporate the solvent.

  • Purify the crude product by column chromatography using silica gel and a mobile phase of 8% MeOH/CH₂Cl₂ to obtain N-nitrosopiperazine as a yellow oil (Yield: 72%).[4]

Step B: Reduction of N-Nitrosopiperazine to this compound

  • Dissolve 230 mg (2 mmol) of N-nitrosopiperazine in 2 mL of THF.

  • Slowly add this solution to a suspension of 216 mg (6 mmol) of LiAlH₄ in 10 mL of THF at 0 °C under a nitrogen atmosphere.

  • Stir the mixture for 5 minutes and then heat to reflux for 3 hours.

  • Cool the reaction mixture and quench with methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter.

  • Wash the filter cake with methanol, and evaporate the combined filtrate to dryness to yield crude this compound as a solid. The crude product can be purified by column chromatography.[4]

Protocol 2: General Synthesis of N-Arylidenepiperazin-1-amines

This protocol is a general method for the condensation of this compound (or its derivatives) with aromatic aldehydes.[5]

  • Dissolve the aromatic aldehyde (1 equivalent) in absolute ethanol (10 mL) in a round-bottom flask.

  • Slowly add this compound (1.25 equivalents) to the aldehyde solution with stirring.

  • Reflux the reaction mixture for 3 hours.

  • Cool the mixture to room temperature. A precipitate should form.

  • Collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the product from ethanol to obtain the pure Schiff base.

Data Presentation

Table 1: Physical and Yield Data for Synthesized N-Arylidenepiperazin-1-amines

The following table summarizes the yields and melting points for a series of Schiff bases synthesized from 1-amino-4-methylpiperazine and various aromatic aldehydes, as reported in the literature.[5]

Compound IDAromatic AldehydeProduct NameYield (%)Melting Point (°C)
1 3-Nitrobenzaldehyde4-Methyl-N-(3-nitrobenzylidene)this compound88105
2 4-FluorobenzaldehydeN-(4-Fluorobenzylidene)-4-methylthis compound6277-78
3 3,4,5-Trimethoxybenzaldehyde4-Methyl-N-(3,4,5-trimethoxybenzylidene)this compound81141-142
4 3,4-DichlorobenzaldehydeN-(3,4-Dichlorobenzylidene)-4-methylthis compound7063-64

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for drug development due to their wide spectrum of biological activities.

Antimicrobial Activity

Piperazine-based Schiff bases have demonstrated significant activity against various bacterial and fungal strains.[2] The imine group is believed to be crucial for their biological activity.[2] The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

Table 2: Antimicrobial Activity of Selected Piperazine Derivatives
Compound IDTest OrganismMIC (µg/mL)Reference
Piperazine Schiff baseMethicillin-resistant Staphylococcus aureus (MRSA)30 ± 0.45[2]
RL308MRSA2[6]
RL327MRSA2[6]
RL328MRSA2[6]
RL336MRSA8[6]
RL308S. aureus2[6]
RL327S. aureus4[6]
RL328S. aureus2[6]
RL336S. aureus32[6]
Anticancer Activity

Numerous studies have highlighted the potential of piperazine derivatives as anticancer agents.[7] Their cytotoxic effects have been evaluated against various human cancer cell lines, with IC₅₀ values in the low micromolar range.[7]

Table 3: Anticancer Activity of Selected Piperazine-based Schiff Bases
Compound IDCancer Cell LineIC₅₀ (µM)Reference
MAAS-5HeLa (Cervical Cancer)16.76 ± 3.22[1]
MAAS-5MCF-7 (Breast Cancer)28.83 ± 5.61[1]
MAAS-3HeLa (Cervical Cancer)93.17 ± 9.28[1]
MAAS-3MCF-7 (Breast Cancer)181.07 ± 11.54[1]
Compound 23MDA-MB-468 (Breast Cancer)1.00[8]
Compound 25HOP-92 (Non-small cell lung cancer)1.35[8]
Complex 38MCF-7 (Breast Cancer)1.47-4.12[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of N-arylidenepiperazin-1-amines.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Start: Piperazine & Aromatic Aldehyde reaction Condensation Reaction (Ethanol, Reflux) start->reaction filtration Filtration & Washing reaction->filtration recrystallization Recrystallization filtration->recrystallization product Pure Schiff Base Product recrystallization->product mp Melting Point Determination product->mp tlc TLC for Purity Check product->tlc spectroscopy Spectroscopic Analysis (FTIR, NMR, MS) product->spectroscopy bio_assay Biological Activity Screening (Antimicrobial, Anticancer) product->bio_assay

Figure 2: Experimental workflow for synthesis and analysis.

Signaling Pathway Context

While the exact mechanisms of action for novel piperazine-based Schiff bases require specific investigation, they often target fundamental cellular processes in pathogens or cancer cells. The diagram below illustrates a generalized concept of potential drug targets.

signaling_pathway cluster_targets Potential Cellular Targets cluster_effects Biological Effects Piperazine_Schiff_Base Piperazine Schiff Base DNA_Gyrase DNA Gyrase/ Topoisomerase Piperazine_Schiff_Base->DNA_Gyrase DHFR Dihydrofolate Reductase Piperazine_Schiff_Base->DHFR Cell_Wall Cell Wall Synthesis Piperazine_Schiff_Base->Cell_Wall Protein_Synthesis Protein Synthesis (Ribosomes) Piperazine_Schiff_Base->Protein_Synthesis DNA_Replication_Inhibition Inhibition of DNA Replication DNA_Gyrase->DNA_Replication_Inhibition Folate_Synthesis_Blockage Blockage of Folate Synthesis DHFR->Folate_Synthesis_Blockage Cell_Lysis Cell Lysis Cell_Wall->Cell_Lysis Inhibition_of_Protein_Production Inhibition of Protein Production Protein_Synthesis->Inhibition_of_Protein_Production

Figure 3: Potential cellular targets for antimicrobial/anticancer activity.

References

Application Notes and Protocols for Piperazin-1-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazin-1-amine, a versatile heterocyclic building block, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique structural features, including a primary amine for versatile derivatization and a piperazine ring that can favorably modulate physicochemical and pharmacokinetic properties, make it an attractive starting point for the design of novel therapeutic agents.[1][2] The piperazine moiety is a common feature in numerous FDA-approved drugs, and the introduction of an amino group at the N1 position provides a key vector for chemical exploration, allowing for the synthesis of diverse compound libraries with a wide range of biological activities.[1][3] These activities span multiple therapeutic areas, including infectious diseases, oncology, inflammation, and central nervous system (CNS) disorders.[4][5][6]

This document provides detailed application notes on the use of this compound in the discovery of antitubercular agents, kinase inhibitors, and CNS-active compounds. Furthermore, it offers comprehensive, step-by-step experimental protocols for the synthesis of key this compound derivatives and for relevant biological assays to facilitate further research and development.

Application Notes

Antitubercular Agents: N-(amino)piperazine-Containing Benzothiazinones

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. This compound has been successfully incorporated into benzothiazinone scaffolds, leading to potent antitubercular agents. These compounds have demonstrated excellent in vitro activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis.[4]

A notable example is a series of novel benzothiazinone derivatives containing an N-(amino)piperazine moiety. Several of these compounds exhibited minimum inhibitory concentrations (MIC) of less than 0.016 µg/mL against the H37Rv strain and multidrug-resistant clinical isolates, coupled with a good safety profile as indicated by their cytotoxicity (CC50) values.[4]

Compound IDTargetMIC (μg/mL) vs. H37RvCC50 (μg/mL) vs. Vero cells
1o M. tuberculosis< 0.016>64
WAP-1902 M. tuberculosis< 0.016>64

Table 1: In vitro activity of N-(amino)piperazine-containing benzothiazinones.[4]

The incorporation of the N-aminopiperazine moiety appears to be crucial for the potent antitubercular activity of these compounds. Further optimization of this scaffold holds promise for the development of new clinical candidates for the treatment of tuberculosis.

Kinase Inhibitors: Targeting JNK and PI3K Pathways

Kinases are critical regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. This compound serves as a valuable scaffold for the design of potent and selective kinase inhibitors.

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are activated by various stress stimuli.[5][7] The JNK signaling pathway is involved in apoptosis, inflammation, and cytokine production.[1] A series of piperazine amides, derived from a high-throughput screening hit, were developed as potent pan-JNK inhibitors. These compounds demonstrated significant inhibitory activity against JNK1 and JNK3, with good selectivity over other kinases like p38.[5][7]

Compound IDJNK1 IC50 (µM)JNK3 IC50 (µM)p38 IC50 (µM)
1 0.491.0>20

Table 2: Inhibitory activity of a piperazine amide JNK inhibitor.[7]

The development of these piperazine amide-based JNK inhibitors highlights the utility of the this compound scaffold in generating kinase inhibitors with desirable potency and selectivity profiles.

The phosphoinositide 3-kinase (PI3K) signaling pathway is crucial for cell proliferation, survival, and differentiation. The delta isoform (PI3Kδ) is primarily expressed in hematopoietic cells and plays a key role in the immune system. Inhibition of PI3Kδ is a validated therapeutic strategy for certain hematological malignancies and autoimmune diseases.[8] Derivatives of 7-(3-(piperazin-1-yl)phenyl)pyrrolo[2,1-f][1][7][8]triazin-4-amine have been identified as highly potent, selective, and orally bioavailable PI3Kδ inhibitors. These compounds have shown efficacy in preclinical models of immune response.[8]

Central Nervous System (CNS) Agents: Modulators of Dopamine and Serotonin Receptors

Piperazine derivatives are well-represented among CNS-active drugs, targeting a variety of receptors, including those for dopamine and serotonin.[3][6] These neurotransmitter systems are implicated in the pathophysiology of numerous psychiatric and neurological disorders. The piperazine moiety often serves as a key pharmacophoric element for interaction with these G-protein coupled receptors (GPCRs).

While specific examples with a free this compound are less common in approved drugs, the N-substituted piperazine core is prevalent in ligands for dopamine (D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT6, 5-HT7) receptors.[9][10] The primary amine of this compound offers a convenient handle to introduce a wide range of substituents, enabling the exploration of structure-activity relationships and the optimization of affinity and selectivity for specific receptor subtypes.

Antibiotics: Key Intermediate for Rifapentin

4-Cyclopentylthis compound is a critical building block in the synthesis of Rifapentin, a potent antibiotic used in the treatment of tuberculosis.[1] The efficient and high-purity synthesis of this intermediate is crucial for the production of this vital medication.[1] This highlights the industrial importance of this compound derivatives in the pharmaceutical supply chain.

Experimental Protocols

Synthesis Protocols

This two-step protocol describes the synthesis of the parent this compound from piperazine.

Step 1: Preparation of N-Nitrosopiperazine [11]

  • Cool a solution of piperazine (0.86 g, 10 mmol) in 6N HCl (6 mL) to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO2, 0.69 g, 10 mmol) in water (12 mL) over 1 hour, maintaining the temperature below 0 °C.

  • After the addition is complete, adjust the pH of the reaction mixture to 10 using a solution of sodium hydroxide (NaOH) while keeping the temperature below 0 °C.

  • Extract the aqueous layer with chloroform (3 x 20 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), and filter.

  • Remove the solvent by rotary evaporation to yield the crude N-nitrosopiperazine.

  • Purify the crude product by column chromatography on silica gel using 8% methanol in dichloromethane as the eluent. The product is a yellow oil.

Step 2: Preparation of N-Aminopiperazine [11]

  • Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH4, 216 mg, 6 mmol) in anhydrous tetrahydrofuran (THF, 10 mL) and cool to 0 °C in an ice bath.

  • Slowly add a solution of N-nitrosopiperazine (230 mg, 2 mmol) in anhydrous THF (2 mL) to the LiAlH4 suspension.

  • Stir the mixture for 5 minutes at 0 °C, then heat to reflux for 3 hours.

  • Cool the reaction mixture to room temperature and carefully quench by the dropwise addition of methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter to remove the aluminum salts.

  • Wash the filter cake with methanol and combine the filtrates.

  • Evaporate the combined filtrate to dryness to yield crude N-aminopiperazine as a solid.

  • The crude product can be further purified by column chromatography if necessary.

G Piperazine Piperazine Nitrosopiperazine N-Nitrosopiperazine Piperazine->Nitrosopiperazine 1. NaNO2, HCl 2. NaOH Aminopiperazine 1-Aminopiperazine Nitrosopiperazine->Aminopiperazine LiAlH4, THF

Synthesis of 1-Aminopiperazine.

This protocol is a general representation based on the synthesis of similar benzothiazinone derivatives.

  • To a solution of the appropriate 2-chloro-nitroaromatic precursor in a suitable solvent (e.g., dimethylformamide), add 1-aminopiperazine and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-(amino)piperazine-containing benzothiazinone.

Biological Assay Protocols

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.

  • Prepare a serial dilution of the test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC.

  • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

  • Include a positive control (drug-free medium) and a negative control (medium only) on each plate.

  • Incubate the plates at 37 °C for 5-7 days.

  • Add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

This protocol outlines a general procedure for a biochemical assay to measure JNK inhibition.

  • Prepare a reaction mixture containing JNK enzyme, a suitable substrate (e.g., ATF2), and ATP in a kinase assay buffer.

  • Add serial dilutions of the this compound test compound to the reaction mixture in a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by detecting the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

  • Calculate the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

  • Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [3H]-spiperone) and varying concentrations of the unlabeled test compound.

  • To determine non-specific binding, include wells with the radioligand and a high concentration of a known D2 antagonist (e.g., haloperidol).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the Ki value of the test compound from the IC50 value obtained from the competition curve.

Signaling Pathway Diagrams

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Regulation

PI3K/Akt Signaling Pathway.

G StressStimuli Stress Stimuli (UV, Cytokines) MAP3K MAPKKK StressStimuli->MAP3K Activation MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylation (Activation) JNK JNK MKK4_7->JNK Phosphorylation (Activation) cJun c-Jun JNK->cJun Phosphorylation Apoptosis Apoptosis, Inflammation cJun->Apoptosis Transcriptional Regulation

c-Jun N-terminal Kinase (JNK) Signaling Pathway.

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare serial dilutions of test compound C Add compound and mix to 96-well plate A->C B Prepare kinase reaction mix B->C D Initiate reaction with ATP and incubate C->D E Stop reaction and detect signal D->E F Calculate IC50 value E->F

Experimental Workflow for a Kinase Inhibition Assay.

References

Application Notes and Protocols: Acylation of Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Piperazin-1-amine is a valuable building block in medicinal chemistry, featuring both a primary and a secondary amine. The primary amine is more nucleophilic, allowing for selective functionalization. Acylation of this primary amine is a fundamental transformation used to synthesize a wide array of derivatives for drug discovery and development. Acylated piperazines are key scaffolds in numerous biologically active compounds. This document provides detailed protocols for the acylation of this compound using three common classes of acylating agents: acyl chlorides, carboxylic anhydrides, and carboxylic acids with coupling agents.

Reaction Fundamentals

The acylation of the primary amine on this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. This addition step forms a tetrahedral intermediate. Subsequently, a leaving group is eliminated, and the carbonyl double bond is reformed, yielding the stable amide product. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired outcome.

General Reaction Scheme:
General Reaction Scheme for Acylation of this compound
Figure 1: General scheme showing the acylation of the primary amine of this compound.

Experimental Protocols

Herein are three detailed protocols for the acylation of this compound.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a common method for amide formation, often referred to as the Schotten-Baumann reaction, using an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[1][2]

Materials:

  • This compound

  • Benzoyl chloride (or other acyl chloride)

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, standard glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath with stirring.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure acylated this compound.

Protocol 2: Acylation using a Carboxylic Anhydride (e.g., Acetic Anhydride)

This method utilizes a carboxylic anhydride as the acylating agent. The reaction can be performed with or without a base, although a base is often used to neutralize the carboxylic acid byproduct.[3][4]

Materials:

  • This compound

  • Acetic anhydride (or other symmetric/mixed anhydride)

  • Pyridine or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • Dissolve this compound (1.0 eq) in DCM or pyridine in a round-bottom flask.

  • Add the carboxylic anhydride (1.2 eq) to the solution at room temperature.[3] If DCM is the solvent, triethylamine (1.2 eq) can be added.

  • Stir the reaction mixture for 4-12 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to quench any excess anhydride and dilute with an organic solvent like ethyl acetate.

  • Carefully add saturated aqueous NaHCO₃ solution to neutralize the carboxylic acid byproduct until effervescence ceases.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Acylation using a Carboxylic Acid and Coupling Agents

This protocol is employed when using a carboxylic acid directly, which requires activation by a coupling agent to facilitate amide bond formation. Common coupling systems include EDC/HOBt or HBTU.[5][6]

Materials:

  • This compound

  • Carboxylic acid of choice

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water and Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, standard glassware

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.2 eq), HOBt (1.2 eq), and this compound (1.0 eq) in anhydrous DMF.[3]

  • Add DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine to remove DMF and water-soluble byproducts.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following table summarizes typical reaction parameters for the acylation of primary amines, which are representative for the reactions with this compound. Yields are highly substrate-dependent.

MethodAcylating AgentBase (eq)SolventTemp (°C)Time (h)Typical Yield (%)
1 Acyl ChlorideNEt₃ (1.5)DCM0 to RT2 - 470 - 95
2 Acid AnhydridePyridinePyridineRT4 - 1265 - 90
3 Carboxylic AcidDIPEA (2.5)DMF0 to RT12 - 1860 - 85

Table 1: Comparison of typical reaction conditions and yields for different acylation methods.

Visualizations

Reaction Mechanism

The following diagram illustrates the nucleophilic acyl substitution mechanism for the acylation of this compound with an acyl chloride.

G cluster_reactants Reactants cluster_intermediate Mechanism cluster_products Products Piperazine This compound (Nucleophile) Tetrahedral Tetrahedral Intermediate Piperazine->Tetrahedral 1. Nucleophilic Attack AcylChloride Acyl Chloride (Electrophile) AcylChloride->Tetrahedral Amide N-Acyl-piperazin-1-amine (Product) Tetrahedral->Amide 2. Elimination of Cl- HCl HCl (Byproduct) Tetrahedral->HCl 3. Deprotonation

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The diagram below outlines the general experimental workflow from reaction setup to final product isolation.

workflow start Reagents & Solvent Setup reaction Acylation Reaction (Stirring, Temp Control) start->reaction monitor Monitor Progress (TLC) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Quench, Wash, Extract) monitor->workup Reaction Complete dry Dry & Concentrate workup->dry purify Purification (Chromatography/Recrystallization) dry->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for acylation.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Acyl chlorides and anhydrides are corrosive and lachrymatory. Handle with extreme care. They react violently with water.

    • DCM is a suspected carcinogen. Avoid inhalation and skin contact.

    • DMF is a reproductive toxin. Avoid exposure.

    • Bases like triethylamine and pyridine are corrosive and have strong odors.

    • Coupling agents like EDC can be sensitizers. Avoid skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are anhydrous, especially the solvent and amine, as water can hydrolyze the acylating agent.

    • Confirm the purity of the starting this compound.

    • Increase reaction time or slightly elevate the temperature if the reaction is sluggish (monitor by TLC to avoid side product formation).

  • Multiple Products on TLC:

    • This may indicate di-acylation (on both the primary and secondary amines). Ensure the stoichiometry of the acylating agent is carefully controlled (close to 1.0-1.1 equivalents).

    • Side reactions may occur if the temperature is too high.

  • Purification Difficulties:

    • If the product is difficult to separate from starting material, consider converting the unreacted amine to a salt by washing with dilute acid (e.g., 1M HCl) during work-up, provided the product is stable to acid.

    • Explore different solvent systems for column chromatography.

Conclusion

The acylation of this compound is a robust and versatile reaction for generating diverse chemical entities. By selecting the appropriate acylating agent—acyl chloride, anhydride, or carboxylic acid with a coupling agent—researchers can efficiently synthesize desired N-acyl piperazine derivatives. Careful control of stoichiometry and reaction conditions is crucial for achieving high yields and purity. The protocols provided here serve as a comprehensive guide for laboratory synthesis.

References

The Role of Piperazin-1-amine and its Derivatives in the Synthesis of Central Nervous System Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically successful drugs targeting the Central Nervous System (CNS).[1][2] Its unique six-membered heterocyclic structure, containing two nitrogen atoms at opposite positions, provides a versatile framework for designing molecules that can interact with key neurotransmitter systems.[3][4] Derivatives of piperazine are integral to the structure of numerous antipsychotics, antidepressants, and anxiolytics, primarily through their action on dopamine and serotonin receptors.[5][6]

This document provides detailed protocols and application notes focusing on the synthesis of piperazin-1-amine (1-aminopiperazine), a key starting material, and its derivatives. Furthermore, it outlines the synthesis of a representative CNS agent, Flibanserin, which, while not directly synthesized from piperazin-in-1-amine, exemplifies the synthetic strategies employed for piperazine-containing drugs that modulate serotonergic pathways.

Part 1: Synthesis of this compound and Derivatives

This compound and its N-substituted analogs are valuable intermediates for introducing a reactive hydrazine-like moiety onto a core structure, enabling further elaboration in drug design.

Experimental Protocol 1: Synthesis of this compound

This two-step protocol describes the synthesis of this compound from piperazine via a nitrosamine intermediate.[7]

Step 1: Preparation of N-nitrosopiperazine

  • Cool a solution of piperazine (10 mmol, 0.86 g) in 6N HCl (6 mL) to -10 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (NaNO₂) (10 mmol, 0.69 g) in water (12 mL) over 1 hour, ensuring the temperature remains below 0 °C.

  • After the addition is complete, adjust the pH to 10 using a sodium hydroxide (NaOH) solution while maintaining the low temperature.

  • Extract the aqueous mixture with chloroform.

  • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent by evaporation.

  • Purify the crude product by column chromatography on silica gel using 8% methanol in dichloromethane as the eluent to yield N-nitrosopiperazine as a yellow oil.

Step 2: Preparation of this compound (N-aminopiperazine)

  • Under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (6 mmol, 216 mg) in 10 mL of anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of N-nitrosopiperazine (2 mmol, 230 mg) dissolved in 2 mL of THF to the LiAlH₄ suspension.

  • Stir the mixture for 5 minutes at 0 °C, then heat to reflux for 3 hours.

  • Cool the reaction mixture and cautiously quench with methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter to remove inorganic salts.

  • Wash the filter cake with methanol and combine the filtrates.

  • Evaporate the combined filtrate to dryness to yield crude this compound as a solid, which can be further purified by column chromatography.

Experimental Protocol 2: Synthesis of 1-Amino-4-methylpiperazine

This multi-step synthesis starts from piperazine hexahydrate and proceeds through methylation, hydrolysis, nitrosation, and reduction.[8]

  • Methylation & Hydrolysis: Prepare methyl piperazine hydrochloride from piperazine hexahydrate using formic acid and formaldehyde, followed by hydrolysis with hydrochloric acid.[9]

  • Nitrosation: Add a sodium nitrite solution dropwise to the methyl piperazine hydrochloride solution at 30 °C. Maintain the temperature for 30 minutes after addition to form the methyl nitroso piperazine intermediate.[9]

  • Reduction: Add glacial acetic acid to the nitrosation solution, cool, and gradually add zinc powder at 30-40 °C. After 1.5 hours, cool the mixture and filter.[9]

  • Work-up and Isolation: The filtrate containing the product is basified, extracted with an organic solvent (e.g., chloroform), and purified by distillation to yield 1-amino-4-methylpiperazine.[9]

Synthesis Workflow for this compound

Piperazine Piperazine N_Nitroso N-Nitrosopiperazine Piperazine->N_Nitroso 1. NaNO₂, HCl 2. NaOH Piperazin_1_amine This compound N_Nitroso->Piperazin_1_amine LiAlH₄, THF

Caption: Synthesis of this compound from Piperazine.

Part 2: Application in the Synthesis of Flibanserin

Flibanserin is a CNS agent approved for the treatment of hypoactive sexual desire disorder in pre-menopausal women. It functions as a multifunctional serotonergic agent, acting as a full agonist at the 5-HT₁ₐ receptor and an antagonist at the 5-HT₂ₐ receptor.[10] This dual mechanism leads to a rebalancing of neurotransmitter levels in the prefrontal cortex, specifically increasing dopamine and norepinephrine while decreasing serotonin.[10] The synthesis involves the coupling of a benzimidazolone core with a substituted piperazine moiety.

Quantitative Data: Receptor Binding Profile of Flibanserin
ReceptorAffinity (Ki, nM)Action
5-HT₁ₐ1Full Agonist
5-HT₂ₐ49Antagonist
Dopamine D₄4 - 24Antagonist / Weak Partial Agonist
5-HT₂ₑ89.3Antagonist
5-HT₂ₒ88.3Antagonist
Data sourced from MedKoo Biosciences.[10]
Experimental Protocol 3: Synthesis of Flibanserin

This protocol describes the final coupling step in the synthesis of Flibanserin from key intermediates.[11][12]

Step 1: Synthesis of Intermediate A: 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one This intermediate can be synthesized from 2-aminobenzimidazole and 2-chloroethanol.

Step 2: Synthesis of Intermediate B: 1-(3-(Trifluoromethyl)phenyl)piperazine This intermediate is typically prepared via the cyclization of N-(3-(trifluoromethyl)phenyl)diethanolamine or related methods.

Step 3: Coupling Reaction to form Flibanserin

  • Combine 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one (Intermediate A), 1-(3-(trifluoromethyl)phenyl)piperazine (Intermediate B), a base such as potassium carbonate (K₂CO₃), and a catalytic amount of sodium iodide (NaI) in a suitable solvent like ethanol or acetonitrile.[13]

  • Heat the reaction mixture to reflux and maintain for several hours (e.g., 18 hours), monitoring the reaction progress by TLC or HPLC.[13]

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off any inorganic salts and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol) to yield Flibanserin.

Synthesis Workflow for Flibanserin

cluster_reactants Key Intermediates Intermediate_A 1-(2-chloroethyl)-1,3-dihydro- 2H-benzo[d]imidazol-2-one Flibanserin Flibanserin Intermediate_A->Flibanserin K₂CO₃, NaI Ethanol, Reflux Intermediate_B 1-(3-(Trifluoromethyl)phenyl) piperazine Intermediate_B->Flibanserin K₂CO₃, NaI Ethanol, Reflux

Caption: Final coupling step in the synthesis of Flibanserin.

Part 3: Signaling Pathway

The therapeutic effect of many piperazine-based CNS agents is derived from their ability to modulate dopaminergic and serotonergic signaling pathways. Flibanserin provides a clear example of this mechanism.

Mechanism of Action of Flibanserin

cluster_receptors Receptors in Prefrontal Cortex Flibanserin Flibanserin HT1A 5-HT₁ₐ Receptor Flibanserin->HT1A Agonist (+) HT2A 5-HT₂ₐ Receptor Flibanserin->HT2A Antagonist (-) Serotonin Serotonin HT1A->Serotonin Modulates Release Dopamine Dopamine HT2A->Dopamine Disinhibits Release Norepinephrine Norepinephrine HT2A->Norepinephrine Disinhibits Release arrow_up_DA arrow_up_DA Dopamine->arrow_up_DA arrow_up_NE arrow_up_NE Norepinephrine->arrow_up_NE arrow_down_5HT arrow_down_5HT Serotonin->arrow_down_5HT

References

Application of Piperazin-1-amine in the Synthesis of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Piperazine and its derivatives are a well-established class of heterocyclic compounds with a broad range of pharmacological activities, including notable antimicrobial effects.[1] The piperazine nucleus is a key pharmacophore in numerous clinically used drugs, valued for its structural versatility and ability to modulate physicochemical properties.[2] Among the various piperazine derivatives, those incorporating a primary amine at the N1 position, such as piperazin-1-amine, represent a promising scaffold for the development of new antimicrobial agents. This functional group provides a reactive handle for the synthesis of a diverse library of compounds through reactions like Schiff base formation, acylation, and alkylation, enabling the exploration of structure-activity relationships (SAR) to optimize antimicrobial potency and spectrum.

Recent research has focused on the synthesis of novel piperazine derivatives and their evaluation against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4] Studies have shown that modifications to the piperazine core can significantly impact antimicrobial activity. For instance, the introduction of bulky aromatic or heterocyclic moieties can enhance activity against certain bacterial strains.[1] The versatile synthetic accessibility of this compound allows for its incorporation into more complex molecules, including those designed to target specific microbial enzymes or pathways.[5]

The development of piperazine-based antimicrobials is particularly pertinent in the current era of rising antimicrobial resistance. The structural novelty that can be achieved using this compound as a building block may lead to the discovery of compounds with mechanisms of action that circumvent existing resistance pathways.[6] This document provides an overview of the application of this compound in antimicrobial synthesis, including a summary of antimicrobial activity data, detailed experimental protocols for synthesis and evaluation, and graphical representations of synthetic workflows and proposed mechanisms of action.

Data Presentation: Antimicrobial Activity of Piperazine Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected piperazine derivatives against various microbial strains. The data is compiled from multiple studies to provide a comparative overview of the antimicrobial potential of this class of compounds.

Compound IDTarget MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Chalcone-piperazine derivative Staphylococcus aureus-Ciprofloxacin-
Escherichia coli-Amoxicillin-
Candida albicans2.22Fluconazole-
Fluoroquinolone-piperazine derivative Gram-positive bacteria1-5--
Mycobacterium tuberculosis10--
RL-308 Shigella flexineri2--
Staphylococcus aureus4--
MRSA16--
Shigella dysenteriae128--
RL-328 -128--
Triazole-piperazine derivative 11a Bacteria0.24-1Norfloxacin-
Triazole-piperazine derivative 11b Bacteria0.24-1Norfloxacin-
Triazole-piperazine derivative 12a Bacteria0.24-1Norfloxacin-
Triazole-piperazine derivative 12b Bacteria0.24-1Norfloxacin-

Note: Specific MIC values for some compounds were not available in the searched literature, as indicated by "-". The provided data showcases the range of activities observed for different classes of piperazine derivatives.

Experimental Protocols

I. General Synthesis of N-Substituted Piperazine Derivatives

This protocol describes a general method for the synthesis of N-substituted piperazine derivatives, which can be adapted for reactions involving this compound.

Materials:

  • Piperazine or this compound

  • Appropriate alkyl or aryl halide (e.g., benzyl bromide)

  • Solvent (e.g., Dimethylformamide - DMF, Acetonitrile)

  • Base (e.g., Potassium carbonate - K₂CO₃, Triethylamine - Et₃N)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of piperazine (1 equivalent) in the chosen solvent, add the base (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the alkyl or aryl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature or heat as required (e.g., 60-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).

II. Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of synthesized piperazine derivatives using the broth microdilution method.

Materials:

  • Synthesized piperazine derivatives

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)

  • Dimethyl sulfoxide (DMSO)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 0.5 McFarland turbidity standard

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Compound Preparation: Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the stock solutions in the appropriate broth to achieve a range of test concentrations. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compounds. This will bring the final volume in each well to 200 µL.

  • Controls:

    • Positive Control: Wells containing broth and inoculum only (no compound).

    • Negative Control: Wells containing broth only (no inoculum or compound).

    • Solvent Control: Wells containing the highest concentration of DMSO used and inoculum.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria, and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by adding a viability indicator like resazurin.

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis Phase cluster_screening Antimicrobial Screening Phase A This compound C Reaction (e.g., Schiff Base Formation, Acylation) A->C B Reactant (e.g., Aldehyde, Acyl Chloride) B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Pure Piperazine Derivative E->F G Compound Library F->G I Broth Microdilution Assay G->I H Microbial Strains (Bacteria & Fungi) H->I J MIC Determination I->J K Active 'Hit' Compounds J->K L Structure-Activity Relationship (SAR) Analysis K->L M Lead Compound Optimization L->M

Caption: Workflow for Synthesis and Antimicrobial Screening.

Proposed_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane Phospholipid Bilayer Leakage Leakage of Intracellular Components (Ions, ATP, etc.) Membrane->Leakage Membrane Disruption and Pore Formation Piperazine Cationic Piperazine Polymer Piperazine->Membrane Electrostatic Interaction and Insertion CellDeath Cell Death Leakage->CellDeath

Caption: Proposed Mechanism of Membrane Disruption.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of piperazine derivatives utilizing microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and enhanced purity of the final products. The protocols outlined herein are intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the rapid generation of diverse piperazine-based compound libraries for screening and lead optimization.

Introduction to Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis leverages the ability of polar molecules to absorb microwave energy and convert it into thermal energy. This direct and efficient heating mechanism leads to rapid temperature elevation within the reaction mixture, accelerating reaction rates significantly.[1] Key advantages of MAOS in the context of piperazine derivative synthesis include:

  • Speed: Reactions that typically require several hours or even days under conventional heating can often be completed in minutes.[2]

  • Higher Yields: The rapid heating and precise temperature control can minimize the formation of byproducts, leading to higher yields of the desired product.[3]

  • Improved Purity: Reduced side reactions contribute to a cleaner reaction profile and simpler purification procedures.[3]

  • Energy Efficiency: Microwaves directly heat the reactants and solvent, resulting in lower energy consumption compared to conventional methods that heat the entire reaction vessel.[1]

  • Solvent Reduction: In some cases, microwave-assisted reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry.[4]

Applications of Piperazine Derivatives in Drug Development

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates.[5] Its versatile nature allows for the introduction of various substituents at the 1- and 4-positions, enabling the fine-tuning of pharmacological properties. Piperazine derivatives have demonstrated a broad spectrum of biological activities, including:

  • Anticancer Agents: Targeting various signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT and EGFR pathways.[6]

  • Neurological Agents: Modulating the activity of G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, making them valuable for treating neuropsychiatric disorders.[7]

  • Antimicrobial and Antifungal Agents: Exhibiting potent activity against a range of pathogenic microorganisms.[8]

Data Presentation: Microwave-Assisted Synthesis of Piperazine Derivatives

The following tables summarize quantitative data from various microwave-assisted synthesis protocols for different classes of piperazine derivatives, allowing for easy comparison of reaction conditions and outcomes.

Table 1: Microwave-Assisted Synthesis of Monosubstituted Piperazines [9]

Reactant 1Reactant 2SolventTemperature (°C)Time (min)Power (W)Yield (%)
PiperazineMethyl AcrylateMethanol801015085
PiperazineAcrylonitrileMethanol801515082
Piperazine2-Fluorobenzyl chlorideAcetic Acid120520091
Piperazine4-Methylbenzyl chlorideAcetic Acid120520093

Table 2: Microwave-Assisted Synthesis of N-Arylpiperazines [10]

Aniline DerivativeDitosylate PrecursorSolventTemperature (°C)Time (h)Power (W)Yield (%)
2-tert-ButylanilineBis-tosylateAcetonitrile1751Not Specified75
2-IodoanilineBis-tosylateAcetonitrile1751Not Specified82
2,6-DiisopropylanilineBis-tosylateAcetonitrile1751Not Specified65

Table 3: Microwave-Assisted Synthesis of Piperazine Amides [11]

Carboxylic AcidAmineCatalystTemperature (°C)Time (h)Power (W)Yield (%)
Benzoic AcidBenzylamineCAN (2 mol%)160-1652Not Specified95
Phenylacetic AcidAnilineCAN (2 mol%)160-1652Not Specified92
3-(4-hydroxyphenyl)propanoic acidp-ToluidineCAN (2 mol%)120-1252Not Specified95

Table 4: Microwave-Assisted Synthesis of 2,5-Diketopiperazines [7][12]

| N-Boc-Dipeptide Ester | Solvent | Temperature (°C) | Time (min) | Power (W) | Yield (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc-Orn(Cbz)-Val-OtBu | Water | 250 | 10 | 250 | 95 | | Boc-Gly-Gly-OEt | None | 200 | 5 | 600 | 98 | | Boc-Ala-Phe-OMe | None | 200 | 8 | 600 | 82 |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the data tables.

Protocol 1: General Procedure for Microwave-Assisted Synthesis of Monosubstituted Piperazines [9]

Materials:

  • Piperazine

  • Appropriate electrophile (e.g., methyl acrylate, acrylonitrile, benzyl chloride derivative)

  • Methanol or Acetic Acid

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine piperazine (1 equivalent) and the appropriate electrophile (1.1 equivalents).

  • Add the specified solvent (Methanol or Acetic Acid) to achieve a concentration of approximately 0.5 M.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature and time (see Table 1).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

  • Characterize the final product by NMR and mass spectrometry.

Protocol 2: General Procedure for Microwave-Assisted Synthesis of N-Arylpiperazines [10]

Materials:

  • Substituted aniline

  • 2,2'-(4-nitrophenylsulfonylazanediyl)bis(ethane-2,1-diyl) bis(4-nitrobenzenesulfonate) (bis-tosylate precursor)

  • Acetonitrile

  • Thiophenol (for deprotection)

  • Potassium carbonate (for deprotection)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • To a microwave reactor vial, add the substituted aniline (1.2 equivalents) and the bis-tosylate precursor (1 equivalent).

  • Add acetonitrile to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at 175 °C for 1 hour.

  • After cooling, concentrate the reaction mixture in vacuo.

  • To the crude intermediate, add thiophenol (5 equivalents), potassium carbonate (5 equivalents), and acetonitrile.

  • Heat the mixture at reflux for 12 hours to effect deprotection.

  • After cooling, filter the mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to afford the desired N-arylpiperazine.

  • Characterize the product by spectroscopic methods.

Protocol 3: General Procedure for Microwave-Assisted Synthesis of Piperazine Amides [11]

Materials:

  • Carboxylic acid

  • Amine (containing a piperazine moiety)

  • Ceric Ammonium Nitrate (CAN)

  • Microwave reactor (open vessel)

Procedure:

  • In an open microwave-compatible vessel, mix the carboxylic acid (1 equivalent) and the amine (1.1 equivalents).

  • Add ceric ammonium nitrate (2 mol%) as a catalyst.

  • Place the vessel in the microwave reactor.

  • Heat the reaction mixture at the specified temperature for the indicated time (see Table 3) under solvent-free conditions.

  • Monitor the reaction progress by TLC.

  • Upon completion, dissolve the crude product in an appropriate organic solvent and wash with water to remove the catalyst.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by recrystallization or column chromatography if necessary.

  • Confirm the structure of the synthesized amide by spectroscopic analysis.

Protocol 4: General Procedure for Microwave-Assisted Synthesis of 2,5-Diketopiperazines [7][12]

Materials:

  • N-Boc-protected dipeptide ester

  • Water (if applicable)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Place the N-Boc-dipeptide ester into a microwave reactor vial.

  • If the reaction is to be performed in a solvent, add water to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at the specified temperature, time, and power (see Table 4). The microwave irradiation facilitates both the deprotection of the Boc group and the subsequent cyclization.

  • After cooling, if the reaction was performed neat, dissolve the crude product in a suitable solvent. If water was used, extract the product with an organic solvent.

  • Dry the organic extracts and concentrate under reduced pressure.

  • Purify the resulting diketopiperazine by column chromatography or recrystallization.

  • Characterize the final product using NMR and mass spectrometry.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by various piperazine derivatives.

experimental_workflow cluster_start Starting Materials cluster_reaction Microwave Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Piperazine Piperazine/Derivative MW_Reactor Microwave Reactor Vial + Solvent (optional) Piperazine->MW_Reactor Reactant Electrophile/Coupling Partner Reactant->MW_Reactor MW_Irradiation Microwave Irradiation (Temp, Time, Power) MW_Reactor->MW_Irradiation Workup Extraction/Filtration MW_Irradiation->Workup Purification Column Chromatography/ Recrystallization Workup->Purification Analysis NMR, MS, etc. Purification->Analysis Final_Product Pure Piperazine Derivative Analysis->Final_Product

Experimental workflow for microwave-assisted synthesis.

GPCR_signaling cluster_receptor GPCR Signaling Arylpiperazine Arylpiperazine Derivative GPCR Dopamine D2 / Serotonin 5-HT2A Receptor Arylpiperazine->GPCR Antagonist/ Agonist G_Protein G-protein (Gi/Gq) GPCR->G_Protein Activation Effector Effector Enzyme (Adenylyl Cyclase / PLC) G_Protein->Effector Modulation Second_Messenger Second Messenger (cAMP / IP3, DAG) Effector->Second_Messenger Production Downstream Downstream Signaling Cascade Second_Messenger->Downstream Response Cellular Response Downstream->Response

Arylpiperazine interaction with GPCR signaling pathways.

Kinase_Inhibitor_Pathway cluster_kinase Kinase Inhibitor Pathway Piperazine_KI Piperazine Kinase Inhibitor RTK Receptor Tyrosine Kinase (e.g., EGFR) Piperazine_KI->RTK Inhibition PI3K PI3K Piperazine_KI->PI3K Inhibition RTK->PI3K Activation AKT AKT PI3K->AKT Activation Downstream_Effectors Downstream Effectors (e.g., mTOR, GSK3) AKT->Downstream_Effectors Activation Cell_Response Cell Proliferation, Survival, Angiogenesis Downstream_Effectors->Cell_Response

Piperazine derivatives as kinase inhibitors in signaling.

References

One-Pot Synthesis of N-Arylpiperazines Using Piperazin-1-amine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-arylpiperazine motif is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This document details a proposed one-pot synthetic protocol for the efficient synthesis of N-arylpiperazines commencing from piperazin-1-amine. This method circumvents the need for isolation of intermediates, thereby offering a streamlined and potentially more atom-economical route to these valuable compounds. The protocol integrates a palladium-catalyzed Buchwald-Hartwig amination for the C-N bond formation, followed by an in-situ deamination of the N-amino group. Detailed experimental procedures, quantitative data for analogous reactions, and workflow diagrams are provided to facilitate the application of this methodology in a research and development setting.

Introduction

N-arylpiperazines are a privileged scaffold in drug discovery, present in a wide array of approved drugs targeting conditions such as cancer, depression, and anxiety.[1] Traditional synthetic routes to N-arylpiperazines often involve multi-step procedures. The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of C-N bonds, enabling the synthesis of aryl amines under relatively mild conditions.[1][2] This reaction typically employs a palladium catalyst with a suitable phosphine ligand to couple an amine with an aryl halide.[1][2]

While piperazine and its N-protected derivatives are commonly used starting materials, the utilization of this compound presents a unique synthetic challenge due to the presence of a reactive N-amino group. This document outlines a proposed one-pot procedure that first accomplishes the N-arylation of the secondary amine of this compound, followed by a subsequent in-situ deamination to yield the desired N-arylpiperazine. This approach, if successful, could offer advantages in terms of reduced purification steps and improved overall efficiency.

Proposed Synthetic Pathway

The proposed one-pot synthesis involves two key transformations occurring sequentially in the same reaction vessel:

  • Buchwald-Hartwig Amination: The selective N-arylation of the secondary amine of this compound with an aryl halide.

  • In-situ Deamination: The removal of the N-amino group from the resulting 1-amino-4-arylpiperazine intermediate.

start This compound + Aryl Halide step1 Buchwald-Hartwig Amination start->step1 intermediate 1-Amino-4-arylpiperazine (Intermediate) step1->intermediate step2 In-situ Deamination intermediate->step2 product N-Arylpiperazine step2->product

Caption: Proposed one-pot reaction workflow.

Experimental Protocols

Note: This is a proposed protocol based on established methodologies for Buchwald-Hartwig amination and deamination of hydrazines. Optimization of reaction conditions may be necessary for specific substrates.

Materials and Reagents
  • This compound

  • Aryl halide (e.g., aryl bromide or chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Sodium nitrite (NaNO₂)

  • Aqueous acid (e.g., Hydrochloric acid)

  • Reducing agent for deamination (optional, e.g., Hypophosphorous acid)

  • Inert gas (Argon or Nitrogen)

One-Pot Synthesis of N-Arylpiperazines: General Procedure

Step 1: Buchwald-Hartwig Amination

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), palladium catalyst (1-5 mol%), and phosphine ligand (1.2-6 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat three times).

  • Add anhydrous solvent, followed by this compound (1.2-1.5 equiv.) and the base (1.4-2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0-5 °C in an ice bath.

Step 2: In-situ Deamination

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (2.0-3.0 equiv.) to the cold reaction mixture while maintaining vigorous stirring.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours to allow for the formation of the diazonium intermediate.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the evolution of nitrogen gas ceases. The addition of a reducing agent like hypophosphorous acid may facilitate the decomposition of the diazonium intermediate.

  • Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylpiperazine.

cluster_prep Reaction Setup cluster_amination Step 1: N-Arylation cluster_deamination Step 2: Deamination cluster_workup Workup and Purification prep1 Add aryl halide, Pd catalyst, and ligand to Schlenk flask prep2 Evacuate and backfill with inert gas prep1->prep2 prep3 Add solvent, this compound, and base prep2->prep3 amination1 Heat reaction mixture (80-110 °C) prep3->amination1 amination2 Monitor reaction progress (TLC/LC-MS) amination1->amination2 amination3 Cool to 0-5 °C amination2->amination3 deamination1 Slowly add aqueous NaNO₂ solution amination3->deamination1 deamination2 Stir at 0-5 °C for 1-2 h deamination1->deamination2 deamination3 Warm to RT and stir for 2-4 h deamination2->deamination3 workup1 Quench with NaHCO₃ deamination3->workup1 workup2 Extract with organic solvent workup1->workup2 workup3 Wash, dry, and concentrate workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Detailed experimental workflow for the one-pot synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data for analogous Buchwald-Hartwig amination of piperazine derivatives and deamination reactions. These data can serve as a starting point for the optimization of the proposed one-pot protocol.

Table 1: Representative Conditions and Yields for Buchwald-Hartwig Amination of Piperazine Derivatives

Aryl HalidePiperazine DerivativePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromotolueneN-Boc-piperazinePd₂(dba)₃ (2)Xantphos (4)NaOtBuToluene1001285-95
4-ChlorobenzonitrilePiperazinePd(OAc)₂ (3)SPhos (6)Cs₂CO₃Dioxane1101875-85
2-BromopyridineN-MethylpiperazinePd₂(dba)₃ (1.5)BINAP (3)K₃PO₄Toluene1002480-90
1-Bromo-4-nitrobenzeneN-EthylpiperazinePdCl₂(dppf) (5)-NaOtBuDMF90870-80

Table 2: Representative Conditions and Yields for Deamination of Hydrazine Derivatives

SubstrateReagentConditionsTime (h)Yield (%)
1-AminopiperidineNaNO₂, HCl0 °C to RT370-80
N-AminopyrrolidineNaNO₂, H₂SO₄0 °C to RT465-75
PhenylhydrazineNaNO₂, HCl, H₃PO₂0 °C to RT285-95
1-Amino-4-methylpiperazinet-BuONO, THFReflux660-70

Applications in Drug Development

The N-arylpiperazine scaffold is a key pharmacophore in a multitude of clinically approved drugs and investigational new drug candidates. Its prevalence stems from its ability to modulate the physicochemical properties of a molecule, such as solubility and basicity, and to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement.

Examples of Drugs Containing the N-Arylpiperazine Moiety:

  • Imatinib (Gleevec®): A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia.

  • Aripiprazole (Abilify®): An atypical antipsychotic used to treat schizophrenia and bipolar disorder.

  • Vortioxetine (Trintellix®): An antidepressant used for the treatment of major depressive disorder.

  • Prazosin (Minipress®): An alpha-blocker used to treat high blood pressure.[3]

The development of efficient and versatile synthetic routes to novel N-arylpiperazine analogs is therefore of significant interest to the pharmaceutical industry. The proposed one-pot methodology, by potentially reducing the number of synthetic steps and purification procedures, could accelerate the discovery and development of new drug candidates.

Conclusion

The proposed one-pot synthesis of N-arylpiperazines from this compound offers a promising and efficient alternative to traditional multi-step methods. By combining a palladium-catalyzed N-arylation with an in-situ deamination, this protocol has the potential to streamline the synthesis of this important class of compounds. The provided experimental procedures and representative data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, enabling the exploration and optimization of this methodology for the generation of diverse libraries of N-arylpiperazines for drug discovery programs. Further investigation and adaptation of this protocol to a broader range of substrates will undoubtedly contribute to the advancement of synthetic chemistry and the development of new therapeutic agents.

References

Application Notes and Protocols for Piperazin-1-amine as a Linker in PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a chemical linker that connects the two moieties. The linker is a critical component that influences the efficacy, selectivity, and physicochemical properties of the PROTAC.

Piperazin-1-amine and its derivatives are frequently incorporated into PROTAC linkers to introduce conformational rigidity and improve aqueous solubility. The piperazine ring can enhance the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation. Furthermore, the basic nitrogen atoms of the piperazine moiety can be protonated at physiological pH, increasing the polarity and solubility of the often large and lipophilic PROTAC molecules. The pKa of the piperazine ring can be finely tuned by the surrounding chemical environment, allowing for the optimization of a PROTAC's pharmacokinetic and pharmacodynamic properties.

These application notes provide a comprehensive guide to the use of this compound as a linker in PROTAC development, including detailed protocols for synthesis, biophysical characterization, and cellular evaluation.

Data Presentation

The following tables summarize quantitative data for representative PROTACs that utilize a this compound-based linker, categorized by their target protein class. This allows for a clear comparison of their degradation potency (DC50), maximal degradation (Dmax), and binding characteristics.

Table 1: Epigenetic Protein-Targeting PROTACs with Piperazine Linkers

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
A1874BRD4Nutlin-3 (MDM2)Myeloid leukemia cells32>90[1]
VZ185BRD9/BRD7VHL LigandRI-11.8 (BRD9), 4.5 (BRD7)>90[1]
Compound 37BRD9CRBN LigandMV4-111.02>90[1]
MS40WDR5Lenalidomide (CRBN)Not SpecifiedNot SpecifiedNot Specified[1]
MS9715NSD3BI-9321MOLM-134900>80[2][3]
dHDAC6HDAC6Pomalidomide (CRBN)Not Specified3470.5[2][3]

Table 2: Kinase-Targeting PROTACs with Piperazine Linkers

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
SIAIS178BCR-ABLVHL LigandK5628.5Not Specified[2]
SJ10542JAK2/JAK3Pomalidomide (CRBN)Patient-derived ALL14 (JAK2), 11 (JAK3)90 (JAK2), 92 (JAK3)[2]

Table 3: Nuclear Receptor-Targeting PROTACs with Piperazine Linkers

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
Compound 17Androgen ReceptorThalidomide (CRBN)LNCaP<1>50[4]
ARV-471Estrogen ReceptorCRBN LigandMCF71.8>90[4]

Table 4: Binding Affinities and Cooperativity of a Representative Piperazine-Containing PROTAC (MZ1)

Binary Binding (ITC)Kd (nM)Ternary Complex Binding (ITC)Kd (nM)Cooperativity (α)Reference
MZ1 to VHL67 ± 8VHL to MZ1-BRD4(2)4.4 ± 1.0~15[5]
MZ1 to BRD4(2)Not SpecifiedBRD4(2) to MZ1-VHLNot Specified

Experimental Protocols

Detailed methodologies for the synthesis of a bifunctional piperazine linker and key biophysical and cellular assays are provided below.

Protocol 1: Synthesis of a Bifunctional Piperazine Linker

This protocol describes the synthesis of a common bifunctional piperazine linker precursor, tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate, which can be further elaborated and coupled to POI and E3 ligase ligands.

Materials:

  • N-Boc-piperazine

  • 2-Bromoethanol

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN)

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh3)

  • Water

  • Dichloromethane (DCM)

  • Sodium sulfate (Na2SO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Step 1: Synthesis of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate

  • To a solution of N-Boc-piperazine (1.0 eq) in acetonitrile, add 2-bromoethanol (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the mixture at 80°C for 16 hours.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate.

Step 2: Synthesis of tert-butyl 4-(2-azidoethyl)piperazine-1-carboxylate

  • To a solution of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (1.0 eq) in a suitable solvent (e.g., DMF), add sodium azide (1.5 eq).

  • Stir the reaction at 80°C for 12 hours.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the azide intermediate.

Step 3: Synthesis of tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate

  • Dissolve the azide intermediate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add triphenylphosphine (1.2 eq) and stir the reaction at room temperature for 12 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This product has a free amine for coupling to a POI or E3 ligase ligand and a Boc-protected amine that can be deprotected for subsequent coupling.

G cluster_synthesis Synthesis of a Bifunctional Piperazine Linker N-Boc-piperazine N-Boc-piperazine Step1 Alkylation with 2-Bromoethanol N-Boc-piperazine->Step1 Intermediate1 tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate Step1->Intermediate1 Step2 Azidation Intermediate1->Step2 Intermediate2 tert-butyl 4-(2-azidoethyl)piperazine-1-carboxylate Step2->Intermediate2 Step3 Staudinger Reduction Intermediate2->Step3 Final_Product tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate Step3->Final_Product

Caption: Synthetic workflow for a bifunctional piperazine linker.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol is used to quantify the reduction in cellular POI levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli buffer and boil at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Signal Detection and Analysis:

    • Add ECL substrate and visualize the bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software.

    • Normalize the POI band intensity to the loading control.

    • Calculate the percentage of protein remaining relative to the vehicle control.

    • Plot the percentage of remaining protein versus the PROTAC concentration to determine the DC50 and Dmax values.

G cluster_wb Western Blot Workflow for PROTAC Evaluation Cell_Treatment Cell Seeding & PROTAC Treatment Lysis Cell Lysis Cell_Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Immunoblotting Immunoblotting (Primary & Secondary Abs) Transfer->Immunoblotting Detection Signal Detection (ECL) Immunoblotting->Detection Analysis Data Analysis (DC50 & Dmax) Detection->Analysis

Caption: Western blot workflow for PROTAC evaluation.

Protocol 3: In Vitro Ubiquitination Assay

This assay directly measures the PROTAC's ability to mediate the ubiquitination of its target protein in a reconstituted system.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (specific for the E3 ligase)

  • Recombinant E3 ligase complex (e.g., VHL-ElonginB-ElonginC or CRBN-DDB1)

  • Recombinant POI

  • Ubiquitin

  • ATP

  • Ubiquitination reaction buffer

  • PROTAC stock solution (in DMSO)

  • SDS-PAGE loading buffer

  • Western blot reagents (as in Protocol 2)

Procedure:

  • Reaction Setup:

    • On ice, assemble the reaction mixture in a microcentrifuge tube containing:

      • E1 enzyme (e.g., 50-100 nM)

      • E2 enzyme (e.g., 0.5-1 µM)

      • E3 ligase complex (e.g., 100-500 nM)

      • POI (e.g., 200-500 nM)

      • Ubiquitin (e.g., 5-10 µM)

      • PROTAC (at various concentrations)

      • Ubiquitination reaction buffer

  • Initiate Reaction:

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction at 37°C for 1-2 hours.

  • Stop Reaction:

    • Terminate the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

  • Analysis:

    • Analyze the reaction products by Western blot using an antibody against the POI. The appearance of higher molecular weight bands or a smear above the unmodified POI band indicates polyubiquitination.

G cluster_ub In Vitro Ubiquitination Assay Workflow Components Combine Reagents: E1, E2, E3, POI, Ub, PROTAC Initiation Initiate with ATP Components->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction with SDS-PAGE Buffer Incubation->Termination Analysis Western Blot for POI Termination->Analysis Result Observe Higher MW Bands (Polyubiquitination) Analysis->Result

Caption: In vitro ubiquitination assay workflow.

Protocol 4: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Ternary Complex Formation

This proximity-based assay is used to quantify the formation of the POI-PROTAC-E3 ligase ternary complex.

Materials:

  • Labeled POI (e.g., with a terbium cryptate donor)

  • Labeled E3 ligase (e.g., with a d2 acceptor)

  • PROTAC stock solution (in DMSO)

  • Assay buffer

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare dilutions of the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC in assay buffer.

  • Assay Setup:

    • In a 384-well plate, add the labeled POI, labeled E3 ligase, and the PROTAC dilution series.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

  • Signal Detection:

    • Measure the time-resolved fluorescence at the emission wavelengths of the donor and acceptor.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor emission / Donor emission).

    • Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve is typically observed, from which the ternary complex formation can be quantified.

G cluster_fret TR-FRET Assay for Ternary Complex Formation POI Labeled POI (Donor) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3 Labeled E3 Ligase (Acceptor) E3->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex FRET FRET Signal Ternary_Complex->FRET

Caption: Principle of the TR-FRET assay for ternary complex detection.

Protocol 5: Isothermal Titration Calorimetry (ITC) for Ternary Complex Cooperativity

ITC directly measures the heat changes upon binding and provides a complete thermodynamic profile of the interactions, allowing for the determination of cooperativity.

Materials:

  • Isothermal titration calorimeter

  • Purified POI

  • Purified E3 ligase complex

  • PROTAC

  • Dialysis buffer

Procedure:

  • Sample Preparation:

    • Dialyze all proteins into the same buffer to minimize heat of dilution effects.

    • Dissolve the PROTAC in the same buffer.

    • Degas all solutions.

  • Binary Titrations:

    • Titrate the PROTAC into the POI to determine their binary binding affinity (Kd1).

    • Titrate the PROTAC into the E3 ligase to determine their binary binding affinity (Kd2).

  • Ternary Titration:

    • Titrate the POI into a solution of the pre-formed PROTAC-E3 ligase complex to determine the ternary binding affinity (Kdt).

  • Data Analysis:

    • Fit the integrated heat data to a suitable binding model to determine the dissociation constants (Kd).

    • Calculate the cooperativity factor (α) using the formula: α = Kd1 / Kdt. An α > 1 indicates positive cooperativity.

G cluster_itc ITC Workflow for Cooperativity Measurement Binary1 Binary Titration 1: PROTAC into POI (Kd1) Analysis Calculate Cooperativity: α = Kd1 / Kdt Binary1->Analysis Binary2 Binary Titration 2: PROTAC into E3 (Kd2) Ternary Ternary Titration: POI into PROTAC-E3 (Kdt) Ternary->Analysis

Caption: ITC workflow for cooperativity measurement.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general mechanism of action for a PROTAC utilizing a this compound linker.

G cluster_pathway PROTAC Mechanism of Action PROTAC Piperazine-Linker PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC

Caption: PROTAC mechanism of action.

Conclusion

The incorporation of this compound-based linkers is a valuable strategy in the design and development of potent and effective PROTACs. These linkers can confer favorable physicochemical properties and contribute to the formation of stable and productive ternary complexes. The detailed protocols and comparative data presented in these application notes provide a comprehensive resource for researchers to guide the synthesis, characterization, and optimization of novel piperazine-containing PROTACs for targeted protein degradation.

References

Catalytic Methods for Piperazine Synthesis and Functionalization: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing in a multitude of blockbuster drugs due to its favorable pharmacokinetic properties.[1][2][3] Historically, the structural diversity of piperazine-containing compounds has been largely limited to substitutions at the nitrogen atoms.[1][2] However, recent advancements in catalytic methods have opened new avenues for the efficient synthesis of the piperazine core and the direct functionalization of its carbon framework. These modern catalytic approaches provide powerful tools for the rapid generation of diverse piperazine analogs, facilitating extensive structure-activity relationship (SAR) studies in drug discovery.[4]

These application notes provide a comprehensive overview of key catalytic methodologies for the synthesis and functionalization of piperazines, complete with detailed experimental protocols and comparative data to guide researchers in this field.

I. Catalytic Synthesis of the Piperazine Core

The de novo synthesis of the piperazine ring using catalytic methods offers significant advantages in terms of efficiency, atom economy, and the ability to introduce substituents at specific positions.

Palladium-Catalyzed [3+3] Cyclization of Propargyl Carbonates and Diamines

This method provides a modular approach to highly substituted piperazines through a palladium-catalyzed reaction between propargyl carbonates and diamine components. The reaction proceeds under mild conditions with high regio- and stereochemical control.[5][6]

Application Note: This palladium-catalyzed cyclization is particularly useful for creating a diverse library of substituted piperazines from readily available starting materials. The reaction tolerates a wide range of functional groups on both the diamine and the propargyl carbonate, allowing for the synthesis of complex molecular architectures.[6][7] Low catalyst loadings and mild reaction conditions make this method attractive for both small-scale and large-scale synthesis.[7]

Quantitative Data Summary

EntryDiamine SubstratePropargyl CarbonateCatalyst (mol%)Ligand (mol%)SolventTime (h)Yield (%)Ref.
1N,N'-Ditosylethylenediaminetert-Butyl propargyl carbonatePd₂(dba)₃ (1.5)DPEphos (3.3)CH₂Cl₂0.1798[7]
2N,N'-Ditosyl-1,2-diaminopropanetert-Butyl propargyl carbonatePd₂(dba)₃ (1.5)DPEphos (3.3)CH₂Cl₂0.595 (4:1 rr)[7]
3N-Tosyl-N'-mesylethylenediaminetert-Butyl propargyl carbonatePd₂(dba)₃ (1.5)DPEphos (3.3)CH₂Cl₂198[7]
4N,N'-Ditosyl-1,2-diphenylethylenediaminetert-Butyl propargyl carbonatePd₂(dba)₃ (1.5)DPEphos (3.3)CH₂Cl₂199[7]

Experimental Protocol: Synthesis of N,N'-Ditosyl-2-methylenepiperazine

  • Materials:

    • N,N'-Ditosylethylenediamine (1.0 equiv)

    • tert-Butyl propargyl carbonate (1.3 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%)

    • Bis(2-diphenylphosphinophenyl)ether (DPEphos, 3.3 mol%)

    • Anhydrous Dichloromethane (CH₂Cl₂)

  • Procedure:

    • To an oven-dried flask, add N,N'-ditosylethylenediamine, Pd₂(dba)₃, and DPEphos.

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

    • Add anhydrous CH₂Cl₂ via syringe to dissolve the solids.

    • Add tert-butyl propargyl carbonate to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired piperazine derivative.[7]

Catalytic Cycle

G Pd0 Pd(0) I Cationic Palladium Allene Species (I) Pd0->I Oxidative Addition II Pd-Carbenoid Intermediate (II) I->II Nucleophilic Attack by Diamine III Pd(II)-π-Allyl Species (III) II->III Protonation Product Substituted Piperazine III->Product Intramolecular Attack & Reductive Elimination Product->Pd0 Diamine Diamine Diamine->II PropargylCarbonate Propargyl Carbonate PropargylCarbonate->I

Caption: Plausible catalytic cycle for the palladium-catalyzed synthesis of piperazines.[7]

Iridium-Catalyzed [3+3] Cycloaddition of Imines

A highly regio- and diastereoselective method for synthesizing C-substituted piperazines involves the iridium-catalyzed head-to-head coupling of imines. This atom-economical process utilizes a bench-stable iridium catalyst and proceeds under mild conditions.[4][8][9] The addition of N-oxides can significantly enhance the catalytic activity and selectivity.[9]

Application Note: This method is particularly advantageous for the synthesis of complex C-substituted piperazines with high stereocontrol, yielding a single diastereoisomer.[4][8] The reaction is scalable and starts from readily available imines, making it an efficient route to novel piperazine structures.[4]

Quantitative Data Summary

EntryImine SubstrateCatalyst (mol%)Additive (mol%)SolventTime (h)Yield (%)Ref.
1N-(pyridin-2-ylmethylene)aniline[IrCl(cod)(PPh₃)] (2)Me₃NO (20)C₆D₆0.595[4][9]
2N-(furan-2-ylmethylene)aniline[IrCl(cod)(PPh₃)] (2)Me₃NO (20)C₆D₆185[10]
3N-(thiophen-2-ylmethylene)aniline[IrCl(cod)(PPh₃)] (2)Me₃NO (20)C₆D₆1.588[10]
4N-(1-(pyridin-2-yl)ethylidene)aniline[IrCl(cod)(PPh₃)] (2)Me₃NO (20)C₆D₆2492[10]

Experimental Protocol: General Procedure for Iridium-Catalyzed Piperazine Synthesis

  • Materials:

    • Imine (1.0 equiv)

    • [IrCl(cod)(PPh₃)] (2 mol%)

    • Trimethylamine N-oxide (Me₃NO, 20 mol%)

    • Anhydrous Benzene-d₆ (C₆D₆)

  • Procedure:

    • In a glovebox, add the imine, [IrCl(cod)(PPh₃)], and Me₃NO to a vial.

    • Add anhydrous C₆D₆ as the solvent.

    • Seal the vial and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by ¹H NMR spectroscopy.

    • Upon completion, the product can be isolated by removal of the solvent, or directly analyzed from the reaction mixture. For purification, the crude product can be subjected to column chromatography.[4][10]

II. Catalytic Functionalization of the Piperazine Ring

Direct functionalization of the pre-formed piperazine ring is a powerful strategy for late-stage modification and analog synthesis.

N-Arylation via Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and widely used method for the formation of C-N bonds, enabling the synthesis of N-aryl piperazines from aryl halides.[11]

Application Note: This reaction is a cornerstone of medicinal chemistry for accessing the N-aryl piperazine motif, a common feature in many CNS-active drugs. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive aryl chlorides.[11]

Quantitative Data Summary

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Ref.
14-BromotoluenePd(OAc)₂ (2)RuPhos (4)NaOtBuToluene1001295[11]
24-ChlorobenzonitrileG3-XPhos (1)(none)K₃PO₄t-BuOH1102488[11]
32-BromopyridinePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃Dioxane1001892[11]
41-Bromo-4-fluorobenzenePd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O1001690[11]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-Piperazine

  • Materials:

    • Aryl halide (1.0 equiv)

    • N-Boc-piperazine (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

    • Phosphine ligand (e.g., RuPhos, 2-10 mol%)

    • Base (e.g., NaOtBu, 1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

    • In a separate vial, prepare the catalyst/ligand solution by dissolving the palladium source and the ligand in a small amount of the reaction solvent.

    • Seal the Schlenk tube, and evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent to the Schlenk tube, followed by the catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.[11]

Experimental Workflow

G Start Start: Aryl Halide, N-Boc-Piperazine, Base Reaction Reaction: - Add Pd Catalyst/Ligand - Add Solvent - Heat & Stir Start->Reaction Workup Aqueous Work-up: - Quench - Extract - Dry & Concentrate Reaction->Workup Purification Purification: Silica Gel Chromatography Workup->Purification Product Final Product: N-Aryl-N'-Boc-Piperazine Purification->Product

Caption: A flowchart illustrating the key steps in the experimental protocol.[11]

C-H Functionalization via Visible-Light Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for the direct C-H functionalization of piperazines, allowing for the introduction of aryl, vinyl, and alkyl groups.[1][8][12]

Application Note: This methodology is particularly valuable for the late-stage functionalization of complex piperazine-containing molecules. The reactions are often conducted at room temperature and tolerate a wide range of functional groups. Both iridium-based and organic photocatalysts have been successfully employed.[1][2]

Quantitative Data Summary

EntryPiperazine SubstrateCoupling PartnerPhotocatalyst (mol%)SolventTime (h)Yield (%)Ref.
1N-Boc-N'-phenylpiperazine1,4-DicyanobenzeneIr(ppy)₃ (1-2)DMF12-4895[8][12]
2N-Boc-N'-phenylpiperazinePhenyl vinyl sulfoneIr(ppy)₃ (1-2)DMF12-4874[12]
3N,N'-di-Boc-piperazineMethyl vinyl ketoneAcridinium salt (organic PC)CH₂Cl₂2485[1]
4N-Boc-N'-phenylpiperazine2-ChloropyridineIr(ppy)₂(dtbbpy)PF₆ (1-2)DMF12-4884[12][13]

Experimental Protocol: α-Arylation of N-Boc-N'-phenylpiperazine

  • Materials:

    • N-Boc-N'-phenylpiperazine (1.0 equiv)

    • 1,4-Dicyanobenzene (1.5 equiv)

    • Tris(2-phenylpyridinato)iridium(III) ([Ir(ppy)₃], 1-2 mol%)

    • Sodium acetate (NaOAc, 2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Blue LEDs (e.g., 450 nm)

  • Procedure:

    • To an oven-dried vial, add N-Boc-N'-phenylpiperazine, 1,4-dicyanobenzene, [Ir(ppy)₃], and NaOAc.

    • Seal the vial and evacuate and backfill with an inert gas three times.

    • Add anhydrous DMF via syringe.

    • Place the vial near a blue LED light source and stir vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS (reaction times can vary from 12 to 48 hours).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel.[8]

Signaling Pathway

G PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star hν (Visible Light) PC_star->PC SET Piperazine Piperazine Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation SET Amino_Radical α-Amino Radical Radical_Cation->Amino_Radical -H+ Coupled_Intermediate Coupled Intermediate Amino_Radical->Coupled_Intermediate Arene Arene Arene_Radical_Anion Arene Radical Anion Arene->Arene_Radical_Anion SET from PC* Arene_Radical_Anion->Coupled_Intermediate Product α-Arylated Piperazine Coupled_Intermediate->Product Rearomatization

Caption: Key steps in the photoredox-catalyzed C-H functionalization.[1][13]

Conclusion

The catalytic methods outlined in these notes represent a significant leap forward in the synthesis and functionalization of piperazines. Transition metal catalysis and photoredox catalysis, in particular, have provided chemists with powerful and versatile tools to explore the chemical space around this important scaffold. The detailed protocols and comparative data presented herein are intended to serve as a practical guide for researchers in academic and industrial settings, enabling the efficient development of novel piperazine-based compounds with potential therapeutic applications.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the purification of crude piperazin-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification techniques for this compound, also known as N-(2-Aminoethyl)piperazine or AEP, are fractional distillation, crystallization via salt formation, and column chromatography.[1][2][3] Fractional distillation is often the preferred method for large-scale purification due to its efficiency in separating components with different boiling points.[1] Crystallization, particularly by forming a diacetate salt, is effective for removing specific impurities that are more soluble in the chosen solvent system.[2][4] Column chromatography is typically reserved for smaller scales or when distillation and crystallization fail to remove persistent impurities.[2]

Q2: What are the typical impurities found in crude this compound?

A2: Crude this compound can contain a variety of impurities depending on the synthetic route. Common contaminants include unreacted starting materials (e.g., piperazine, monoethanolamine), by-products from side reactions (e.g., other ethylene amines, N-alkyl piperazines), and degradation products.[1][4][5] Thermal and oxidative degradation can lead to the formation of compounds like N-formylpiperazine.[5] Water is also a common impurity as the compound can be hygroscopic.

Q3: How can I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most suitable and widely used analytical methods for determining the purity of this compound.[1] For HPLC, a reverse-phase C18 column with a UV detector is commonly employed.[1][6] Titration methods can also be used to determine the total amine content but are less specific than chromatographic techniques.[7]

Q4: this compound is susceptible to degradation. How can I minimize this during purification and storage?

A4: Piperazine and its derivatives can undergo thermal and oxidative degradation.[5][8][9] To minimize thermal degradation, it is crucial to avoid excessive temperatures during distillation.[9][10] Running distillations under vacuum lowers the boiling point and reduces thermal stress on the compound. Oxidative degradation can be catalyzed by metal ions, so using clean glassware and high-purity reagents is important.[5] For storage, keeping the purified compound under an inert atmosphere (e.g., nitrogen or argon) and away from light and heat is recommended.

Troubleshooting Guides

Fractional Distillation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation / Low Purity - Inefficient fractionating column.- Distillation rate is too fast.- Unstable heat source causing fluctuating vapor temperature.- Use a column with a higher number of theoretical plates (e.g., Vigreux or packed column).[1]- Slow down the heating rate to allow for proper vapor-liquid equilibrium.- Use a heating mantle with a stirrer for smooth, even boiling. Add boiling chips.[1]
Product Discoloration (Turns Yellow/Brown) - Thermal degradation due to high still pot temperature.- Presence of oxygen in the distillation setup.- Perform the distillation under reduced pressure (vacuum) to lower the boiling point.- Ensure all joints are properly sealed and purge the apparatus with an inert gas (N₂ or Ar) before heating.
Low Recovery / Yield - Hold-up in the distillation column.- Stopping the distillation too early.- Product loss in the forerun or tail fractions.- Insulate the column to minimize heat loss.- Continue collecting the main fraction as long as the head temperature remains stable at the correct boiling point.[1]- Carefully monitor the temperature and collect distinct fractions to avoid mixing.
Crystallization / Salt Formation Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product Does Not Crystallize - Solution is too dilute.- Incorrect solvent system.- Presence of impurities inhibiting crystallization.- Concentrate the solution by carefully evaporating some of the solvent.- Experiment with different anti-solvents or solvent mixtures.- Try scratching the inside of the flask with a glass rod or adding a seed crystal.
Oily Precipitate Forms Instead of Crystals - Solution is supersaturated or cooled too quickly.- Impurities are "oiling out" with the product.- Re-heat the solution until the oil dissolves, then allow it to cool much more slowly.- Add slightly more solvent to reduce the saturation level.- Perform a pre-purification step (e.g., charcoal treatment) to remove problematic impurities.
Purity Does Not Improve Significantly - Impurity co-precipitates with the desired salt.- Mother liquor is trapped within the crystals.- Perform a second recrystallization (recrystallize the obtained crystals).[2]- Wash the filtered crystals thoroughly with a small amount of cold, fresh solvent to remove residual mother liquor.[2]
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Product Streaks / Tails on the Column - Amine is interacting strongly with the acidic silica gel.- Inappropriate mobile phase polarity.- Deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine (e.g., 0.5-1%).[11]- Use alumina instead of silica gel.[2]- Optimize the eluent system, potentially using a gradient from non-polar to polar.
Poor Separation from Impurities - Similar polarity between the product and impurities.- Column is overloaded.- Try a different stationary phase (e.g., alumina, C18 reverse-phase).- Use a shallower solvent gradient during elution.- Use a larger column or a smaller amount of crude material.
Low or No Recovery of Product - Product is irreversibly adsorbed onto the silica gel.- Use deactivated silica or alumina as mentioned above.- After running the primary eluent, flush the column with a highly polar solvent system, such as 5-10% methanol in dichloromethane with 1% triethylamine, to recover highly retained compounds.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₅N₃[1]
Molecular Weight129.21 g/mol [1]
Boiling Point218-222 °C[1]
Density0.985 g/mL at 25 °C[1]
Flash Point93 °C (199 °F)[1]
Solubility in WaterSoluble[1]

Table 2: Example Purification Parameters

TechniqueParameterValue / ConditionReference
Fractional Distillation Collection Temperature218-222 °C (at atmospheric pressure)[1]
Salt Formation ReagentGlacial Acetic Acid[2][4]
SolventAcetone[2][4]
Purity Analysis (HPLC) Column TypeC18 Reversed-Phase[1]
Mobile Phase ExampleAcetonitrile, Water, and an acid (e.g., phosphoric or formic acid)[1][6]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound by separating it from lower and higher boiling point impurities.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer to monitor the vapor temperature. Ensure all glassware is dry.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar for smooth boiling.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection:

    • Forerun: As the temperature rises, lower-boiling impurities will distill first. Discard this initial fraction.

    • Main Fraction: Collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (218-222 °C at atmospheric pressure, lower under vacuum).

    • Tails: Stop the distillation before the flask boils to dryness to prevent the concentration of high-boiling impurities and potential decomposition.

  • Analysis: Analyze the collected main fraction for purity using GC or HPLC.[1]

Protocol 2: Purification via Diacetate Salt Formation

Objective: To selectively precipitate this compound as its diacetate salt, leaving more soluble impurities in solution. This protocol is adapted from methods used for purifying piperazine.[2][4]

Methodology:

  • Dissolution: Dissolve the crude this compound mixture in acetone at a temperature between 20-40°C.

  • Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. A stoichiometric amount of two equivalents of acetic acid per mole of this compound is required to form the diacetate salt.

  • Precipitation: The this compound diacetate salt will precipitate out of the solution. Cool the mixture (e.g., to 10-20°C) to maximize crystal formation.

  • Isolation: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filtered crystals with a small amount of cold acetone to remove any residual mother liquor containing impurities.

  • Regeneration of Free Base:

    • Suspend the purified diacetate salt in water.

    • Add a strong base (e.g., 50% aq. NaOH) until the solution is strongly basic (pH > 12).

    • Extract the liberated free this compound into an organic solvent like dichloromethane or ethyl acetate.

    • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of a this compound sample.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a C18 reversed-phase column.[1]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water, with a small amount of acid such as phosphoric acid (for UV) or formic acid (for MS compatibility). The exact ratio should be optimized.[1][6]

  • Standard Preparation: Prepare a stock solution of a this compound reference standard of known concentration in the mobile phase. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the purified this compound sample in the mobile phase to a known concentration.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the sample solution.

    • Monitor the elution using the UV detector at an appropriate wavelength.

  • Quantification: Determine the purity of the sample by comparing its peak area to the calibration curve.

Visualizations

Purification_Workflow crude Crude this compound analysis1 Initial Purity Analysis (GC/HPLC) crude->analysis1 decision1 Is Purity > 99%? analysis1->decision1 distillation Fractional Distillation decision1->distillation No pure_product Pure Product decision1->pure_product Yes analysis2 Purity Analysis (GC/HPLC) distillation->analysis2 salt Salt Formation & Crystallization chrom Column Chromatography salt->chrom If needed salt->analysis2 decision2 Is Purity Sufficient? analysis2->decision2 decision2->salt No decision2->pure_product Yes

Caption: General workflow for the purification and analysis of crude this compound.

Troubleshooting_Logic start Purification Attempt Results in Low Purity q_method What was the primary purification method? start->q_method dist Distillation q_method->dist Distillation cryst Crystallization q_method->cryst Crystallization chrom Chromatography q_method->chrom Chromatography sol_dist 1. Use a better column. 2. Reduce heating rate. 3. Use vacuum. dist->sol_dist sol_cryst 1. Re-crystallize. 2. Change solvent system. 3. Wash crystals thoroughly. cryst->sol_cryst sol_chrom 1. Deactivate silica w/ base. 2. Use alumina. 3. Optimize eluent. chrom->sol_chrom

Caption: A decision tree for troubleshooting common purification issues.

References

Technical Support Center: Piperazin-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazin-1-amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound, and what are the most common side reactions?

A1: The most common and established method for synthesizing this compound is a two-step process starting from piperazine. The first step is a nitrosation reaction to form the intermediate N-nitrosopiperazine (also known as 1-nitrosopiperazine or MNPZ). The second step involves the reduction of this intermediate to the final product, 1-aminopiperazine.

The primary side reactions and impurities of concern are:

  • Formation of N,N'-dinitrosopiperazine (DNPZ): This occurs during the nitrosation step when both nitrogen atoms of the piperazine ring are nitrosated. DNPZ is a significant concern due to its high carcinogenic potential, which is almost 20 times that of MNPZ.[1]

  • Residual N-nitrosopiperazine (MNPZ): If the reduction step is incomplete, the carcinogenic intermediate MNPZ will remain as an impurity in the final product.

  • Over-reduction Products: Depending on the reducing agent and conditions, the N-N bond in 1-aminopiperazine could potentially be cleaved, leading to the formation of piperazine. For derivatives like 1-amino-4-methylpiperazine, over-reduction can yield N-1-methylpiperazine.[2]

Q2: What factors contribute to the formation of the N,N'-dinitrosopiperazine (DNPZ) byproduct?

A2: The formation of DNPZ is favored by an excess of the nitrosating agent (e.g., sodium nitrite) relative to piperazine. The reaction kinetics and conditions also play a crucial role. Factors that can increase DNPZ formation include:

  • Stoichiometry: Using more than one equivalent of the nitrosating agent.

  • Reaction Conditions: Non-homogenous reaction mixtures or poor temperature control can create localized areas of high nitrosating agent concentration, promoting di-nitrosation.

  • Slow Reaction Rate: If the mono-nitrosated intermediate reacts slower than the starting piperazine, it can allow for the second nitrosation to occur.

Q3: Why is residual N-nitrosopiperazine (MNPZ) a critical impurity to control?

A3: N-nitrosopiperazine is a known nitrosamine, a class of compounds recognized as potent carcinogens.[1][3] Its presence in a final active pharmaceutical ingredient (API) or intermediate is strictly regulated by health authorities like the FDA.[4] Incomplete reduction of MNPZ is a direct cause of its presence as an impurity. Furthermore, studies on related compounds have shown that the final 1-amino-piperazine derivative can potentially be oxidized back to MNPZ during storage or under specific stress conditions, making control at the synthesis stage and understanding product stability crucial.[5][6]

Troubleshooting Guides

Problem 1: Analysis of the nitrosation reaction mixture shows significant levels of N,N'-dinitrosopiperazine (DNPZ).

Potential Cause Recommended Solution
Incorrect Stoichiometry Carefully control the molar ratio of sodium nitrite to piperazine. Use a 1:1 molar ratio or a slight excess of piperazine. Ensure accurate weighing and dispensing of all reagents.
Poor Temperature Control Maintain a low reaction temperature (e.g., -10 °C to 0 °C) as specified in protocols.[7] Use an efficient cooling bath and monitor the internal temperature throughout the addition of the nitrosating agent. An uncontrolled exotherm can accelerate side reactions.
Inefficient Mixing / Slow Addition Add the sodium nitrite solution dropwise and slowly to the piperazine solution under vigorous stirring.[7] This ensures that the nitrosating agent reacts quickly upon addition and prevents localized high concentrations that could lead to the formation of the di-substituted byproduct.

Problem 2: The final 1-aminopiperazine product is contaminated with the N-nitrosopiperazine (MNPZ) intermediate.

Potential Cause Recommended Solution
Incomplete Reduction Increase Reaction Time/Temperature: Ensure the reaction is allowed to proceed to completion. The protocol using LiAlH4 specifies refluxing for 3 hours.[7] Monitor the reaction progress using an appropriate analytical technique (TLC, GC-MS, or LC-MS).
Insufficient Reducing Agent Use a sufficient molar excess of the reducing agent. For LiAlH4, a 3-fold molar excess relative to the nitrosopiperazine is recommended.[7] For other agents like zinc, a significant excess is also common.[8] Ensure the reducing agent is fresh and has not degraded due to improper storage.
Quenching and Workup Issues The workup procedure must be performed carefully to avoid decomposition of the product or incomplete extraction. Ensure the reaction is fully quenched before workup.
Post-synthesis Oxidation Store the purified 1-aminopiperazine under an inert atmosphere (e.g., nitrogen or argon) and protected from light, especially if it will be stored for an extended period. Consider adding antioxidants if the product is found to be unstable under storage conditions.[6]

Data Presentation

The following table summarizes yields and conditions for the key steps in this compound synthesis based on literature data.

Reaction Step Product / Impurity Reagents Yield / Level Reference
Step 1: Nitrosation N-NitrosopiperazinePiperazine, NaNO₂, HCl72%[7]
Step 1: Nitrosation N,N'-DinitrosopiperazinePiperazine, NitriteTrace byproduct, minimized by controlled conditions[9]
Step 2: Reduction 1-AminopiperazineN-Nitrosopiperazine, LiAlH₄Not specified, but sufficient to isolate crude solid[7]
Step 2: Reduction 1-Amino-4-methylpiperazine*N-Nitroso-4-methylpiperazine, Zinc, NH₄Cl96%[8]

*Note: Data for a closely related derivative, demonstrating high yield for the reduction step with an alternative reducing agent.

Experimental Protocols

Protocol: Two-Step Synthesis of 1-Aminopiperazine

This protocol is based on a procedure described in the Journal of Medicinal Chemistry.[7]

Step 1: Preparation of N-Nitrosopiperazine

  • Setup: In a flask equipped with a magnetic stirrer and a thermometer, dissolve piperazine (0.86 g, 10 mmol) in 6N hydrochloric acid (6 mL).

  • Cooling: Cool the solution to -10 °C using an appropriate cooling bath (e.g., ice-salt).

  • Nitrosating Agent Preparation: In a separate beaker, prepare a solution of sodium nitrite (NaNO₂, 0.69 g, 10 mmol) in water (12 mL).

  • Reaction: Add the sodium nitrite solution dropwise to the cooled piperazine solution over a period of 1 hour, ensuring the internal temperature is maintained below 0 °C.

  • pH Adjustment: After the addition is complete, adjust the pH of the reaction mixture to 10 using a NaOH solution while keeping the temperature below 0 °C.

  • Extraction: Extract the aqueous mixture with chloroform.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by evaporation under reduced pressure.

  • Purification: The crude product (a yellow oil, typical yield ~72%) can be purified by column chromatography on silica gel using 8% methanol in dichloromethane as the eluent.

Step 2: Preparation of 1-Aminopiperazine (Reduction)

  • Setup: In a flame-dried, three-neck flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄, 216 mg, 6 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).

  • Cooling: Cool the LiAlH₄ suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve N-nitrosopiperazine (230 mg, 2 mmol) in anhydrous THF (2 mL) and add this solution slowly to the LiAlH₄ suspension.

  • Reaction: After the initial addition, stir the mixture for 5 minutes at 0 °C, then heat to reflux and maintain for 3 hours.

  • Quenching: Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the dropwise addition of methanol until gas evolution ceases.

  • Workup: Concentrate the quenched mixture in vacuo and filter to remove the aluminum salts. Wash the filter cake with methanol.

  • Isolation: Combine the filtrate and washings and evaporate to dryness to yield crude 1-aminopiperazine as a solid. The product can be further purified by column chromatography if necessary.

Visualizations

Synthesis_Pathway This compound Synthesis and Side Reactions Piperazine Piperazine Nitrosation Step 1: Nitrosation (+ NaNO2, HCl, <0°C) Piperazine->Nitrosation MNPZ N-Nitrosopiperazine (Intermediate) Nitrosation->MNPZ Main Pathway DNPZ N,N'-Dinitrosopiperazine (Side Product) Nitrosation->DNPZ Side Reaction (Excess NaNO2) Reduction Step 2: Reduction (+ LiAlH4 or Zn) MNPZ->Reduction Product This compound (Desired Product) Reduction->Product Complete Reaction Residual_MNPZ Residual MNPZ (Impurity) Reduction->Residual_MNPZ Incomplete Reaction

Caption: Reaction scheme for this compound synthesis showing key side products.

Troubleshooting_Workflow Troubleshooting Workflow: High Impurity Levels Start High Impurity Detected in Final Product Identify Identify Impurity via LC-MS / GC-MS Start->Identify Is_MNPZ Is Impurity MNPZ? Identify->Is_MNPZ Is_DNPZ Is Impurity DNPZ? Is_MNPZ->Is_DNPZ No Check_Reduction Review Reduction Step: - Molar ratio of reducer - Reaction time/temp - Reagent quality Is_MNPZ->Check_Reduction Yes Check_Nitrosation Review Nitrosation Step: - Molar ratio of NaNO2 - Temp control (<0°C) - Rate of addition Is_DNPZ->Check_Nitrosation Yes Other Other Impurity? Investigate starting materials or potential degradation Is_DNPZ->Other No Optimize_Reduction Optimize Reduction: Increase time, temp, or reducer concentration Check_Reduction->Optimize_Reduction Optimize_Nitrosation Optimize Nitrosation: Use 1:1 stoichiometry, add NaNO2 slowly at -10°C Check_Nitrosation->Optimize_Nitrosation

Caption: Logical workflow for troubleshooting common impurities in synthesis.

References

Technical Support Center: Strategies to Increase Piperazine Reaction Yields

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide solutions and guidance for optimizing reactions involving piperazine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in piperazine synthesis and how can they be minimized?

A1: Besides the common issue of di-substitution, other side reactions can include elimination reactions, particularly with certain alkyl halides, ring-opening, and over-oxidation, depending on the synthetic route.[1] Minimizing these side reactions involves careful control of reaction temperature, dropwise addition of reagents, and selecting appropriate solvents and bases.[1]

Q2: How can I effectively purify piperazine derivatives, which are often basic and water-soluble?

A2: Purification can be challenging due to the nature of these compounds.[1]

  • Column Chromatography: This is a widely used method. To prevent peak tailing on acidic silica gel, it is recommended to add a basic modifier like triethylamine (0.1–1%) to the eluent.[1]

  • Acid-Base Extraction: This method is effective for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The piperazine derivative, as a salt, will move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the product is re-extracted with an organic solvent.[1]

  • Recrystallization: For solid compounds, recrystallization from a suitable solvent system can be highly effective. For crude piperazine, forming a diacetate salt can help in selective precipitation.[2]

Q3: What are the key factors influencing the success of Buchwald-Hartwig amination for synthesizing N-aryl piperazines?

A3: Low yields in Buchwald-Hartwig amination of piperazines can often be traced back to catalyst deactivation, suboptimal reaction conditions, or issues with starting materials.[1][3] Key factors to optimize include:

  • Catalyst and Ligand Selection: The choice of the palladium precursor and the phosphine ligand is critical. Electron-rich aryl halides often require more electron-rich and sterically hindered phosphine ligands.[1][3]

  • Base Selection: The base influences both reaction rate and side reactions. If a strong base like NaOtBu causes decomposition, consider weaker bases such as K₃PO₄ or Cs₂CO₃.[1][3]

  • Solvent Choice: Solvents like toluene, dioxane, and THF are common. For solubility issues, a more polar solvent like t-butanol may be beneficial.[1][3]

Troubleshooting Guides

Issue 1: Low Yield of Monosubstituted Piperazine due to Di-substitution

Question: My reaction is producing a significant amount of the 1,4-disubstituted piperazine, leading to a low yield of the desired monosubstituted product. How can I improve selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a common challenge because the second nitrogen atom's reactivity is comparable to the first.[1] Several strategies can be employed to favor mono-substitution.

Solutions:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant, unsubstituted piperazine.[1]

  • Slow Addition of Electrophile: Adding the alkylating or arylating agent dropwise, especially at low temperatures, can help control the reaction rate and minimize the chance of the mono-substituted product reacting further.[1]

  • Protecting Group Strategy: This is a more controlled method involving a mono-protected piperazine, such as N-Boc-piperazine or N-formyl piperazine.[1][4] The protecting group is removed in a subsequent step after the substitution reaction is complete.[1]

  • Protonation Strategy: Using a piperazine salt, such as piperazine monohydrochloride, effectively protects one nitrogen atom through protonation, leaving the other free to react.[4][5][6]

G

Issue 2: Low Yield in N-Amination of Piperazine

Question: I am attempting to synthesize piperazin-1-amine via nitrosation followed by reduction, but the yield is poor. What are the critical parameters to control?

Answer: The synthesis of N-aminopiperazine is a two-step process where control of reaction conditions is crucial for good yield.[7]

Step 1: N-Nitrosopiperazine Formation

  • Problem: Incomplete nitrosation or side reactions.

  • Solution: The reaction of piperazine with a nitrosating agent (e.g., NaNO₂ in acid) must be performed at low temperatures (-10 °C to 0 °C) to prevent decomposition of nitrous acid and minimize side reactions. Slow, controlled addition of the nitrosating agent is key.[7]

Step 2: Reduction of N-Nitrosopiperazine

  • Problem: Incomplete reduction or over-reduction.

  • Solution: A strong reducing agent like LiAlH₄ in an anhydrous ether solvent (like THF) is effective. It is vital to ensure the reaction goes to completion by monitoring with TLC or LC-MS. The reaction should be quenched carefully with a reagent like methanol until no more gas evolves.[7]

Data Presentation

Table 1: Comparison of Strategies for Mono-N-Alkylation of Piperazine

StrategyReagents/ConditionsTypical YieldAdvantagesDisadvantagesReference(s)
Excess Piperazine 5-10 eq. Piperazine, 1 eq. Alkyl Halide, K₂CO₃, AcetonitrileModerate-GoodOne-step, simple procedure.Requires removal of large excess of piperazine.[1]
Protecting Group 1. N-Boc-piperazine, NaH, Alkyl Halide2. TFA or HCl for deprotectionGood-Excellent (>90%)High selectivity, clean reaction.Two-step process, adds cost of protecting group.[1],[8]
Protonation Piperazine Dihydrochloride, Free Piperazine (1:1), Heterogeneous CatalystHighOne-pot, avoids protecting groups, catalyst is reusable.May require specific catalysts, not all electrophiles are suitable.[5],[6]
Reductive Amination N-Boc-piperazine, Aldehyde/Ketone, NaBH(OAc)₃Good-ExcellentGood control, avoids over-alkylation byproducts.Two-step process (alkylation + deprotection).

Table 2: Selected Yields for Piperazine Derivative Synthesis

Reaction TypeProductCatalyst/ConditionsYieldReference
N-NitrosationN-NitrosopiperazineNaNO₂ / 6N HCl, -10 to 0 °C72%[7]
Reductive CyclizationBoc-4-(tert-butyl)piperazine-1-carboxylateDioxime precursor, 5%-Pd/C, H₂ (40 bar), Boc₂O42%[9]
Reductive CyclizationBoc-4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateDioxime precursor, 5%-Pd/C, H₂ (40 bar), Boc₂O65%[9]
Buchwald-HartwigN-Aryl PiperazinePd catalyst, phosphine ligand, K₃PO₄ or Cs₂CO₃Up to 95%[1],[10]
AmmoniationPiperazineEthylenediamine, HZSM-5 zeolite catalyst, ~340°C65%[11]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

This protocol is a standard method for protecting one of the piperazine nitrogens to ensure selectivity in subsequent reactions.[1]

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Dissolve Boc₂O in a minimal amount of DCM.

  • Add the solution of Boc₂O dropwise to the cooled piperazine solution over 1-2 hours with continuous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

  • Continue stirring for 12-18 hours.

  • Monitor the reaction progress using TLC or LC-MS to confirm the consumption of Boc₂O.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the resulting residue by column chromatography (silica gel, often with a gradient of ethyl acetate in hexanes containing ~0.5% triethylamine) to isolate pure N-Boc-piperazine.[1]

G

Protocol 2: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol leverages a large excess of the starting piperazine to statistically favor the mono-alkylated product.[1]

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • Alkyl halide (1 mmol, 1 eq.)

  • Potassium carbonate (K₂CO₃, 2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide (dissolved in a small amount of acetonitrile if necessary) to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS to track the consumption of the alkyl halide.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts (K₂CO₃ and potassium halides).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • The residue will contain the desired product and a large amount of unreacted piperazine. Purify by column chromatography (silica gel, using an eluent system such as DCM/Methanol with 1% triethylamine) or an acid-base extraction to isolate the mono-alkylated product.[1]

References

Technical Support Center: Piperazine Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of mono-substituted piperazine derivatives, with a particular focus on minimizing and removing disubstituted byproducts.

Frequently Asked Questions (FAQs)

Q1: I am consistently getting a significant amount of the 1,4-disubstituted piperazine byproduct in my reaction. What are the primary causes?

A1: The formation of disubstituted byproducts is a common challenge in piperazine chemistry. The primary reasons for this lack of selectivity include:

  • High Reactivity of the Mono-substituted Intermediate: Once one nitrogen atom of piperazine has reacted, the second nitrogen often remains sufficiently nucleophilic to react with another equivalent of your electrophile.

  • Reaction Conditions: High temperatures and extended reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1]

  • Stoichiometry: Using a 1:1 molar ratio of piperazine to your electrophile often leads to a mixture of mono-substituted, di-substituted, and unreacted starting materials.

Q2: What are the most effective strategies to promote mono-substitution of piperazine?

A2: Several strategies can be employed to favor the formation of the desired mono-substituted product:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 fold) relative to the electrophile statistically favors the reaction at the unsubstituted piperazine.[2][3]

  • Controlled Addition of Electrophile: The slow, dropwise addition of the electrophile to the piperazine solution, especially at low temperatures (e.g., 0 °C), can help control the reaction and minimize disubstitution.[1]

  • Use of Mono-Protected Piperazine: This is a highly effective and widely used method. One nitrogen is temporarily blocked with a protecting group (e.g., Boc, Cbz), forcing the reaction to occur at the free nitrogen. The protecting group is then removed in a subsequent step.[1][2][4]

  • In Situ Mono-Protonation: Reacting piperazine in the presence of an acid to form the piperazin-1-ium cation deactivates one of the nitrogen atoms, thereby promoting mono-substitution.[5][6][7] This can be achieved by using piperazine salts or an acidic solvent.[5][6][7]

Q3: My desired mono-substituted piperazine derivative is basic and water-soluble, making purification difficult. How can I effectively remove the disubstituted byproduct and other impurities?

A3: The purification of basic piperazine derivatives can be challenging. Here are some effective techniques:

  • Column Chromatography with a Basic Modifier: To prevent peak tailing on acidic silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent.[1]

  • Acid-Base Extraction: This is a powerful technique for separating basic products from non-basic impurities. Dissolve the crude reaction mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine derivatives will form salts and move to the aqueous layer. The layers are then separated, the aqueous layer is basified, and the purified product can be re-extracted into an organic solvent.[1]

  • Crystallization/Recrystallization: If your mono-substituted product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

  • Salt Formation and Precipitation: In some cases, the desired product can be selectively precipitated as a salt (e.g., diacetate), which can then be filtered off and washed.[8]

Troubleshooting Guides

Issue 1: High Levels of Disubstituted Byproduct
Potential Cause Troubleshooting Recommendation
High reactivity of the mono-substituted product.Use a 5-10 fold excess of piperazine.[1][2] Add the electrophile slowly at a low temperature (e.g., 0 °C).[1]
Reaction conditions favor disubstitution.Monitor the reaction progress closely using TLC or LC-MS and stop the reaction when the formation of the mono-substituted product is maximized.[1] Avoid unnecessarily high temperatures or prolonged reaction times.[1]
Inadequate control over reactivity.Consider using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine.[1][2][4]
Issue 2: Low Yield in N-Aryl Piperazine Synthesis (e.g., Buchwald-Hartwig Amination)
Potential Cause Troubleshooting Recommendation
Catalyst deactivation or suboptimal choice.Screen a variety of palladium precursors and phosphine ligands. For electron-rich aryl halides, more electron-rich and sterically hindered ligands are often required.[1] Ensure the reaction is performed under an inert atmosphere to prevent oxidation of the active Pd(0) species.[2]
Inappropriate base selection.If a strong base like NaOtBu causes decomposition, consider a weaker base such as K₃PO₄ or Cs₂CO₃.[1]
Poor solubility of reagents.If solubility is an issue in common solvents like toluene or dioxane, a more polar solvent such as t-butanol may be beneficial.[1]
Suboptimal reaction temperature.Monitor the reaction by TLC or LC-MS to determine the optimal temperature and reaction time.[1]

Experimental Protocols

Protocol 1: Synthesis of N-Boc-piperazine (Mono-protection)

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction to completion using TLC.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate N-Boc-piperazine.[1]

Protocol 2: General Procedure for Mono-N-Alkylation using Excess Piperazine

Materials:

  • Piperazine (5.0-10.0 eq)

  • Alkyl halide (1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Acetonitrile (ACN)

Procedure:

  • In a round-bottom flask, combine piperazine and potassium carbonate in acetonitrile.

  • Slowly add the alkyl halide to the stirring mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (eluent may require a basic modifier like 0.5% triethylamine) to isolate the mono-alkylated product.[1]

Visualizations

Reaction_Pathway Piperazine Piperazine (Symmetrical) MonoSub Mono-substituted Piperazine Piperazine->MonoSub + R-X (Desired Reaction) Electrophile1 Electrophile (R-X) DiSub Di-substituted Byproduct MonoSub->DiSub + R-X (Undesired Reaction) Electrophile2 Electrophile (R-X) Troubleshooting_Workflow Start High Disubstitution Observed CheckExcess Is a large excess of piperazine (5-10x) being used? Start->CheckExcess UseExcess Action: Increase piperazine to 5-10 equivalents. CheckExcess->UseExcess No CheckTemp Is the electrophile added slowly at low temperature? CheckExcess->CheckTemp Yes UseExcess->CheckTemp ControlAddition Action: Add electrophile dropwise at 0 °C. CheckTemp->ControlAddition No ConsiderProtection Consider using a mono-protected piperazine (e.g., N-Boc-piperazine). CheckTemp->ConsiderProtection Yes ControlAddition->ConsiderProtection Purification_Strategy Crude Crude Reaction Mixture (Mono-, Di-substituted, Impurities) IsSolid Is the desired product a solid? Crude->IsSolid Recrystallize Purification via Recrystallization IsSolid->Recrystallize Yes AcidBase Acid-Base Extraction IsSolid->AcidBase No PureProduct Pure Mono-substituted Product Recrystallize->PureProduct Column Column Chromatography (with basic modifier) AcidBase->Column Column->PureProduct

References

Technical Support Center: Optimizing Reaction Conditions for Selective N-Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for selective N-functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the selective modification of nitrogen-containing molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during N-functionalization experiments.

Issue 1: Poor or No Reaction Conversion

Q1: My N-arylation/N-alkylation reaction is not proceeding, or the conversion is very low. What are the common causes and how can I troubleshoot this?

A1: Low or no conversion in N-functionalization reactions can stem from several factors related to the catalyst, reagents, or reaction conditions. Here’s a systematic guide to troubleshooting:

  • Catalyst Inactivity: The active form of the catalyst is crucial for the reaction. For instance, in palladium-catalyzed reactions, if you are using a Pd(II) precatalyst, it may not be reducing effectively to the active Pd(0) species.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to protect the catalyst from oxygen.[1] Consider adding a reducing agent if necessary or using a pre-activated Pd(0) catalyst.

  • Inappropriate Ligand Choice: The choice of ligand is critical and often substrate-dependent. For N-arylation, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective, especially with less reactive aryl chlorides.[1] Older generation ligands may result in insufficient catalytic activity.[1]

    • Solution: Screen a variety of ligands to find the optimal one for your specific substrate combination.

  • Incorrect Base: The base plays a critical role in the catalytic cycle. Weaker bases may lead to slow or incomplete reactions.[1]

    • Solution: For many N-arylation reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are effective.[1] If using weaker bases like K₂CO₃ or K₃PO₄, you might need to increase catalyst loading or reaction time.[1]

  • Solvent and Solubility Issues: The insolubility of reagents at the reaction temperature is a frequent cause of failure.[1] The polarity of the solvent can also significantly impact the reaction rate and yield.[2][3]

    • Solution: Ensure your starting materials are soluble in the chosen solvent (e.g., toluene, dioxane) at the reaction temperature.[1] A solvent screen can be beneficial; for example, in one study, the yield of an N-functionalization reaction was 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform.[2][3] Fluorinated alcohols like HFIP and TFE have also been shown to improve reactivity and selectivity in some C-H functionalization reactions.[4]

  • Low Reaction Temperature: Many N-functionalization reactions require elevated temperatures to proceed at a reasonable rate, typically in the range of 80-110 °C.[1][5][6]

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Lack of Selectivity (Over-alkylation, Multiple Site Functionalization)

Q2: I am observing the formation of multiple products, such as di- or tri-alkylated species, or functionalization at undesired nitrogen atoms. How can I improve selectivity?

A2: Achieving high selectivity is a common challenge in N-functionalization. Here are key strategies to improve it:

  • Controlling Stoichiometry: To prevent over-alkylation, such as the formation of N,N'-bis-arylated piperazine, using an excess of the amine relative to the alkylating or arylating agent can favor the mono-functionalized product.[1][7]

  • Use of Protecting Groups: Protecting groups are essential for masking reactive amine functionalities to prevent unwanted side reactions.[8][9][10] The choice of protecting group is critical and should be orthogonal to the reaction conditions.[11]

    • Common Protecting Groups:

      • Boc (tert-butoxycarbonyl): Removed under acidic conditions.[10]

      • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine).[8][10][11]

      • Cbz (carbobenzyloxy): Removed by hydrogenolysis.[9]

      • Alloc (allyloxycarbonyl): Cleaved using a palladium catalyst.[11]

    • Solution: Select a protecting group that is stable under your reaction conditions but can be removed selectively without affecting other functional groups in your molecule.[9][10][11]

  • Directing Groups: A directing group can be used to control the regioselectivity of a reaction by positioning the catalyst at a specific C-H or N-H bond.[12][13][14][15][16][17]

    • Solution: Employ a suitable directing group to achieve functionalization at a specific site. Some directing groups can be "traceless," meaning they are removed in the same pot after the reaction.[15]

  • Kinetic vs. Thermodynamic Control: The regioselectivity of a reaction can sometimes be influenced by temperature.

    • Solution: If the desired product is the kinetic product (formed faster), running the reaction at a lower temperature may increase its yield. Conversely, if the thermodynamic product (more stable) is desired, higher temperatures or longer reaction times might be beneficial.[18]

Issue 3: Difficulty with Specific Substrates

Q3: I am struggling with the N-functionalization of a sterically hindered amine or a complex molecule. What should I consider?

A3: Steric hindrance and the presence of multiple functional groups can pose significant challenges.

  • Steric Hindrance: Traditional N-alkylation methods can be difficult with bulky alkylating agents due to high energy barriers.[19]

    • Solution: Consider alternative methods such as visible light-mediated reactions which can overcome these steric limitations.[19] Catalyst and ligand choice is also crucial; for example, in copper-catalyzed enantioconvergent alkylation, the right catalyst can enable reactions with sterically hindered electrophiles.[19]

  • Complex Molecules (Late-Stage Functionalization): Modifying complex molecules requires highly selective methods that are compatible with a wide range of functional groups.

    • Solution: Catalyst-controlled C-H functionalization can be a powerful tool to selectively modify a specific position, even in the presence of more intrinsically reactive sites.[20] The development of catalysts that can selectively functionalize primary, secondary, or tertiary C-H bonds is an active area of research.[20] For N-alkyl piperidines in complex molecules, a strategy involving the selective formation of an endo-iminium ion followed by nucleophilic addition has proven effective.[21][22]

Data Presentation: Reaction Condition Optimization

Table 1: Effect of Solvent on N-Functionalization Yield

SolventDielectric Constant (ε)Yield (%)Reference
Acetonitrile37.50[2][3]
1,2-Dichloroethane10.448[2][3]
Chloroform4.870[2][3]

Table 2: Comparison of Amine Protecting Groups

Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsOrthogonalityReference
tert-ButoxycarbonylBocBoc₂O, base (e.g., DMAP)Strong acid (e.g., TFA, HCl)Orthogonal to Fmoc, Cbz, Alloc[10][11]
9-FluorenylmethyloxycarbonylFmocFmoc-OSu, baseBase (e.g., 20% piperidine in DMF)Orthogonal to Boc, Cbz, Alloc[8][10][11]
CarbobenzyloxyCbzCbz-Cl, baseH₂, Pd/C (Hydrogenolysis)Orthogonal to Boc, Fmoc, Alloc[9]
AllyloxycarbonylAllocAlloc-Cl, basePd(PPh₃)₄, scavengerOrthogonal to Boc, Fmoc, Cbz[11]

Experimental Protocols

Protocol 1: General Procedure for Fmoc-Protection of an Amine

Materials:

  • Amino acid or amine substrate

  • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equivalents)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • 1M HCl

  • Diethyl ether

Procedure:

  • Dissolve the amino acid or amine in a mixture of 1,4-dioxane and aqueous sodium bicarbonate solution.[11]

  • Add Fmoc-OSu (1.05 equivalents) to the solution.[11]

  • Stir the mixture at room temperature for 16-24 hours.[11]

  • Dilute the reaction with water and wash with diethyl ether to remove any unreacted Fmoc-OSu.[11]

  • Acidify the aqueous layer to a pH of approximately 2 with 1M HCl.[11]

  • The Fmoc-protected product will precipitate and can be collected by filtration or extracted with an organic solvent.

Protocol 2: General Procedure for Fmoc-Deprotection (Solid-Phase)

Materials:

  • Fmoc-protected peptide-resin

  • N,N-dimethylformamide (DMF)

  • 20% Piperidine in DMF

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.[11]

  • Drain the DMF and add the 20% piperidine in DMF solution to the resin.[11]

  • Agitate the mixture for an initial 2-5 minutes and then drain the solution.[11]

  • Add a fresh portion of the deprotection solution and agitate for an additional 10-20 minutes.[11]

  • Drain the deprotection solution and wash the resin thoroughly with DMF.[11]

Visualizations

Troubleshooting_Workflow start Low/No Conversion check_catalyst Check Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand start->check_ligand check_base Assess Base Strength start->check_base check_solvent Verify Solubility & Solvent Effects start->check_solvent check_temp Optimize Temperature start->check_temp inert_atm Ensure Inert Atmosphere check_catalyst->inert_atm Inactive? screen_ligands Screen Ligands check_ligand->screen_ligands Ineffective? stronger_base Use Stronger Base (e.g., NaOtBu) check_base->stronger_base Too Weak? solvent_screen Perform Solvent Screen check_solvent->solvent_screen Insoluble? increase_temp Increase Temperature check_temp->increase_temp Too Low? success Reaction Optimized inert_atm->success screen_ligands->success stronger_base->success solvent_screen->success increase_temp->success Orthogonal_Protection_Strategy cluster_amine Protected Amine cluster_reagents Deprotection Reagents ProtectedAmine Boc-NHR Fmoc-NHR Cbz-NHR Alloc-NHR Acid Acid (TFA) ProtectedAmine:Boc->Acid Base Base (Piperidine) ProtectedAmine:Fmoc->Base Hydrogenolysis H2, Pd/C ProtectedAmine:Cbz->Hydrogenolysis Palladium Pd(0) ProtectedAmine:Alloc->Palladium DeprotectedAmine Free Amine (H2N-R) Acid->DeprotectedAmine Base->DeprotectedAmine Hydrogenolysis->DeprotectedAmine Palladium->DeprotectedAmine

References

Technical Support Center: C-H Functionalization of Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the C-H functionalization of piperazines. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and modification of this critical pharmaceutical scaffold.

Frequently Asked Questions (FAQs)

Q1: Why is the C-H functionalization of piperazines more challenging than for other saturated N-heterocycles like piperidines?

A1: The C-H functionalization of piperazines presents unique difficulties primarily due to the presence of the second nitrogen atom in the ring.[1][2] This additional heteroatom can lead to several complications:

  • Altered Reactivity: The second nitrogen can diminish the reactivity of the α-C–H bonds, making them harder to activate compared to those in piperidines or pyrrolidines.[1]

  • Side Reactions: The presence of two Lewis-basic nitrogen centers can promote undesired reaction pathways, such as elimination or dehydrogenation, leading to complex product mixtures and lower yields of the desired functionalized piperazine.[1][3]

  • Catalyst Inhibition: The nitrogen atoms can coordinate to and potentially deactivate transition-metal catalysts, hindering the reaction progress.[4][5]

Q2: My C-H functionalization reaction is giving very low yields. What are the common causes?

A2: Low yields in piperazine C-H functionalization are a frequent issue and can stem from several factors:[1]

  • Substrate Suitability: The electronic and steric properties of the substituents on the piperazine nitrogens significantly impact reactivity. For instance, in some transition-metal-catalyzed reactions, N-alkyl groups give better yields than N-aryl or N-acyl groups.[1] Conversely, some photoredox methods may require N-aryl, N-tosyl, or N-Boc substituents to attenuate the Lewis basicity of the nitrogens.[3]

  • Catalyst Deactivation: The chosen catalyst may be incompatible with the specific piperazine substrate or reaction conditions, leading to deactivation before the reaction reaches completion.

  • Reaction Conditions: Temperature, solvent, and concentration are critical parameters. For example, α-lithiation methods often require cryogenic temperatures (-78 °C) to be effective.[6]

  • Undesired Pathways: As mentioned in Q1, side reactions like dehydrogenation can consume the starting material without forming the desired product.[1]

Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

A3: Achieving high regioselectivity can be challenging, especially with substituted piperazines. For instance, C3-substituted piperazine substrates have been reported to yield a mixture of products in some reactions.[1] Strategies to improve regioselectivity include:

  • Directing Groups: The use of a directing group on one of the nitrogen atoms can help steer the functionalization to a specific C-H bond.

  • Catalyst and Ligand Choice: In transition-metal-catalyzed reactions, the ligand on the metal center can play a crucial role in controlling the regioselectivity of the C-H activation step.

  • Protecting Group Strategy: The nature of the protecting group (e.g., Boc) on the nitrogen atoms can influence the site of functionalization.

Q4: What are the main approaches for piperazine C-H functionalization, and what are their primary limitations?

A4: The main strategies include α-lithiation trapping, transition-metal catalysis, and photoredox catalysis.[1][7]

  • α-Lithiation Trapping: This involves deprotonation at the α-carbon with a strong base followed by quenching with an electrophile.[6] While effective, it often requires cryogenic conditions and has a limited substrate scope.[1][2] Enantioselective versions are still not broadly applicable.[1]

  • Transition-Metal Catalysis: This approach has seen less progress for piperazines compared to other amines due to the aforementioned challenges of low reactivity and catalyst inhibition.[1]

  • Visible-Light Photoredox Catalysis: This has emerged as a powerful method, often proceeding under mild conditions and avoiding many of the side reactions associated with other techniques.[1][4][8] A key challenge is achieving enantioselectivity due to the involvement of radical intermediates.[1]

Troubleshooting Guides

Guide 1: Poor Yield in Photoredox-Catalyzed α-Arylation

Problem: You are attempting an α-arylation of an N-aryl piperazine using an iridium-based photocatalyst and an electron-deficient arene, but you are observing low conversion of your starting material and poor product yield.

Possible Cause Troubleshooting Step
Insufficient Light Penetration Ensure the reaction vessel is positioned close to the light source (e.g., 5-10 cm from a blue LED).[6] Use a vessel material that is transparent to the wavelength of light being used. For larger scale reactions, consider a flow chemistry setup for uniform light exposure.
Catalyst Incompatibility/Degradation Confirm the compatibility of your specific N-substituted piperazine with the chosen photocatalyst. Some substrates may require different iridium catalysts (e.g., Ir(ppy)₃ vs. Ir(ppy)₂(dtbbpy)PF₆).[4][8] Ensure the catalyst is properly stored and handled to prevent degradation.
Sub-optimal Reaction Time Monitor the reaction progress over a longer period (e.g., up to 48 hours) using TLC or LC-MS, as some reactions can be slow to reach completion.[6]
Incorrect Base The choice of base can be critical. For example, in some photoredox systems, a mild base like NaOAc is used to facilitate the deprotonation of the intermediate radical cation.[8]
Solvent Effects The solvent can influence the efficiency of the single-electron transfer (SET) process. Screen different anhydrous, degassed solvents.
Guide 2: Formation of Dehydrogenated Byproduct in Transition-Metal-Catalyzed Reactions

Problem: In your transition-metal-catalyzed C-H olefination of a piperazine, you are isolating a significant amount of a dehydrogenated piperazine (a piperazene or dihydropyrazine) instead of the desired α-olefinated product.

Possible Cause Troubleshooting Step
β-Hydride Elimination The intermediate metal-alkyl species may be undergoing β-hydride elimination faster than reductive elimination to form the desired product. This is a common side reaction.[1]
Choice of Directing Group The directing group on the nitrogen can influence the stability of the metallacyclic intermediate. Simple N-aryl groups have been observed to favor dehydrogenation over functionalization in some systems.[1] Switching to a different directing group (e.g., a 2-pyridinyl group) might favor the desired pathway.
Olefin Coupling Partner The nature of the olefin can affect the outcome. Some olefins may be more prone to promoting dehydrogenation. Experiment with different olefin coupling partners.
Reaction Temperature Higher temperatures can sometimes favor elimination pathways. Try running the reaction at a lower temperature, although this may require longer reaction times.

Experimental Protocols

Protocol 1: α-Lithiation and Trapping of N-Boc-Piperazine

This protocol outlines a general procedure for the α-functionalization of an N-Boc protected piperazine via lithiation and subsequent reaction with an electrophile.[6]

Materials:

  • N-Boc-N'-substituted piperazine (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • sec-Butyllithium (s-BuLi) (1.3 equiv)

  • Electrophile (e.g., TMSCl, DMF, Aryl bromide for Negishi coupling) (1.5-2.0 equiv)

  • Dry ice/acetone bath

  • Saturated aqueous NH₄Cl

  • 20% aqueous NaOH

  • Diethyl ether (Et₂O)

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the N-Boc-N'-substituted piperazine.

  • Dissolve the substrate in anhydrous THF (to a final concentration of approximately 0.14 M).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add s-BuLi (1.3 equiv) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the solution at -78 °C for 1 hour to facilitate complete lithiation.

  • Add the electrophile (1.5-2.0 equiv) dropwise. If the electrophile is a solid, dissolve it in a minimal amount of anhydrous THF before addition.

  • Stir the reaction mixture at -78 °C for 15 minutes, then allow it to warm to room temperature over 30 minutes.

  • Quench the reaction by the sequential addition of saturated aqueous NH₄Cl, 20% aqueous NaOH, and Et₂O.

  • Separate the organic and aqueous layers. Extract the aqueous layer three times with Et₂O.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Photoredox-Catalyzed C-H Arylation of N-Arylpiperazine

This protocol is a general method for the α-arylation of an N-arylpiperazine using a photoredox catalyst.[6][8]

Materials:

  • N-Arylpiperazine (e.g., N-phenylpiperazine) (1.0 equiv)

  • Electron-deficient arene (e.g., 1,4-dicyanobenzene) (2.0-3.0 equiv)

  • Iridium photocatalyst (e.g., Ir(ppy)₃) (1-2 mol%)

  • Base (e.g., NaOAc)

  • Anhydrous, degassed solvent (e.g., Acetonitrile or DMSO)

  • Blue LED light source (e.g., 450 nm)

  • Reaction vial with a magnetic stir bar

Procedure:

  • In a reaction vial, combine the N-arylpiperazine, the electron-deficient arene, the iridium photocatalyst, and the base.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vial and place it approximately 5-10 cm from a blue LED light source.

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary

The following table summarizes representative yields for different C-H functionalization approaches on piperazine substrates, highlighting the variability based on the method and coupling partners.

Functionalization TypePiperazine SubstrateCoupling PartnerCatalyst/ReagentYield (%)Reference
α-ArylationN-Arylpiperazine (87)1,4-Dicyanobenzene (88)Ir(ppy)₃95%[1]
α-VinylationN-Arylpiperazine (87)Vinyl sulfone (90)Ir(ppy)₃74%[1]
α-HeteroarylationN-Arylpiperazine (87)2-Chloropyridine (92)Ir(ppy)₃84%[1]
α-HeteroarylationN-Arylpiperazine (87)2-Chloropyrimidine (94)Ir(ppy)₃35%[1]
α-OlefinationN-(2-pyridinyl)piperazineStyrene[Rh(cod)Cl]₂/dppe96%[1]
α-OlefinationN-(2-pyridinyl)piperazinetert-Butylethylene[Rh(cod)Cl]₂/dppe40%[1]

Visualized Workflows

lithiation_workflow cluster_prep Reaction Setup cluster_reaction Lithiation & Trapping cluster_workup Workup & Purification start 1. Add N-Boc-Piperazine to flame-dried flask dissolve 2. Dissolve in anhydrous THF start->dissolve cool 3. Cool to -78 °C dissolve->cool add_buli 4. Add s-BuLi dropwise cool->add_buli stir_lithiation 5. Stir for 1h at -78 °C (Lithiation) add_buli->stir_lithiation add_electrophile 6. Add Electrophile stir_lithiation->add_electrophile warm 7. Warm to room temp. add_electrophile->warm quench 8. Quench reaction warm->quench extract 9. Extract with Et₂O quench->extract dry 10. Dry and concentrate extract->dry purify 11. Purify via chromatography dry->purify product α-Functionalized Piperazine purify->product

Caption: Workflow for α-lithiation and trapping of N-Boc-piperazine.

photoredox_workflow cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Purification combine 1. Combine Piperazine, Arene, Catalyst, and Base in vial add_solvent 2. Add anhydrous, degassed solvent combine->add_solvent seal 3. Seal vial add_solvent->seal irradiate 4. Irradiate with Blue LED (12-48h with stirring) seal->irradiate monitor 5. Monitor by TLC / LC-MS irradiate->monitor dilute 6. Dilute with Ethyl Acetate monitor->dilute wash 7. Wash with H₂O and Brine dilute->wash dry 8. Dry and concentrate wash->dry purify 9. Purify via chromatography dry->purify product α-Arylated Piperazine purify->product

Caption: Key steps in the photoredox-catalyzed C-H functionalization.

troubleshooting_logic start Low Yield in C-H Functionalization q1 What is the major byproduct? start->q1 a1 Dehydrogenated Piperazine q1->a1 Elimination Favored a2 Unreacted Starting Material q1->a2 Low Reactivity a3 Complex Mixture q1->a3 Side Reactions sol1 Change Directing Group Lower Temperature a1->sol1 sol2 Check Catalyst Activity Increase Reaction Time Optimize Light Source a2->sol2 sol3 Re-evaluate Substrate Scope Screen Different Solvents/Bases a3->sol3

Caption: Troubleshooting logic for low-yield C-H functionalization reactions.

References

Technical Support Center: Purification of Piperazin-1-Amine by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of piperazin-1-amine using fractional distillation. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Q1: My distillation is proceeding very slowly, and I'm not getting any distillate at the expected boiling point. What could be the issue?

A1: Several factors could contribute to a slow or stalled distillation. Consider the following:

  • Inadequate Heating: The heating mantle may not be providing sufficient energy to bring the compound to a boil. Ensure the mantle is in good contact with the distillation flask and gradually increase the temperature. Avoid excessively high temperatures to prevent thermal decomposition.

  • Vacuum Leaks: If performing a vacuum fractional distillation, leaks in the system are a common problem. Check all joints and connections for a proper seal. Ensure all glassware is free of cracks and that the vacuum grease is applied correctly and sparingly.

  • Improper Column Insulation: A poorly insulated fractionating column will lead to excessive heat loss, preventing the vapor from reaching the condenser. Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

  • High Reflux Ratio: While a high reflux ratio improves separation efficiency, an excessively high ratio can cause all the vapor to condense and return to the distillation flask, a phenomenon known as "flooding." If you observe liquid accumulating in the column, reduce the heating rate.

Q2: The temperature at the distillation head is fluctuating, and I'm not observing a stable boiling point plateau. Why is this happening?

A2: Temperature fluctuations typically indicate an impure starting material or issues with the distillation process itself.

  • Presence of Volatile Impurities: Low-boiling impurities will distill first, causing the initial temperature to be lower than the boiling point of this compound. Once these are removed, the temperature should rise and stabilize.

  • Azeotrope Formation: this compound may form azeotropes with residual solvents (e.g., water), resulting in a boiling point that is different from the pure compound. It is crucial to thoroughly dry the crude material before distillation.

  • Inconsistent Heating: Fluctuations in the heating source can lead to unsteady boiling and, consequently, temperature variations at the distillation head. Ensure your heating mantle is connected to a stable power source and controller.

  • Improper Thermometer Placement: The thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

Q3: My purified this compound is discolored (e.g., yellow or brown). What is the cause, and how can I prevent it?

A3: Discoloration often points to decomposition of the amine.

  • Thermal Decomposition: Amines can be susceptible to thermal degradation at high temperatures. If the distillation is performed at atmospheric pressure, the required temperature might be high enough to cause some decomposition. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point.

  • Oxidation: this compound can be sensitive to air oxidation, especially at elevated temperatures. Purging the distillation apparatus with an inert gas like nitrogen or argon before starting the distillation can help minimize oxidation.

  • Contamination from Starting Materials: Impurities present in the crude this compound may be colored or may react at high temperatures to form colored byproducts.

Q4: I'm experiencing "bumping" or uneven boiling in the distillation flask. How can I resolve this?

A4: Bumping occurs when the liquid becomes superheated and then boils violently.

  • Use of Boiling Chips or a Stir Bar: Always add fresh boiling chips or a magnetic stir bar to the distillation flask before heating. This provides nucleation sites for smooth boiling. Never add boiling chips to a hot liquid.

  • Even Heating: Ensure the distillation flask is heated evenly. A heating mantle is preferred over a Bunsen burner for this reason.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound?

A1: The predicted boiling point of this compound is approximately 163.1 °C at atmospheric pressure (760 mmHg).[1][2] It's important to note that the actual boiling point observed during distillation may vary depending on the purity of the sample and the atmospheric pressure.

Q2: What are the common impurities I might encounter when synthesizing this compound?

A2: Common impurities can include unreacted starting materials, such as piperazine, and byproducts from the synthesis. For example, in syntheses involving nitrosation of piperazine followed by reduction, residual N-nitrosopiperazine could be present.[3] Other potential impurities could be other piperazine derivatives or residual solvents from the workup.

Q3: Is vacuum distillation recommended for purifying this compound?

A3: Yes, vacuum distillation is highly recommended. Amines can be prone to thermal decomposition and oxidation at high temperatures.[4][5] By reducing the pressure, the boiling point of this compound is significantly lowered, which minimizes the risk of degradation and can lead to a purer, less colored product.[6][7][8]

Q4: How should I handle and store purified this compound?

A4: this compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety goggles) should be worn.[9] It is hygroscopic and can absorb carbon dioxide from the air.[10] Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][9]

Q5: What type of packing material is suitable for the fractional distillation of amines?

A5: For laboratory-scale distillations, common packing materials like Raschig rings, Vigreux indentations, or metal sponge packing (e.g., stainless steel) can be effective.[11] The choice of packing will influence the efficiency (number of theoretical plates) of the separation. For high-efficiency separations, structured packing might be considered.[11][12]

Data Presentation

PropertyValueReference
This compound
Boiling Point163.1 ± 33.0 °C (Predicted at 760 mmHg)[1][2]
Density1.000 ± 0.06 g/cm³ (Predicted)[1]
Molecular Weight101.15 g/mol [1][2]
Piperazine (related compound)
Boiling Point146 °C[10]
Melting Point106 °C[10]
1-Piperazineethanamine (related compound)
Boiling Point218-222 °C[13]

Experimental Protocols

Detailed Methodology for Fractional Distillation of this compound

This protocol provides a general guideline. The optimal conditions may need to be determined empirically.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus consisting of a round-bottom flask, a packed fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

    • Ensure all glassware is dry and clean.

    • Use ground glass joints and apply a thin layer of vacuum grease to ensure a good seal, especially if performing a vacuum distillation.

    • Place a magnetic stir bar or boiling chips in the distillation flask.

    • Connect the condenser to a circulating cold water supply.

    • If performing under vacuum, connect the vacuum adapter to a vacuum trap and a vacuum pump.

  • Procedure:

    • Charge the crude this compound into the distillation flask. Do not fill the flask more than two-thirds full.

    • If applicable, connect the apparatus to a vacuum pump and slowly evacuate the system to the desired pressure.

    • Begin stirring (if using a stir bar) and gently heat the distillation flask using a heating mantle.

    • Observe the temperature at the distillation head. The temperature will initially rise as low-boiling impurities begin to distill. Collect this forerun in a separate receiving flask and discard it.

    • As the temperature approaches the boiling point of this compound (this will be lower than 163.1 °C under vacuum), the distillation rate may slow. Increase the heating rate cautiously.

    • The temperature should stabilize at the boiling point of the pure compound. Collect the fraction that distills over at this constant temperature in a clean receiving flask. This is your purified product.

    • Continue distillation until only a small amount of residue remains in the distillation flask. Do not distill to dryness.

    • Turn off the heating and allow the apparatus to cool completely before venting the system (if under vacuum) and disassembling.

Mandatory Visualization

TroubleshootingWorkflow start Start: Distillation Problem issue_slow Slow/No Distillate start->issue_slow issue_temp Fluctuating Temperature start->issue_temp issue_color Discolored Product start->issue_color issue_bumping Uneven Boiling (Bumping) start->issue_bumping check_heat Check Heating issue_slow->check_heat check_vacuum Check for Vacuum Leaks issue_slow->check_vacuum check_insulation Check Column Insulation issue_slow->check_insulation check_impurities Consider Volatile Impurities issue_temp->check_impurities check_azeotrope Consider Azeotrope Formation issue_temp->check_azeotrope check_thermometer Check Thermometer Placement issue_temp->check_thermometer check_decomposition Consider Thermal Decomposition issue_color->check_decomposition check_oxidation Consider Oxidation issue_color->check_oxidation check_boiling_aids Check for Boiling Chips/Stirring issue_bumping->check_boiling_aids solution_heat Increase Heating Gradually check_heat->solution_heat solution_vacuum Reseal Joints check_vacuum->solution_vacuum solution_insulation Insulate Column Properly check_insulation->solution_insulation solution_forerun Collect and Discard Forerun check_impurities->solution_forerun solution_dry Dry Crude Material Thoroughly check_azeotrope->solution_dry solution_thermometer Reposition Thermometer check_thermometer->solution_thermometer solution_vacuum_distill Use Vacuum Distillation check_decomposition->solution_vacuum_distill solution_inert Use Inert Atmosphere check_oxidation->solution_inert solution_boiling_aids Add Boiling Chips/Stir Bar check_boiling_aids->solution_boiling_aids

Caption: Troubleshooting workflow for this compound fractional distillation.

References

Technical Support Center: Prevention of Piperazine Dimer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the formation of undesired piperazine dimers (1,4-disubstituted piperazines) during chemical synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the selective synthesis of mono-substituted piperazine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of piperazine dimer formation in my reaction?

Piperazine possesses two secondary amine nitrogens with similar nucleophilicity. When reacting with an electrophile (e.g., an alkyl halide), the initial mono-substituted product is still nucleophilic and can react with a second molecule of the electrophile. This leads to the formation of a symmetrical 1,4-disubstituted piperazine, often referred to as a piperazine dimer in the context of the intended product. This di-substitution is a common competitive side reaction.[1][2]

Q2: How can I selectively achieve mono-substitution and avoid the formation of the di-substituted product?

Controlling selectivity is a primary challenge. The key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. A mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing the reaction to the unprotected nitrogen. The protecting group is then removed in a subsequent step.[3][4]

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the electrophile increases the statistical probability that the electrophile will react with an un-substituted piperazine molecule rather than the mono-substituted one.[3][5]

  • Slow Addition of Electrophile: Adding the alkylating agent or other electrophile dropwise helps maintain its low concentration, reducing the rate of the second substitution reaction.[3]

  • In Situ Mono-Protonation: By reacting piperazine with one equivalent of an acid, a mono-salt is formed. The protonated nitrogen is deactivated towards electrophilic attack, thus directing substitution to the free nitrogen.[2][4]

Q3: Under what conditions does the di-substituted "dimer" become the major product?

High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[6] Additionally, using a 1:2 or higher molar ratio of piperazine to the electrophile will intentionally drive the reaction towards the formation of the 1,4-disubstituted product.

Q4: My N-substituted piperazine product is highly water-soluble. How can I effectively extract it during work-up?

High water solubility is a common issue, often because the product is in its protonated salt form. To improve extraction into an organic solvent, the aqueous layer must be basified to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, making the product less water-soluble and more soluble in organic solvents like dichloromethane or ethyl acetate.[3][7]

Q5: Should I consider flow chemistry for my piperazine synthesis?

Flow chemistry can be highly advantageous, especially for reactions that are highly exothermic or require precise control over reaction time and temperature to minimize side reactions like di-substitution. It can also simplify scaling up the reaction.[8][9]

Troubleshooting Guides

This section addresses specific issues encountered during piperazine synthesis, offering potential causes and actionable solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of Mono-alkylated Product Di-alkylation: The mono-substituted product is reacting further to form the 1,4-disubstituted dimer.[1]Control Stoichiometry: Use a precise 1:1 stoichiometry or a large excess (3-10 equivalents) of piperazine.[1][2]• Slow Addition: Add the electrophile slowly to the reaction mixture.[3]• Use Protecting Groups: Employ a mono-protected piperazine like 1-Boc-piperazine for optimal control.[1][3]
Quaternary Salt Formation: Over-alkylation on the same nitrogen is forming water-soluble quaternary ammonium salts.[1]Consider Reductive Amination: This method, reacting with an aldehyde/ketone and a reducing agent, avoids the formation of quaternary salts.[3][10]
Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or choice of base.Optimize Conditions: Systematically vary the temperature, time, and base to find the optimal conditions for your specific substrate. Monitor progress by TLC or LC-MS.[3]
Significant Amounts of Di-substituted Byproduct ("Dimer") High Reactivity of Mono-substituted Product: The first product formed is highly reactive towards the electrophile.Use Excess Piperazine: Employ a 5-10 fold excess of piperazine.[6]• Lower Temperature: Run the reaction at a lower temperature and add the electrophile slowly.[6]• In-situ Monohydrochloride Formation: React piperazine with piperazine dihydrochloride to form the less reactive monohydrochloride in situ.[1]
Reaction Conditions Favoring Di-substitution: High temperature or long reaction times may favor the thermodynamic product (dimer).Monitor Reaction Progress: Use TLC or LC-MS to stop the reaction once the formation of the mono-substituted product is maximized.[6]
Reaction Stalls (Incomplete Conversion) Poor Solubility of Reagents: Reagents are not fully dissolved in the chosen solvent.Change Solvent: Switch to a more suitable solvent (e.g., DMF for polar aprotic conditions) to ensure all reagents are fully dissolved.[3]
Reversible Reaction Equilibrium: The acid byproduct is not effectively neutralized, inhibiting the forward reaction.Ensure Sufficient Base: Add a sufficient amount of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃ (at least 1.5-2.0 equivalents).[3]
Purification Difficulties Co-elution of Product and Excess Piperazine: The mono-substituted product and the large excess of starting piperazine are difficult to separate by chromatography.Acid-Base Extraction: Use an acid-base workup to separate the basic products from non-basic impurities.[6]• Use Protecting Groups: The use of a protecting group strategy often leads to cleaner reactions and simpler purification.[2]
Tailing on Silica Gel Column: The basic nature of the piperazine product interacts strongly with acidic silica gel.Modify Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the chromatography eluent.[6]

Data Presentation: Comparison of Mono-substitution Strategies

The following table summarizes the effectiveness of different strategies for achieving mono-substitution of piperazine, helping researchers select the most appropriate method for their needs.

StrategyMolar Ratio (Piperazine:Electrophile)Typical Mono-product YieldAdvantagesDisadvantages
Excess Piperazine 3:1 to 10:170-80%[2]One-step reaction, cost-effective.[2]Difficult removal of excess piperazine during purification.[2]
Mono-Boc Protection 1:1 (Boc-Piperazine:Electrophile)>80% for the alkylation step[2]High selectivity, clean reaction, easier purification.[2]Multi-step process (protection/deprotection), higher cost.[2][4]
In Situ Mono-Protonation 2:1 (Piperazine:Acid) then 1:1 (salt:electrophile)60-89%[2]One-pot synthesis, good yields.[2]The reduced nucleophilicity may require longer reaction times or more reactive electrophiles.[2]

Experimental Protocols

Protocol 1: Mono-N-Alkylation Using Excess Piperazine

This protocol utilizes a stoichiometric excess of piperazine to statistically favor the formation of the mono-alkylated product.

  • Materials: Piperazine (10 mmol, 10 eq.), Alkyl Halide (1 mmol, 1 eq.), Potassium Carbonate (2 mmol, 2 eq.), Acetonitrile (20 mL).

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.[6]

Protocol 2: Selective Mono-Alkylation via Boc Protection Strategy

This multi-step protocol ensures high selectivity for the mono-substituted product.

Step 1: Synthesis of 1-Boc-piperazine (Mono-protection)

  • Materials: Piperazine (2.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • After reaction completion, concentrate the mixture under reduced pressure.

    • Purify by column chromatography to isolate pure 1-Boc-piperazine.[6]

Step 2: Alkylation of 1-Boc-piperazine

  • Materials: 1-Boc-piperazine (1 eq.), Alkylating Agent (1 eq.), Potassium Carbonate, Acetone.

  • Procedure:

    • In a reaction flask, combine 1-Boc-piperazine, the alkylating agent, and potassium carbonate in acetone.

    • Reflux the mixture and monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture and filter to remove inorganic salts.

    • Evaporate the solvent from the filtrate to obtain the crude Boc-protected mono-alkylated piperazine.[1]

Step 3: Deprotection of the Boc Group

  • Materials: Boc-protected mono-alkylated piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve the Boc-protected compound in DCM and cool to 0°C.

    • Slowly add an excess of TFA (5-10 equivalents).

    • Stir the reaction at room temperature and monitor the deprotection by TLC or LC-MS (typically 1-4 hours).

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • Neutralize the residue with a saturated aqueous NaHCO₃ solution and extract the product with an organic solvent.[11]

Visualizations

Dimer_Formation_Pathway Piperazine Piperazine (2 free NH) MonoSub Mono-substituted Piperazine (1 free NH) Piperazine->MonoSub + R-X (Desired Reaction) Electrophile1 Electrophile (R-X) Dimer 1,4-Disubstituted Piperazine (Undesired Dimer) MonoSub->Dimer + R-X (Competitive Reaction) Electrophile2 Electrophile (R-X) Troubleshooting_Workflow Start High Dimer Formation Observed CheckRatio Is a large excess of piperazine being used (>5 eq.)? Start->CheckRatio CheckAddition Is the electrophile added slowly at low temperature? CheckRatio->CheckAddition Yes IncreaseExcess Increase piperazine excess to 5-10 eq. CheckRatio->IncreaseExcess No UseProtection Consider using a mono-protecting group (e.g., N-Boc-piperazine) CheckAddition->UseProtection Yes ModifyAddition Add electrophile dropwise at 0°C CheckAddition->ModifyAddition No End Optimized for Mono-substitution UseProtection->End IncreaseExcess->CheckAddition ModifyAddition->UseProtection Protection_Strategy cluster_0 Step 1: Protection cluster_1 Step 2: Selective Alkylation cluster_2 Step 3: Deprotection Pip Piperazine BocPip 1-Boc-Piperazine Pip->BocPip + Boc₂O AlkylatedBoc 1-Boc-4-R-Piperazine BocPip->AlkylatedBoc + R-X FinalProduct Mono-substituted Piperazine AlkylatedBoc->FinalProduct + Acid (TFA/HCl)

References

Technical Support Center: Column Chromatography of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the column chromatography of piperazine derivatives. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to streamline your purification processes.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the column chromatography of piperazine derivatives?

The most common stationary phase for the column chromatography of piperazine derivatives is silica gel.[1] However, due to the basic nature of the piperazine nitrogen, interactions with the acidic silica gel can sometimes lead to issues like peak tailing.[2] In such cases, alternatives like alumina or deactivated silica gel can be considered.[3]

Q2: How do I choose an appropriate mobile phase (eluent) for my piperazine derivative?

The selection of a suitable eluent system is crucial and is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.[2] A good starting point is a mixture of a non-polar solvent and a polar solvent.[2] Common choices include:

  • Hexanes/Ethyl Acetate[2]

  • Dichloromethane/Methanol[2]

  • Petroleum Ether/Ethyl Acetate

  • Chloroform/Acetone[1]

The ideal eluent should provide a good separation of the target compound from impurities, with an Rf value for the desired product ideally between 0.2 and 0.4 on a TLC plate.[2]

Q3: My piperazine derivative is streaking or tailing on the TLC plate and column. How can I fix this?

Streaking or tailing is a common issue when purifying basic compounds like piperazine derivatives on acidic silica gel.[2] This is due to strong interactions between the basic nitrogen atoms of the piperazine and the acidic silanol groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (~0.1-1%) or ammonium hydroxide, can be added to the eluent.[2] This helps to saturate the acidic sites on the silica gel, leading to improved peak shape.

Q4: How can I separate mono- and di-substituted piperazine byproducts?

The 1,4-disubstituted byproduct of a piperazine synthesis is generally less polar than the desired mono-substituted product. This difference in polarity can be exploited for separation by column chromatography.[2] A carefully optimized solvent system should allow for the elution of the less polar disubstituted byproduct first, followed by the more polar mono-substituted product.[2] A gradient elution, where the polarity of the mobile phase is gradually increased, can be particularly effective for such separations.[2]

Q5: My piperazine derivative is an oil. How can I handle it for column chromatography?

If your product is an oil, you can dissolve it in a minimal amount of the eluent or a slightly more polar solvent for "wet loading".[4] Alternatively, "dry loading" is often preferred to ensure a more uniform application and better separation.[4] To do this, dissolve your oily compound in a suitable volatile solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the prepared column.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography of piperazine derivatives.

Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Compounds Inappropriate solvent system.Optimize the eluent system using TLC. Try different solvent combinations or a gradient elution to improve separation.[2]
Column overloading.The amount of crude material should be appropriate for the column size. A general rule of thumb is a 20:1 to 100:1 ratio of stationary phase weight to crude sample weight.
Column packed improperly.Ensure the column is packed uniformly to avoid channeling. A well-packed column is crucial for good separation.
Compound is Stuck on the Column Compound is too polar for the chosen eluent.Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[2]
Compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[3]
Low Yield of Purified Product Product co-elutes with impurities.Re-evaluate the separation on TLC to find a solvent system with better resolution. Collecting smaller fractions during chromatography can also help to isolate the pure compound.
Product is lost during workup or loading.Ensure complete extraction and transfer of the product. For volatile compounds, be cautious during solvent evaporation.
Compound is spread across many fractions.This can be due to tailing. Adding a basic modifier to the eluent can sharpen the peaks and concentrate the product in fewer fractions.[2]
Product Elutes Too Quickly (High Rf) Eluent is too polar.Decrease the polarity of the eluent system. For example, increase the proportion of the non-polar solvent (e.g., hexanes).
Product Elutes Too Slowly (Low Rf) Eluent is not polar enough.Increase the polarity of the eluent system by increasing the proportion of the polar solvent (e.g., ethyl acetate or methanol).

Experimental Protocols

Protocol 1: General Column Chromatography of a Piperazine Derivative

This protocol outlines a standard procedure for the purification of a piperazine derivative using silica gel column chromatography.

1. Eluent Selection:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

  • Spot the solution onto a TLC plate.

  • Develop several TLC plates using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate or dichloromethane:methanol).

  • The ideal eluent system will show good separation between your desired product and impurities, with the Rf value of your product being around 0.2-0.4.[2]

2. Column Packing:

  • Select a glass column of an appropriate size for the amount of material to be purified.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel in the chosen non-polar solvent of your eluent system.

  • Pour the slurry into the column, ensuring that no air bubbles are trapped.

  • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

3. Sample Loading:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent. Using a pipette, carefully add the solution to the top of the column.[4]

  • Dry Loading: Dissolve the crude product in a volatile solvent, add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[4]

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Open the stopcock to begin the elution process and start collecting fractions in test tubes or flasks.

  • Maintain a constant flow rate. For flash chromatography, a positive pressure of a gas like nitrogen or air is applied.

5. Fraction Analysis:

  • Monitor the progress of the separation by analyzing the collected fractions using TLC.

  • Spot each fraction (or a selection of fractions) on a TLC plate, develop the plate in the eluent, and visualize the spots (e.g., under a UV lamp).

6. Product Isolation:

  • Combine the fractions that contain the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified piperazine derivative.

  • Confirm the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point.

Data Presentation

Table 1: Recommended Solvent Systems for Column Chromatography of Piperazine Derivatives

Piperazine Derivative TypeStationary PhaseCommon Eluent SystemsModifier (if needed)
N-Boc-piperazineSilica GelHexanes/Ethyl Acetate, Dichloromethane/MethanolNot usually required
Mono-substituted (basic)Silica GelDichloromethane/Methanol, Chloroform/MethanolTriethylamine (0.1-1%) or Ammonium Hydroxide
Di-substituted (less polar)Silica GelHexanes/Ethyl Acetate, Petroleum Ether/Ethyl AcetateNot usually required
Polar Piperazine DerivativesSilica GelEthyl Acetate/Methanol, Dichloromethane/Methanol with high methanol contentTriethylamine (0.1-1%)

Table 2: Example TLC Conditions for Piperazine Derivatives

CompoundStationary PhaseEluent SystemRf Value
1-Benzylpiperazine (BZP)Silica GelMethanol/Ammonia (100:1.5)0.45
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Silica GelMethanol/Ammonia (100:1.5)0.55
N-Boc-piperazineSilica GelEthyl Acetate/Hexanes (1:1)~0.4
Mono-acylated piperazineSilica GelDichloromethane/Methanol (95:5)~0.3

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Eluent Selection) Pack 2. Pack Column (Silica Gel Slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute Column & Collect Fractions Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine Pure Fractions Analyze->Combine Evaporate 7. Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: A typical workflow for the purification of piperazine derivatives by column chromatography.

Troubleshooting_Logic Start Problem with Chromatography Poor_Sep Poor Separation? Start->Poor_Sep Tailing Peak Tailing/Streaking? Start->Tailing No_Elution Compound Not Eluting? Start->No_Elution Optimize_Eluent Optimize Eluent via TLC or Run Gradient Poor_Sep->Optimize_Eluent Yes Add_Modifier Add Basic Modifier (e.g., Triethylamine) Tailing->Add_Modifier Yes Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Yes Check_Stability Check Compound Stability on Silica No_Elution->Check_Stability Still No Elution

Caption: A decision tree for troubleshooting common column chromatography issues with piperazine derivatives.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Piperazin-1-amine by HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of piperazin-1-amine, a key chemical intermediate and potential impurity in pharmaceutical manufacturing, is critical for ensuring product quality and safety. This guide provides a comprehensive comparison of high-performance liquid chromatography with ultraviolet detection (HPLC-UV) for the analysis of this compound against other analytical techniques. Detailed experimental protocols, supported by performance data from analogous compounds, are presented to facilitate method development and selection.

The Challenge of Direct HPLC-UV Analysis of this compound

This compound, like other aliphatic amines, lacks a significant chromophore in its structure. This inherent property results in very poor absorption of ultraviolet (UV) light at wavelengths typically used in HPLC analysis (>220 nm). Direct injection of this compound onto an HPLC-UV system would, therefore, yield a very low sensitivity, making it unsuitable for trace-level quantification required in pharmaceutical applications. Research indicates that the parent compound, piperazine, only absorbs UV light at a very low wavelength (around 205 nm) with a very low specific absorption coefficient, rendering this approach impractical for quantitative purposes[1].

To overcome this limitation, a derivatization step is necessary. This involves reacting the non-UV-absorbing this compound with a labeling reagent to form a stable derivative that is highly active in the UV spectrum. This approach significantly enhances the sensitivity and specificity of the HPLC-UV method.

Proposed HPLC-UV Method with Pre-Column Derivatization

Based on established methods for similar primary and secondary amines, the following protocol outlines a representative HPLC-UV method for the quantitative analysis of this compound using 4-chloro-7-nitrobenzofuran (NBD-Cl) as the derivatizing agent. Note: This proposed method would require validation for the specific application.

Experimental Protocol

1. Derivatization Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable diluent (e.g., acetonitrile or methanol). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample containing this compound in the same diluent as the standards.

  • Reaction: To an aliquot of the standard or sample solution, add a solution of NBD-Cl in acetonitrile and a suitable buffer (e.g., borate buffer, pH 9.0). The reaction is typically carried out at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.

  • Quenching: After the reaction is complete, cool the mixture and add a small amount of an acid (e.g., hydrochloric acid) to stop the reaction.

2. HPLC-UV Conditions:

  • Instrument: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient program should be optimized to achieve good separation of the derivatized this compound from other components.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Column Temperature: Maintained at a constant temperature, for instance, 35°C.

  • Detection Wavelength: The wavelength of maximum absorbance of the NBD-piperazin-1-amine derivative (for NBD derivatives, this is often around 340 nm)[1].

3. Data Analysis:

  • Quantification is achieved by comparing the peak area of the derivatized this compound in the sample to the peak areas of the calibration standards.

Performance Characteristics and Comparison with Alternatives

The following table summarizes the expected performance of a validated HPLC-UV method with derivatization for this compound, based on data for similar compounds, and compares it with other common analytical techniques.

ParameterHPLC-UV (with Derivatization)Gas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Analyte This compound (as derivative)Volatile piperazine derivativesThis compound
Matrix Active Pharmaceutical Ingredients (API), IntermediatesVarious, requires volatile derivativesAPIs, biological fluids
Linearity Range Expected to be in the ppm range (e.g., 30-350 ppm for piperazine)ng/mL to µg/mL rangepg/mL to µg/mL range
Accuracy (% Recovery) Typically 95-105% (e.g., 104.87-108.06% for piperazine)[1]98-102%95-105%
Precision (%RSD) < 2% (e.g., < 1.13% for piperazine)[1]< 5%< 5%
Limit of Detection (LOD) ppm level (e.g., 30 ppm for piperazine)[1]Low ng/mL or high pg/mLpg/mL level
Limit of Quantification (LOQ) ppm level (e.g., 90 ppm for piperazine)[1]ng/mL levelLow ng/mL or high pg/mL

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the relationship between different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_hplc HPLC-UV Analysis cluster_data Data Processing prep_sample Dissolve Sample add_reagent Add NBD-Cl & Buffer prep_sample->add_reagent prep_std Prepare Standard Solutions prep_std->add_reagent react Heat Reaction Mixture add_reagent->react quench Quench Reaction react->quench inject Inject into HPLC quench->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-UV with derivatization.

method_comparison cluster_hplc HPLC-UV Attributes cluster_gc GC-MS Attributes cluster_lc LC-MS Attributes center This compound Quantification hplc_uv HPLC-UV (with Derivatization) center->hplc_uv gc_ms GC-MS center->gc_ms lc_ms LC-MS center->lc_ms hplc_pros Pros: - Widely available - Robust & reproducible - Cost-effective hplc_cons Cons: - Requires derivatization - Lower sensitivity than MS gc_pros Pros: - High specificity - Good for volatile impurities gc_cons Cons: - May require derivatization for volatility - Not suitable for non-volatile matrices lc_pros Pros: - Very high sensitivity & selectivity - No derivatization needed for detection lc_cons Cons: - Higher equipment cost - More complex method development

Caption: Comparison of analytical methods for this compound quantification.

Conclusion

While direct HPLC-UV analysis of this compound is not feasible due to its lack of a UV chromophore, a robust and reliable quantitative method can be developed using a pre-column derivatization approach. This method offers a good balance of performance, cost-effectiveness, and accessibility for routine quality control in a pharmaceutical setting. For applications requiring higher sensitivity or for the analysis of complex matrices, LC-MS provides a powerful alternative, albeit with higher instrumentation and operational costs. The choice of the most appropriate analytical technique will ultimately depend on the specific requirements of the analysis, including the required sensitivity, the nature of the sample matrix, and the available instrumentation.

References

A Comparative Guide to the Synthesis of Piperazin-1-amine: Traditional vs. Novel Catalytic Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates is paramount. Piperazin-1-amine, a crucial building block in the pharmaceutical industry, has traditionally been synthesized through a multi-step process involving nitrosation and subsequent reduction. However, a novel catalytic hydrogenation approach offers a promising, greener alternative. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols.

At a Glance: Performance Comparison

The following table summarizes the key performance indicators for the traditional and a new catalytic synthesis route to this compound and its derivatives. The data for the new catalytic route is based on the synthesis of 1-amino-4-methylpiperazine, a close analog, and is expected to be comparable for the parent compound.

ParameterTraditional Route (Nitrosation-Reduction)New Catalytic Route (Catalytic Hydrogenation)
Starting Material Piperazine1-Methyl-4-nitrosopiperazine
Key Reagents Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Lithium Aluminum Hydride (LiAlH₄) or Zinc (Zn)Paramagnetic Pd/Fe₃O₄-FeO catalyst, Hydrogen (H₂)
Overall Yield ~72% (for nitrosation step)[1]; Variable for reduction60-86%[2]
Product Purity Requires chromatographic purification[1]95-99.9%[2]
Reaction Time Nitrosation: ~1 hour; Reduction: 3 hours[1]~2 hours[2]
Reaction Temperature Nitrosation: -10°C to 0°C; Reduction: Reflux[1]Room Temperature[2]
Environmental Impact Use of hazardous reagents (LiAlH₄), generation of metallic waste (Zn)"Green" synthesis, catalyst is recyclable[2]

Synthetic Pathways: A Visual Comparison

The following diagrams illustrate the chemical transformations involved in both the traditional and the new synthetic routes.

traditional_route piperazine Piperazine n_nitrosopiperazine N-Nitrosopiperazine piperazine->n_nitrosopiperazine NaNO₂, HCl -10°C to 0°C piperazin_1_amine This compound n_nitrosopiperazine->piperazin_1_amine LiAlH₄, THF, Reflux or Zn, HCl

Traditional Synthesis of this compound.

new_route methyl_nitrosopiperazine 1-Methyl-4-nitrosopiperazine amino_methylpiperazine 1-Amino-4-methylpiperazine methyl_nitrosopiperazine->amino_methylpiperazine H₂, Pd/Fe₃O₄-FeO catalyst Water-organic solvent system Room Temperature

New Catalytic Synthesis of 1-Amino-4-methylpiperazine.

Experimental Protocols

Traditional Route: Nitrosation of Piperazine and Reduction with LiAlH₄[1]

Step 1: Preparation of N-Nitrosopiperazine

  • Dissolve piperazine (0.86 g, 10 mmol) in 6N HCl (6 mL) in a flask and cool the solution to -10°C.

  • Slowly add a solution of sodium nitrite (0.69 g, 10 mmol) in water (12 mL) over 1 hour, maintaining the temperature below 0°C.

  • Adjust the pH to 10 using NaOH.

  • Extract the mixture with chloroform and dry the organic layer over Na₂SO₄.

  • Remove the solvent by evaporation to yield N-nitrosopiperazine. The crude product can be purified by column chromatography.

Step 2: Reduction of N-Nitrosopiperazine to N-Aminopiperazine

  • Dissolve N-nitrosopiperazine (230 mg, 2 mmol) in THF (2 mL).

  • Slowly add this solution to a suspension of LiAlH₄ (216 mg, 6 mmol) in THF (10 mL) under a nitrogen atmosphere at 0°C.

  • Stir the mixture for 5 minutes and then heat to reflux for 3 hours.

  • After cooling, quench the reaction by carefully adding methanol until gas evolution ceases.

  • Concentrate the mixture in vacuo and filter.

  • Wash the filter cake with methanol and evaporate the combined filtrate to dryness to yield crude N-aminopiperazine. The product can be further purified by column chromatography.

New Route: Catalytic Hydrogenation of 1-Methyl-4-nitrosopiperazine[2]

This method utilizes a novel paramagnetic palladium catalyst for the hydrogenation of 1-methyl-4-nitrosopiperazine in a three-phase system.

  • Dissolve 1-methyl-4-nitrosopiperazine in a mixture of water and a halogenated hydrocarbon solvent (e.g., dichloromethane, chloroform).

  • Add the paramagnetic Pd/Fe₃O₄-FeO catalyst to the solution.

  • Purge the system with nitrogen and then introduce hydrogen to the desired pressure.

  • Stir the reaction mixture at room temperature for approximately 2 hours.

  • After the reaction is complete, the catalyst can be easily separated from the reaction mixture using a magnet.

  • The product, 1-amino-4-methylpiperazine, is isolated from the aqueous layer by distillation under reduced pressure.

Objective Comparison and Validation

The traditional synthesis of this compound, while well-established, presents several drawbacks. The use of strong reducing agents like LiAlH₄ requires stringent anhydrous conditions and careful handling. The alternative, zinc reduction, generates significant metal waste.[3] Both reduction methods often necessitate purification by column chromatography to achieve high purity.[1]

In contrast, the new catalytic hydrogenation route, as described in patent CN111423397A, offers a more sustainable and efficient alternative.[2] The key advantages of this novel method include:

  • Greener Chemistry: It avoids the use of hazardous reducing agents and employs a recyclable catalyst.[2]

  • Higher Selectivity and Purity: The method is reported to produce the target product with high selectivity, avoiding over-reduction byproducts and yielding purities of up to 99.9%.[2]

  • Milder Reaction Conditions: The reaction proceeds at room temperature and moderate pressure, reducing energy consumption.[2]

  • Simplified Workup: The magnetic properties of the catalyst allow for easy separation, simplifying the purification process.[2]

While the detailed experimental data for the new route is for a methylated analog, the underlying catalytic system and reaction principles are directly applicable to the synthesis of the parent this compound. This novel approach represents a significant advancement in the synthesis of this important pharmaceutical intermediate, offering a safer, more efficient, and environmentally friendly process. Further research into adapting this catalytic system for a broader range of piperazine derivatives is warranted.

References

A Comparative Guide to GC-MS Methods for the Separation of Piperazine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation and identification of piperazine isomers are critical in various fields, including forensic science, clinical toxicology, and pharmaceutical development, due to the differing physiological and toxicological effects of each isomer. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the separation of piperazine positional isomers, supported by experimental data and detailed protocols.

Comparison of GC-MS Methods for Piperazine Isomer Separation

Effective separation of piperazine isomers by GC-MS is highly dependent on the choice of the stationary phase of the capillary column. While mass spectrometry can aid in identification, isomers often produce similar fragmentation patterns, making chromatographic resolution paramount. The following table summarizes the performance of different GC columns in separating key piperazine isomers.

GC Column Stationary PhaseTarget IsomersDerivatizationKey Separation FindingsReference
5% Phenyl/95% Methyl Silicone 2-FPP, 3-FPP, 4-FPPNot specifiedSuccessful baseline separation of all three isomers. Elution order: 2-FPP, 4-FPP, 3-FPP.[1]
2-TFMPP, 3-TFMPP, 4-TFMPPNot specifiedSuccessful baseline separation of all three isomers. Elution order: 2-TFMPP, 3-TFMPP, 4-TFMPP.[1]
(50%-Phenyl)-methylpolysiloxane (DB-17 equivalent) Piperazine, 1-Methylpiperazine, 1-EthylpiperazineNot specifiedGood separation with satisfactory peak shapes. Other phases (DB-WAX, DB-624, DB-1) were found to be unsuitable.[2]
100% Trifluoropropyl methyl polysiloxane (Rtx-200) Methylbenzylpiperazine (MBP) regioisomersUnderivatized and PerfluoroacylatedSuccessful resolution of the underivatized and derivatized isomers.[3]
J&W DB-5ms (5% Phenyl-95% Dimethylpolysiloxane) BZP and TFMPP (not positional isomers)Trifluoroacetic anhydride (TFAA)Validated method for simultaneous quantification.[4][5]

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting these separation methods. Below are the experimental protocols for the key methods cited in this guide.

Method 1: Separation of FPP and TFMPP Positional Isomers

This method, adapted from the UNODC manual, is effective for the separation of 2-, 3-, and 4-substituted fluorophenylpiperazine and trifluoromethylphenylpiperazine isomers.[1]

  • Gas Chromatograph (GC) Conditions:

    • Column: 5% phenyl/95% methyl silicone, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 5 minutes.

      • Ramp: 10°C/min to 290°C.

      • Final Hold: 20 minutes at 290°C.

    • Injector: Splitless mode, 250°C, 1 µL injection volume.

    • Carrier Gas: Helium at a constant flow of 1.1 ml/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 30-350 amu.

    • Transfer Line Temperature: 290°C.

    • Ion Source Temperature: 200°C.

  • Retention Time Data:

CompoundRetention Time (min)Relative Retention Time
2-FPP12.770.93
3-FPP13.711.00
4-FPP13.370.97
2-TFMPP13.530.98
3-TFMPP (mTFMPP)14.651.07
4-TFMPPNot specifiedNot specified
1-Phenylpiperazine (Reference)13.751.00
Method 2: Separation of Simple Piperazine Derivatives

This method is optimized for the separation of piperazine, 1-methylpiperazine, and 1-ethylpiperazine.[2][6]

  • Gas Chromatograph (GC) Conditions:

    • Column: DB-17 ((50%-Phenyl)-methylpolysiloxane), 30 m x 0.53 mm ID, 1 µm film thickness.

    • Oven Temperature Program:

      • Initial Temperature: 150°C, hold for 10 minutes.

      • Ramp: 35°C/min to 260°C.

      • Final Hold: 2 minutes at 260°C.

    • Injector: 250°C.

    • Carrier Gas: Helium at a flow of 2 mL/min.

    • Detector: Flame Ionization Detector (FID) at 260°C.

  • Performance Data:

    • Linearity: Method demonstrated good linearity.

    • LOD/LOQ:

      • Piperazine: 0.008% / 0.03% (of analyte concentration)

      • 1-Methylpiperazine: 0.005% / 0.02% (of analyte concentration)

      • 1-Ethylpiperazine: 0.005% / 0.02% (of analyte concentration)

Method 3: Quantification of BZP and TFMPP with Derivatization

This validated method is suitable for the simultaneous quantification of 1-benzylpiperazine (BZP) and 1-(3-trifluoromethylphenyl)piperazine (TFMPP) in biological matrices and requires derivatization.[4][5]

  • Sample Preparation and Derivatization:

    • Perform solid-phase extraction (SPE) of the sample.

    • Evaporate the eluate to dryness.

    • To the dry residue, add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).

    • Incubate at 70°C for 30 minutes.

    • Cool to room temperature and dry under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

  • Gas Chromatograph (GC) Conditions:

    • Column: J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[5]

    • Oven Temperature Program:

      • Initial Temperature: 120°C, hold for 1 minute.

      • Ramp 1: 10°C/min to 150°C, hold for 5 minutes.

      • Ramp 2: 7.5°C/min to 300°C, hold for 2 minutes.[5]

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.[5]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Energy: 70 eV.[5]

    • Transfer Line Temperature: 280°C.[5]

  • Performance Data (in plasma):

    • LOD: 0.004 µg/mL for both BZP and TFMPP.[5]

    • LOQ: 0.016 µg/mL for both BZP and TFMPP.[5]

    • Linearity: 0-10 µg/mL for both analytes.[5]

Workflow and Logic Diagrams

To visualize the experimental processes, the following diagrams created using the DOT language illustrate the general workflow for GC-MS analysis of piperazine isomers and the decision-making process for method selection.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Mass Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification

Caption: General workflow for the GC-MS analysis of piperazine isomers.

Method_Selection node_rect node_rect start Target Isomers Defined? is_positional Positional Isomers? start->is_positional is_chiral Chiral Isomers? is_positional->is_chiral Yes method2 Use DB-17 column (Method 2) is_positional->method2 No (Simple Alkyl Derivatives) method1 Use 5% Phenyl column (Method 1) is_chiral->method1 No (e.g., FPP, TFMPP) method_chiral Use Chiral Column or Chiral Derivatization is_chiral->method_chiral Yes method_quant Consider Derivatization (Method 3 for BZP/TFMPP) method1->method_quant method2->method_quant

Caption: Decision tree for selecting a suitable GC-MS method.

References

A Comparative Guide to Piperazin-1-amine and Other Nucleophilic Amines in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a nucleophilic amine is a critical decision in the synthesis of novel chemical entities, particularly in the realm of drug discovery and development. The basicity, nucleophilicity, and structural rigidity of these building blocks can significantly influence reaction outcomes and the pharmacological properties of the final compound. This guide provides an objective, data-driven comparison of piperazin-1-amine with other commonly used cyclic secondary amines: piperidine, morpholine, and pyrazine.

Physicochemical and Reactivity Parameters: A Quantitative Comparison

The reactivity of a nucleophilic amine is fundamentally governed by its electronic and steric properties. A summary of key physicochemical parameters that dictate the nucleophilic character of this compound, piperidine, morpholine, and pyrazine is presented below.

AmineStructurepKa of Conjugate AcidMayr's Nucleophilicity Parameter (N) (in water)
Piperidin-1-amine (Piperazine)9.73[1][2]17.22[1][3][4]
Piperidine11.1218.13[2]
Morpholine8.3315.62[2]
Pyrazine0.37[5]Not available

Comparative Reactivity in Synthetic Transformations

The differences in the fundamental properties outlined above translate to distinct reactivity profiles in common synthetic reactions.

N-Acylation: This reaction is highly sensitive to the nucleophilicity of the amine.

  • Piperidine: Due to its high basicity and nucleophilicity, piperidine reacts rapidly with acylating agents to form N-acylpiperidines in high yields.

  • This compound: The nucleophilicity of piperazine is lower than that of piperidine due to the electron-withdrawing effect of the second nitrogen atom. This allows for more controlled mono-acylation, which is often the desired outcome. Achieving di-acylation typically requires harsher reaction conditions.

  • Morpholine: The presence of the electron-withdrawing oxygen atom further reduces the nucleophilicity of morpholine compared to piperidine, leading to slower reaction rates.

  • Pyrazine: As a very weak base, pyrazine is generally a poor nucleophile and does not readily undergo N-acylation under standard conditions. Its reactivity is more geared towards nucleophilic aromatic substitution on a pre-functionalized pyrazine ring.[6][7]

N-Alkylation: Similar to acylation, N-alkylation is dependent on the amine's nucleophilicity.

  • Piperidine: Readily undergoes N-alkylation. However, its high reactivity can sometimes lead to over-alkylation, forming quaternary ammonium salts.

  • This compound: Mono-alkylation of piperazine is a more readily controlled process. The introduction of an alkyl group on one nitrogen atom deactivates the second, making di-alkylation more challenging. This differential reactivity is a key synthetic advantage, allowing for the sequential introduction of different substituents.

  • Morpholine: N-alkylation of morpholine proceeds, but generally at a slower rate than piperidine.

  • Pyrazine: Direct N-alkylation of the pyrazine ring is not a typical reaction due to its low basicity and nucleophilicity.

Experimental Protocols

To quantitatively assess the relative reactivity of these amines, competitive experiments are invaluable. Below are detailed protocols for competitive N-acylation and a general protocol for N-alkylation.

Competitive N-Acylation

Objective: To determine the relative reactivity of this compound, piperidine, and morpholine towards an acylating agent.

Materials:

  • This compound (anhydrous)

  • Piperidine (anhydrous)

  • Morpholine (anhydrous)

  • Benzoyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM, anhydrous)

  • Internal standard (e.g., dodecane)

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a stock solution in anhydrous DCM containing this compound (0.1 M), piperidine (0.1 M), morpholine (0.1 M), and an internal standard (0.05 M).

  • To a flask containing 10 mL of this stock solution, add triethylamine (1.1 equivalents relative to the total amine content).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzoyl chloride (0.33 equivalents relative to the total amine content) in anhydrous DCM to the stirred amine solution.

  • Allow the reaction to stir at 0 °C for 1 hour.

  • Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Extract the organic layer, dry it over anhydrous sodium sulfate, filter, and analyze by GC-MS.

  • The product ratio of N-benzoylpiperazine, N-benzoylpiperidine, and N-benzoylmorpholine will provide a quantitative measure of the relative nucleophilicity of the parent amines.

General Protocol for Mono-N-Alkylation of Piperazine

Objective: To achieve selective mono-alkylation of piperazine.

Materials:

  • Piperazine (or a mono-protected derivative like N-Boc-piperazine for enhanced selectivity)

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K2CO3, anhydrous)

  • Acetonitrile (anhydrous)

Procedure:

  • To a dried round-bottom flask, add piperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask.

  • Slowly add the alkyl halide (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the mono-alkylated piperazine.

Visualization of Key Concepts

Comparative Reactivity Workflow

The logical workflow for a competitive reactivity experiment is depicted below. This process allows for a direct and quantitative comparison of the nucleophilicity of different amines under identical conditions.

G Workflow for Competitive Amine Reactivity Experiment cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis start Prepare Equimolar Mixture of Amines (Piperazine, Piperidine, Morpholine) + Internal Standard in Anhydrous Solvent add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0°C add_base->cool add_electrophile Add Sub-stoichiometric Electrophile (e.g., Benzoyl Chloride) cool->add_electrophile react Stir for a Defined Time add_electrophile->react quench Quench Reaction react->quench workup Workup and Extraction quench->workup analyze Analyze Product Ratios by GC-MS workup->analyze

Caption: A generalized workflow for a competitive experiment to determine the relative reactivity of nucleophilic amines.

Case Study: this compound in the Synthesis of Enasidenib

A prominent example showcasing the utility of a piperazine derivative is in the synthesis of Enasidenib, an FDA-approved drug for the treatment of acute myeloid leukemia (AML) with isocitrate dehydrogenase 2 (IDH2) mutations. The synthesis of Enasidenib involves the nucleophilic substitution of a chlorine atom on a triazine core by 2-(piperazin-1-yl)benzonitrile. This specific piperazine derivative is noted for its high nucleophilicity, attributed to the exposed lone pair on the secondary amine and reduced steric hindrance.

IDH2 Signaling Pathway and the Mechanism of Action of Enasidenib

Mutations in the IDH2 enzyme lead to the production of an oncometabolite, 2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases. This results in hypermethylation of DNA and histones, leading to a block in cellular differentiation and promoting leukemogenesis. Enasidenib is a targeted inhibitor of the mutant IDH2 enzyme. By binding to the mutant IDH2, Enasidenib reduces the production of 2-HG, thereby restoring normal cellular differentiation. This mechanism has downstream effects on signaling pathways such as the NF-κB and JAK-STAT pathways.[6]

The following diagram illustrates the simplified IDH2 signaling pathway and the point of intervention by Enasidenib.

G Simplified IDH2 Signaling Pathway and Enasidenib's Mechanism of Action cluster_normal Normal Cell cluster_mutant AML Cell with IDH2 Mutation isocitrate Isocitrate wt_idh2 Wild-Type IDH2 isocitrate->wt_idh2 NADP+ -> NADPH alpha_kg α-Ketoglutarate diff Normal Cellular Differentiation alpha_kg->diff wt_idh2->alpha_kg mut_isocitrate Isocitrate mut_idh2 Mutant IDH2 mut_isocitrate->mut_idh2 NADP+ -> NADPH mut_alpha_kg α-Ketoglutarate two_hg 2-Hydroxyglutarate (2-HG) (Oncometabolite) mut_alpha_kg->two_hg NADPH -> NADP+ mut_idh2->mut_alpha_kg block Block in Differentiation two_hg->block leukemia Leukemogenesis block->leukemia enasidenib Enasidenib enasidenib->mut_idh2 Inhibits

Caption: The role of mutant IDH2 in leukemogenesis and its inhibition by Enasidenib.

Conclusion

This compound occupies a valuable middle ground in the reactivity spectrum of common cyclic secondary amines. It is more nucleophilic than morpholine and significantly more so than pyrazine, yet its reactivity is attenuated compared to piperidine. This moderation, coupled with the differential reactivity of its two nitrogen atoms, makes piperazine a uniquely versatile scaffold in medicinal chemistry and organic synthesis. Its successful incorporation into drugs like Enasidenib underscores the importance of understanding its nuanced reactivity profile for the rational design of new therapeutic agents. Researchers should consider the specific electronic and steric requirements of their synthetic targets to select the most appropriate nucleophilic amine for optimal reaction outcomes.

References

A Comparative Guide to the Structure-Activity Relationship of Piperazine Derivatives in Oncology and Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Section 1: Piperazine Derivatives as Kinase Inhibitors in Oncology

Piperazine derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. This section compares the SAR of piperazine-containing compounds targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclin-Dependent Kinase 2 (CDK2).

Targeting VEGFR-2 for Angiogenesis Inhibition

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.[1] Inhibition of VEGFR-2 is a validated anti-cancer strategy. The piperazine moiety is often incorporated as a linker or a solvent-exposed fragment to enhance potency and solubility.

Key SAR Insights for VEGFR-2 Inhibition:

  • N-1 Substitution: The N-1 nitrogen of the piperazine ring is a critical point for introducing diversity. Substituents at this position often interact with the solvent-exposed region of the kinase, influencing pharmacokinetic properties.

  • N-4 Aryl Substitution: The N-4 position is typically attached to a larger aromatic system that occupies the ATP-binding pocket. Modifications to this aryl group directly impact the inhibitory potency. For instance, the presence of a quinoxaline moiety has been shown to be favorable for activity.[2]

  • Linker and Terminal Groups: The nature of the linker connecting the piperazine to other pharmacophoric elements and the terminal functional groups are crucial for optimizing interactions within the kinase domain.

Table 1: SAR of Piperazinylquinoxaline Derivatives as VEGFR-2 Inhibitors [2]

Compound IDR Group (Substitution on terminal phenyl ring)VEGFR-2 IC50 (µM)[2]
11 4-OCH30.19
10e 4-Cl0.24
13a 2-F0.26
10g 4-F0.33
13f 2-NO20.47
13b 4-CH30.47
Sorafenib (Reference Drug)0.08

Data sourced from a study on piperazinylquinoxaline-based derivatives. The IC50 values represent the concentration of the compound required to inhibit 50% of VEGFR-2 kinase activity.

Targeting CDK2 for Cell Cycle Control

CDK2, in complex with cyclin E or A, plays a pivotal role in the G1/S phase transition of the cell cycle.[3][4] Its overactivity is common in many cancers, making it an attractive target for therapeutic intervention.[3] The piperazine scaffold is frequently used to develop selective CDK2 inhibitors.

Key SAR Insights for CDK2 Inhibition:

  • Core Scaffold: The core heterocyclic system attached to the piperazine, such as pyrazolo[1,5-a]pyrimidine, is essential for establishing key hydrogen bond interactions in the hinge region of the CDK2 active site.

  • Substituents on the Core: Small, electron-withdrawing groups like bromine on the core scaffold can enhance potency.

  • Piperazine Substituents: The substituent on the distal nitrogen of the piperazine ring plays a significant role in modulating activity, with different aryl groups leading to a range of potencies.

Table 2: SAR of Pyrazolo[1,5-a]pyrimidine Analogues as CDK2/cyclin A Inhibitors [5]

Compound IDR1 (on Pyrimidine Ring)R2 (on Piperazine)pIC50 (M)[5]
93 HPiperazine6.68
94 H2-Furyl8.10
95 H2-Thienyl7.89
96 HH6.60

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Section 2: Arylpiperazine Derivatives as Antipsychotic Agents

Arylpiperazine derivatives are a prominent class of atypical antipsychotics that modulate the activity of dopamine and serotonin receptors in the central nervous system.[6] Their clinical efficacy is often attributed to a multi-target receptor profile, particularly antagonism at dopamine D2 and serotonin 5-HT2A receptors, and partial agonism at the 5-HT1A receptor.

Key SAR Insights for Multi-Target Receptor Affinity:

  • Aryl Group: The nature of the aryl group attached to the piperazine N-1 position is a primary determinant of receptor affinity and selectivity. Electron-donating or withdrawing substituents and the presence of heteroatoms can fine-tune interactions with the receptor binding pockets.

  • Linker: A flexible alkyl chain of optimal length connecting the piperazine to a terminal moiety is crucial for achieving high affinity for multiple receptors.

  • Terminal Moiety: The terminal chemical group significantly influences the overall pharmacological profile. For example, different terminal fragments can confer agonistic or antagonistic properties at specific receptors.

Table 3: Comparative Receptor Binding Affinities (Ki, nM) of Arylpiperazine Derivatives [6]

Compound IDLinker (n)Terminal MoietyD2 Ki (nM)[6]5-HT1A Ki (nM)[6]5-HT2A Ki (nM)[6]
9b 4Biphenyl-like>100023.939.4
12a 3Biphenyl-like with modifications30041.5315

Ki (inhibitory constant) values represent the concentration of the compound required to occupy 50% of the receptors. Lower Ki values indicate higher binding affinity.

Section 3: Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for the key assays discussed in this guide.

In Vitro VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

  • Materials: Recombinant human VEGFR-2 (GST-tagged), 5x Kinase Buffer, ATP, PTK Substrate (Poly (Glu:Tyr, 4:1)), test compounds, and a luminescence-based detection reagent (e.g., Kinase-Glo®).

  • Procedure:

    • Prepare a master mix containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

    • Dispense the master mix into the wells of a 96-well plate.

    • Add serial dilutions of the test compound (typically dissolved in DMSO, final concentration ≤1%) to the test wells. Add buffer with DMSO to the positive control wells and buffer alone to the blank wells.

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add an equivalent volume of kinase buffer to the blank wells.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

    • Read the luminescence on a microplate reader.

  • Data Analysis: The percent inhibition is calculated relative to the positive control. The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials: Cell membranes prepared from a cell line expressing the human D2 receptor, a radioligand (e.g., [3H]spiperone), unlabeled test compound, assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and a non-specific binding control (e.g., (+)-butaclamol).

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound in the assay buffer.

    • For determining non-specific binding, a separate set of wells will contain the membrane, radioligand, and a high concentration of the non-specific binding control.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filtermat, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.

Section 4: Visualizing Pathways and Workflows

Diagrams are provided to illustrate key biological pathways and experimental processes relevant to the SAR of piperazine derivatives.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Analysis cluster_2 Optimization Lead Lead Compound Design Design Analogs Lead->Design Synth Synthesize Analogs Design->Synth Screen In Vitro Screening Synth->Screen SAR Analyze SAR Screen->SAR Decision Potent/Selective? SAR->Decision Optimized Optimized Lead Decision->Design No Decision->Optimized Yes

Caption: A typical workflow for a structure-activity relationship (SAR) study.

Experimental_Workflow start Cell Seeding (96-well plate) treatment Compound Treatment (Serial Dilutions) start->treatment incubation Incubation (e.g., 24-72h) treatment->incubation assay Viability/Activity Assay (e.g., MTT, Kinase-Glo) incubation->assay readout Data Acquisition (Plate Reader) assay->readout analysis Data Analysis (IC50 Determination) readout->analysis

Caption: A generalized experimental workflow for in vitro screening of compounds.

CDK2_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CyclinD Cyclin D Synthesis ERK->CyclinD CDK46 CDK4/6-Cyclin D CyclinD->CDK46 Rb pRb CDK46->Rb p E2F E2F Rb->E2F CyclinE Cyclin E Synthesis E2F->CyclinE CDK2 CDK2-Cyclin E CyclinE->CDK2 CDK2->Rb p S_Phase S-Phase Entry CDK2->S_Phase Inhibitor Piperazine-based CDK2 Inhibitor Inhibitor->CDK2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

References

A Comparative Guide to Analytical Method Validation for Piperazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the determination of piperazine and its impurities. The focus is on providing objective performance data and detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) methods. This information is intended to assist researchers and drug development professionals in selecting the most appropriate analytical strategy for their specific needs.

Introduction to Piperazine and its Impurities

Piperazine is a widely used pharmaceutical building block and an active pharmaceutical ingredient (API) in its own right, primarily as an anthelmintic agent. The control of impurities in piperazine and piperazine-containing drug substances is critical to ensure their quality, safety, and efficacy. Common impurities can arise from the manufacturing process (process impurities) or from the degradation of the drug substance over time (degradation products). Key process-related impurities often include N-methylpiperazine and N-ethylpiperazine. Degradation pathways can lead to the formation of various other byproducts.

Analytical Method Validation: A Regulatory Perspective

The validation of analytical methods is a crucial regulatory requirement in the pharmaceutical industry. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines, specifically in ICH Q2(R2), on how to validate analytical procedures.[1][2] Validation demonstrates that an analytical method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods

The following sections provide a detailed comparison of HPLC, GC, and CE methods for the analysis of piperazine and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Since piperazine and its simple alkylated impurities lack a strong UV chromophore, derivatization is often employed to enhance detection by UV or fluorescence detectors.

Data Presentation: HPLC Method Validation

Validation ParameterHPLC-UV with Derivatization (NBD-Cl)[3]
Linearity Range LOQ to 150% of specification level (approx. 90 to 350 ppm)
Correlation Coefficient (r²) > 0.998
Accuracy (% Recovery) 104.87 - 108.06%
Precision (%RSD) < 1.13%
Limit of Detection (LOD) 30 ppm
Limit of Quantitation (LOQ) 90 ppm
Robustness %RSD < 4.0 for varied flow rate and column temperature

Experimental Protocol: HPLC-UV with Pre-column Derivatization

This protocol is based on a method using 4-chloro-7-nitrobenzofuran (NBD-Cl) as a derivatizing agent.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiralpak IC (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile: Methanol: Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 340 nm.

  • Injection Volume: 10 µL.

  • Derivatization Procedure:

    • Prepare a standard solution of piperazine.

    • React the piperazine solution with NBD-Cl to form a UV-active derivative.

    • The reaction is typically carried out in an alkaline medium.

    • Inject the derivatized solution into the HPLC system.

Gas Chromatography (GC)

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. It is well-suited for the analysis of piperazine and its volatile impurities like N-methylpiperazine and N-ethylpiperazine.

Data Presentation: GC-FID Method Validation

Validation ParameterGC-FID Method for Piperazine, 1-Methylpiperazine, and 1-Ethylpiperazine[4]
Linearity Range LOQ to 200% of permitted maximum level
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 99.0 - 101.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) Piperazine: 0.008%, 1-Methylpiperazine: 0.005%, 1-Ethylpiperazine: 0.005% (of analyte concentration)
Limit of Quantitation (LOQ) Piperazine: 0.03%, 1-Methylpiperazine: 0.02%, 1-Ethylpiperazine: 0.02% (of analyte concentration)
Robustness Resolution between peaks > 2.0 under varied conditions

Experimental Protocol: GC-FID Method

This protocol is for the simultaneous determination of piperazine, 1-methylpiperazine, and 1-ethylpiperazine.[4]

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: DB-17 (30 m x 0.53 mm, 1.0 µm film thickness).

  • Carrier Gas: Helium at a flow rate of 2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 260°C.

  • Oven Temperature Program: 150°C for 10 min, then ramp to 260°C at 35°C/min and hold for 2 min.

  • Injection Volume: 1.0 µL.

  • Diluent: Methanol.

Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly useful for the analysis of charged species. It offers advantages such as high efficiency, short analysis times, and low consumption of reagents and samples. For non-chromophoric analytes like piperazine, indirect UV detection is a common approach.

Data Presentation: CE with Indirect UV Detection Method Validation

Validation ParameterCE with Indirect UV Detection for Piperazine[5]
Linearity Range Not explicitly stated in concentration, but validated.
Correlation Coefficient (r²) Not explicitly stated.
Accuracy Validated.
Precision Validated.
Limit of Detection (LOD) Not explicitly stated in concentration.
Limit of Quantitation (LOQ) Not explicitly stated in concentration.
Specificity Validated.

Experimental Protocol: CE with Indirect UV Detection Method

This protocol is for the analysis of piperazine using indirect UV detection.[5]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Capillary: Fused silica capillary.

  • Background Electrolyte (BGE): A buffer containing a UV-absorbing probe (e.g., benzylamine).

  • Detection: Indirect UV detection.

  • Internal Standard: Diethylamine.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for analytical method validation as per ICH guidelines.

AnalyticalMethodValidation cluster_planning Planning Phase cluster_execution Execution Phase cluster_documentation Documentation Phase define_purpose Define Analytical Procedure's Intended Purpose select_parameters Select Validation Performance Characteristics define_purpose->select_parameters set_criteria Set Acceptance Criteria select_parameters->set_criteria prepare_protocol Prepare Validation Protocol set_criteria->prepare_protocol perform_experiments Perform Validation Experiments collect_data Collect and Analyze Data perform_experiments->collect_data prepare_report Prepare Validation Report collect_data->prepare_report prepare_protocol->perform_experiments

A high-level overview of the analytical method validation process.
Logical Relationship of Impurity Analysis

The following diagram illustrates the logical relationship between the analytical target and the chosen analytical techniques.

ImpurityAnalysis cluster_techniques Analytical Techniques piperazine Piperazine & Impurities HPLC HPLC piperazine->HPLC Non-volatile/ Thermally labile GC GC piperazine->GC Volatile/ Thermally stable CE CE piperazine->CE Charged species

Decision tree for selecting an analytical technique for piperazine impurity analysis.

Conclusion

The choice of an analytical method for the determination of piperazine and its impurities depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation.

  • HPLC with derivatization is a robust and sensitive method for a wide range of piperazine-related impurities, especially those that are non-volatile.

  • GC-FID is a simple, cost-effective, and highly efficient method for the analysis of volatile impurities such as N-methylpiperazine and N-ethylpiperazine.

  • Capillary Electrophoresis offers a high-resolution separation alternative, particularly for charged analytes, with the benefits of low sample and reagent consumption.

Each method has been successfully validated for its intended purpose. The data and protocols presented in this guide should serve as a valuable resource for researchers and scientists in the pharmaceutical industry to make informed decisions for their analytical challenges related to piperazine impurity profiling.

References

A Comparative Pharmacokinetic Profile of Four Piperazine-Containing Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring is a versatile scaffold in medicinal chemistry, forming the core of numerous drugs with diverse therapeutic applications.[1][2][3] The physicochemical properties conferred by the piperazine moiety, such as its basicity and ability to form salts, can significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][3][4] Understanding the pharmacokinetic nuances of these drugs is paramount for researchers, scientists, and drug development professionals to optimize dosing regimens, predict drug-drug interactions, and enhance therapeutic outcomes. This guide provides a comparative analysis of the pharmacokinetic properties of four widely used piperazine-containing drugs: Cetirizine, Olanzapine, Sildenafil, and Trazodone, supported by experimental data and methodologies.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of Cetirizine, Olanzapine, Sildenafil, and Trazodone, providing a quantitative basis for comparison.

Table 1: Absorption and Distribution

ParameterCetirizineOlanzapineSildenafilTrazodone
Time to Peak (Tmax) ~1 hour[5][6][7]~6 hours[8]~1 hour[9]1-2 hours[10]
Bioavailability >70%[11]~60-65% (oral)[12]41% (oral)[9][13]63-80% (oral)[14]
Protein Binding 93%[5][6]93%96%[15]89-95%[14]
Volume of Distribution (Vd) 0.3-0.45 L/kg[11]~1000 L[16]--
Food Effect Delays Tmax, no effect on AUC[5]No significant effectDelays Tmax and reduces Cmax[9][13]Increases absorption, decreases Cmax[17]

Table 2: Metabolism and Excretion

ParameterCetirizineOlanzapineSildenafilTrazodone
Elimination Half-Life (t½) 8.3 hours[5][11]21-54 hours[8][18]~4 hours[9]3-9 hours (biphasic)[17]
Metabolism Minimally metabolized[11]Extensively metabolized (CYP1A2, CYP2D6)[8][18]Hepatic (CYP3A4, CYP2C9)[15][19]Hepatic (CYP3A4, CYP2D6)[14]
Primary Route of Excretion Urine (60% unchanged)[11][20]Urine (57%) and Feces (30%)[16]Feces (~80%) and Urine (~13%)[19]Urine (70-75%) and Feces (21%)[14]
Active Metabolites Negligible[5]Inactive metabolites[8]N-desmethyl metabolite (active)[15]m-chlorophenylpiperazine (mCPP) (active)[21]

Experimental Protocols

The pharmacokinetic data presented are derived from various clinical studies. While specific, detailed protocols are proprietary, the general methodologies employed in these studies are outlined below.

General Experimental Workflow for a Bioavailability/Bioequivalence Study

A common study design to determine the pharmacokinetic profile of a drug is a randomized, crossover study in healthy volunteers.

  • Subject Recruitment: A cohort of healthy adult volunteers is recruited. The number of subjects is determined by statistical power calculations.

  • Dosing: Subjects are randomly assigned to receive either the test formulation or a reference formulation of the drug. After a washout period, subjects receive the other formulation. Doses are typically administered orally after an overnight fast.

  • Blood Sampling: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours).

  • Plasma Analysis: Plasma is separated from the blood samples, and the concentration of the drug and its major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC (Area Under the Curve), t½, and clearance.

Food Effect Studies

To assess the impact of food on drug absorption, a similar crossover design is used, where subjects receive the drug on two separate occasions: once in a fasted state and once after a standardized high-fat meal.[9][13]

Absolute Bioavailability Studies

To determine the absolute bioavailability, a comparison is made between the pharmacokinetic profiles following oral and intravenous (IV) administration of the drug.[9][13] The use of radiolabeled compounds (e.g., [14C]-sildenafil) can aid in tracking the drug and its metabolites through the body.[22]

Visualizations

Experimental Workflow Diagram

G cluster_0 Pre-Study cluster_1 Study Period 1 cluster_2 Study Period 2 cluster_3 Post-Study Recruitment Subject Recruitment Screening Screening & Consent Recruitment->Screening Randomization1 Randomization Screening->Randomization1 Dosing1 Drug Administration (Test/Reference) Randomization1->Dosing1 Sampling1 Blood Sampling Dosing1->Sampling1 Washout Washout Period Sampling1->Washout Crossover Crossover Dosing Washout->Crossover Dosing2 Drug Administration (Reference/Test) Crossover->Dosing2 Sampling2 Blood Sampling Dosing2->Sampling2 Analysis Plasma Analysis (LC-MS/HPLC) Sampling2->Analysis PK_Analysis Pharmacokinetic Analysis Analysis->PK_Analysis Report Final Report PK_Analysis->Report G cluster_cetirizine Cetirizine cluster_olanzapine Olanzapine cluster_sildenafil Sildenafil cluster_trazodone Trazodone Cetirizine Cetirizine Cetirizine_Metabolite Negligible Metabolite Cetirizine->Cetirizine_Metabolite Oxidative O-dealkylation Olanzapine Olanzapine Glucuronide 10- & 4'-N-glucuronides Olanzapine->Glucuronide UGT Desmethyl 4'-N-desmethylolanzapine Olanzapine->Desmethyl CYP1A2 N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3 Hydroxymethyl 2-hydroxymethylolanzapine Olanzapine->Hydroxymethyl CYP2D6 (minor) Sildenafil Sildenafil N_desmethyl_sildenafil N-desmethyl sildenafil (Active) Sildenafil->N_desmethyl_sildenafil CYP3A4 (major) CYP2C9 (minor) Trazodone Trazodone mCPP m-chlorophenylpiperazine (Active) Trazodone->mCPP CYP3A4, CYP2D6

References

A Head-to-Head Comparison of Bioisosteres for the Piperazine Ring in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative performance of piperazine and its key bioisosteres, supported by experimental data and detailed protocols.

The piperazine ring is a cornerstone in medicinal chemistry, integral to the structure of over 100 FDA-approved drugs. Its prevalence is due to its favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles. However, the piperazine moiety can also introduce metabolic liabilities, prompting the exploration of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological properties—to fine-tune the characteristics of drug candidates.[1] This guide provides a head-to-head comparison of piperazine and its common bioisosteres, focusing on their impact on physicochemical properties, pharmacokinetic profiles, and pharmacological activity.

Physicochemical Properties: A Comparative Analysis

The choice of a central scaffold in drug design is critically influenced by its physicochemical properties, which dictate a molecule's solubility, permeability, and interactions with biological targets. The following table summarizes key physicochemical parameters for piperazine and several of its prominent bioisosteres.

CompoundStructurepKa1pKa2clogPAqueous Solubility
Piperazine 9.735.35-1.50Freely soluble
Homopiperazine 11.02 (predicted)--0.48Soluble
2,6-Diazaspiro[3.3]heptane ---0.51-
2,5-Diazabicyclo[2.2.1]heptane ---0.60-
3,8-Diazabicyclo[3.2.1]octane ---0.20 (predicted)-
Note: Data for some bioisosteres is not readily available in public sources and would require experimental determination.[1][2]

Pharmacokinetic Profile: Impact on ADME Properties

The replacement of a piperazine ring with a bioisostere can significantly alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This strategy is often employed to address metabolic instability, a common challenge with piperazine-containing compounds.[1] While comprehensive, direct comparative data across a range of bioisosteres for a single parent drug is limited in the public domain, general trends and specific case studies provide valuable insights.

General Trends in ADME Properties for Piperazine Bioisosteres:

ParameterPiperazineHomopiperazineDiazaspiroalkanesBridged Diazabicycloalkanes
Metabolic Stability (t½ in HLM) Variable, can be lowCan be more stable than piperazine in certain contextsGenerally designed to improve metabolic stabilityCan exhibit improved metabolic stability
Permeability Generally goodSimilar to piperazineCan be modulated by substitutionCan be modulated by substitution
Efflux (e.g., P-gp substrate) Can be a P-gp substrateCan show reduced P-gp effluxCan be designed to avoid P-gp effluxCan be designed to avoid P-gp efflux
HLM: Human Liver Microsomes. Data is often compound-specific and the table provides general trends.[1]

Case Study: Pharmacokinetics of Buspirone and its Piperazine Metabolite

A concrete example illustrating the different pharmacokinetic profiles can be seen with the anxiolytic drug buspirone and its major metabolite, 1-(2-pyrimidinyl)-piperazine (1-PP).

CompoundClearance (ml/min)Terminal Elimination Half-life (min)
Buspirone 13.125
1-PP (metabolite) 8.279
Data from intravenous administration in rats.[3]

This data demonstrates that even within the same biological system, the pharmacokinetic properties of a piperazine-containing molecule can differ significantly from its metabolites.[3]

Pharmacological Activity: Comparative Case Studies

The ultimate goal of bioisosteric replacement is to maintain or improve the desired pharmacological activity while enhancing other properties. Below are two case studies comparing the in vitro activity of piperazine-containing compounds with their bioisosteric analogues.

Case Study 1: Olaparib and its Diazaspiro Analogues as PARP-1 Inhibitors

Olaparib is a PARP inhibitor used in cancer therapy that contains a piperazine ring.[4] A study exploring the replacement of this piperazine with various diazaspiro cores provided the following data on PARP-1 inhibition and cytotoxicity in a BRCA1-deficient cancer cell line.

CompoundPARP-1 IC50 (nM)Cytotoxicity EC50 (µM) in UWB1.289 (BRCA1-null) cells
Olaparib (Piperazine-containing) 4.80.010
Analogue 10e (2,6-diazaspiro[3.3]heptane) 12.6>10
Analogue 12b (2,7-diazaspiro[3.5]nonane, Boc-protected) 31180.021
Analogue 14b (2,7-diazaspiro[4.4]nonane, Boc-protected) 11930.025
Analogue 15b (6,9-diazaspiro[4.5]decane, Boc-protected) 43970.013
Data from Reilly et al., J. Med. Chem. 2018, 61, 12, 5367–5385.[5]

This study revealed that replacing the piperazine in Olaparib with a 2,6-diazaspiro[3.3]heptane (analogue 10e) resulted in a modest decrease in PARP-1 inhibitory activity and a significant reduction in cytotoxicity.[5] This highlights how bioisosteric replacement can be used to modulate not only the primary target engagement but also the broader cellular effects.

Case Study 2: Sigma Receptor Ligands - Piperazine vs. Bioisosteres

The sigma-2 (σ2) receptor is a target for various therapeutic areas. A study on σ2 receptor ligands compared a parent compound containing a piperazine ring with a series of analogues where the piperazine was replaced with different bioisosteres.

CompoundBioisostereσ2 Receptor Ki (nM)σ1 Receptor Ki (nM)σ1/σ2 Selectivity Ratio
Reference Compound 1 Piperazine0.9 ± 0.1251 ± 48.1279
Analogue 2t Homopiperazine (1,4-diazepane)3.8 ± 0.9255 ± 29.967
Analogue 2r 2,5-Diazabicyclo[2.2.1]heptane10.7 ± 1.8712 ± 13566
Analogue 2e 2,6-Diazaspiro[3.3]heptane24.4 ± 3.3659 ± 84.227
Data from Ellis et al., Molecules 2022, 27(15), 4825.

In this series, replacement of the piperazine moiety generally led to a decrease in affinity for the σ2 receptor. The homopiperazine analogue (2t) showed the highest affinity among the bioisosteres tested. This case study underscores that the effects of bioisosteric replacement are highly context-dependent and must be evaluated for each specific target and chemical scaffold.

Visualizing the Concepts: Diagrams and Workflows

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G Logical Flow for Piperazine Bioisostere Selection cluster_bioisosteres Select Potential Bioisosteres start Start with Piperazine-containing Lead Compound problem Identify Developability Issues (e.g., poor metabolic stability, off-target effects, low potency) start->problem strategy Consider Bioisosteric Replacement problem->strategy b1 Homopiperazine strategy->b1 b2 Diazaspiroalkanes strategy->b2 b3 Bridged Diazabicycloalkanes strategy->b3 b4 Other Novel Scaffolds strategy->b4 synthesis Synthesize Analogues b1->synthesis b2->synthesis b3->synthesis b4->synthesis testing In Vitro & In Vivo Testing (Physicochemical, ADME, Efficacy, Safety) synthesis->testing analysis Analyze Data and Compare with Parent Compound testing->analysis decision Improved Candidate? analysis->decision end Advance Optimized Candidate decision->end Yes reiterate Re-evaluate Bioisostere Choice or Lead Compound decision->reiterate No

Caption: A logical workflow for the selection and evaluation of piperazine bioisosteres in a drug discovery program.

G Simplified PARP Signaling Pathway and Olaparib Inhibition ssb Single-Strand DNA Break (SSB) parp PARP Enzyme ssb->parp activates par PARylation of proteins parp->par dsb Double-Strand DNA Break (DSB) parp->dsb trapped PARP leads to repair_proteins Recruitment of DNA Repair Proteins par->repair_proteins ssb_repair SSB Repair repair_proteins->ssb_repair replication DNA Replication ssb_repair->replication allows progression hr_repair Homologous Recombination (HR) Repair dsb->hr_repair brca_deficient BRCA-deficient cells (HR Repair Defective) dsb->brca_deficient cell_survival Cell Survival hr_repair->cell_survival apoptosis Apoptosis brca_deficient->apoptosis olaparib Olaparib olaparib->parp inhibits

Caption: The role of PARP in DNA repair and the mechanism of action of Olaparib, particularly in BRCA-deficient cells.

G Experimental Workflow for a Competitive Radioligand Binding Assay start Start reagents Prepare Reagents: - Receptor membrane preparation - Radioligand ([3H]-(+)-pentazocine) - Test compound dilutions - Assay buffer start->reagents plate_setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Test compound wells reagents->plate_setup incubation Incubate plate at a defined temperature and time to reach equilibrium plate_setup->incubation filtration Rapidly filter plate contents through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters with ice-cold buffer filtration->washing scintillation Add scintillation cocktail and measure radioactivity (CPM) washing->scintillation analysis Data Analysis: - Calculate % inhibition - Determine IC50 value - Calculate Ki using Cheng-Prusoff equation scintillation->analysis end End: Determine Binding Affinity (Ki) analysis->end

Caption: A step-by-step workflow for determining the binding affinity of a compound to a target receptor using a competitive radioligand binding assay.

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of piperazine and its bioisosteres.

Receptor Binding Assay (Radioligand Displacement for Sigma Receptors)

This assay is used to determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Membrane preparation from cells or tissues expressing the target sigma receptor subtype (e.g., guinea pig brain homogenates for σ1, rat liver homogenates for σ2).

    • Radiolabeled ligand: [3H]-(+)-pentazocine for σ1 receptors or [125I]RHM-4 for σ2 receptors.

    • Test compound at a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Wash Buffer: Ice-cold 10 mM Tris-HCl, pH 7.4.

    • Non-specific binding determination: A high concentration of a known unlabeled ligand (e.g., 10 µM haloperidol).

    • Filtration apparatus with glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of the test compound.

    • For total binding wells, omit the test compound. For non-specific binding wells, add the high concentration of the unlabeled ligand instead of the test compound.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a set time (e.g., 90 minutes) to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Quickly wash the filters three times with ice-cold wash buffer to remove any remaining unbound radioligand.

    • Dry the filters, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding for each concentration of the test compound.

    • Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand used, and Kd is the dissociation constant of the radioligand for the receptor.

Metabolic Stability Assay (Human Liver Microsomes)

This assay is used to assess the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.

  • Materials:

    • Pooled human liver microsomes (HLM).

    • 100 mM potassium phosphate buffer, pH 7.4.

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Quenching solution: Ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).

    • Incubator/shaking water bath set to 37°C.

    • LC-MS/MS system for analysis.

  • Procedure:

    • Prepare a reaction mixture containing HLM (e.g., final concentration of 0.5 mg/mL) and the test compound (e.g., final concentration of 1 µM) in the phosphate buffer.

    • Pre-incubate the mixture at 37°C for a few minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and add it to a larger volume of the ice-cold quenching solution to stop the reaction and precipitate the proteins.

    • Include control incubations: a negative control without the NADPH regenerating system to assess non-enzymatic degradation, and a positive control with a compound known to be metabolized (e.g., testosterone or verapamil).

  • Sample Processing and Analysis:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point, relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

References

A Researcher's Guide to Purity Assessment of Synthesized Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to market. This guide provides a comprehensive comparison of analytical methods for assessing the purity of piperazin-1-amine, a key intermediate in the synthesis of numerous pharmaceuticals. We present a detailed overview of common analytical techniques, their respective strengths and weaknesses, and supporting experimental data to aid in the selection of the most appropriate method for your research needs.

Overall Workflow for Purity Assessment

The process of assessing the purity of a synthesized compound involves a multi-step approach, from initial qualitative identification to rigorous quantitative analysis and impurity profiling. The following diagram illustrates a typical workflow for the purity assessment of this compound.

G cluster_0 Synthesis & Initial Characterization cluster_1 Primary Purity Assessment cluster_2 Confirmatory & Quantitative Analysis cluster_3 Final Purity Statement Synthesis Synthesized This compound Initial_Char Initial Characterization (e.g., Melting Point, TLC) Synthesis->Initial_Char HPLC HPLC-UV/MS Initial_Char->HPLC Qualitative Screening GC_MS GC-MS Initial_Char->GC_MS Qualitative Screening NMR NMR Spectroscopy Initial_Char->NMR Structural Confirmation Quant_HPLC Quantitative HPLC HPLC->Quant_HPLC Method Validation Quant_GC_MS Quantitative GC-MS GC_MS->Quant_GC_MS Method Validation Purity_Report Purity Statement & Impurity Profile NMR->Purity_Report Structural Data Quant_HPLC->Purity_Report Quantitative Data Quant_GC_MS->Purity_Report Quantitative Data Elemental_Analysis Elemental Analysis Elemental_Analysis->Purity_Report Elemental Composition

Caption: Workflow for purity assessment of this compound.

Comparison of Analytical Methods

The choice of analytical method for purity assessment depends on several factors, including the expected impurities, the required level of sensitivity, and the availability of instrumentation. The following table summarizes and compares the most common techniques used for the analysis of this compound.

Analytical TechniquePrincipleAdvantagesDisadvantagesKey Performance Parameters
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary phase and a mobile phase.High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, well-established for quantitative analysis.[1]This compound lacks a strong chromophore, often requiring derivatization for UV detection.[2]LOD/LOQ: Can reach ppm levels with derivatization.[2] Accuracy & Precision: High, with %RSD values typically <2%.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection and identification based on mass-to-charge ratio.Excellent separation efficiency for volatile compounds, provides structural information for impurity identification.[3][4]Requires the analyte to be volatile and thermally stable, may require derivatization.LOD/LOQ: High sensitivity, capable of detecting trace impurities. Specificity: High due to mass spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.Provides unambiguous structural confirmation, can be used for quantitative analysis (qNMR), non-destructive.[5][6][7][8]Lower sensitivity compared to chromatographic methods, may not detect trace impurities.Quantitative Accuracy: High for qNMR with an appropriate internal standard. Structural Information: Unparalleled.
Elemental Analysis Determines the elemental composition of a sample.Provides the empirical formula of the compound, a fundamental measure of purity.Does not provide information about the nature of impurities, requires a relatively pure sample for accurate results.Accuracy: High, typically within ±0.4% of the theoretical value.
Titration A quantitative chemical analysis method to determine the concentration of an identified analyte.Simple, inexpensive, and accurate for determining the overall base content.[9]Non-specific, titrates all basic compounds in the sample, not suitable for identifying individual impurities.Accuracy & Precision: High when the analyte is the only basic species present.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key analytical methods discussed.

High-Performance Liquid Chromatography (HPLC-UV) with Derivatization

Due to the lack of a strong UV chromophore in this compound, a pre-column derivatization step is often employed to enhance detection.[2]

Objective: To quantify the purity of this compound and identify related impurities.

Derivatization Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl) is a common derivatizing agent for primary and secondary amines, forming a stable, UV-active product.[2]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]

  • Mobile Phase: A gradient of acetonitrile and water or a buffer solution (e.g., phosphate buffer).[1]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 340 nm (for the NBD derivative)[2]

  • Injection Volume: 10 µL

  • Column Temperature: 35°C[2]

Procedure:

  • Standard Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the synthesized this compound sample and dissolve it in the same diluent to a known concentration.

  • Derivatization: To a specific volume of each standard and sample solution, add an excess of the NBD-Cl solution. The reaction is typically carried out in a buffered, slightly alkaline medium and may require heating to ensure complete reaction.

  • Analysis: Inject the derivatized standards and sample onto the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the this compound derivative against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve. Purity is calculated by area normalization or against the reference standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying and quantifying volatile impurities in this compound.

Objective: To identify and quantify volatile impurities and confirm the identity of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 100°C held for 5 minutes, then ramped to 290°C at 10°C/min and held for 20 minutes.[3]

  • Injection Mode: Split or splitless, depending on the concentration.

  • Injector Temperature: 250°C

  • MS Transfer Line Temperature: 280°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 500.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Sample Preparation: Dissolve a known amount of the synthesized this compound in the same solvent.

  • Analysis: Inject the standard and sample solutions into the GC-MS system.

  • Data Analysis: Identify the this compound peak by its retention time and mass spectrum. Compare the mass spectrum with a reference library or the standard. Identify impurity peaks based on their mass spectra. Quantify impurities using an internal standard or by area percentage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound.

Objective: To confirm the chemical structure of the synthesized this compound and to detect the presence of structurally related impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Analytical balance

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d6, D2O, or CDCl3). Add a known amount of an internal standard (e.g., tetramethylsilane - TMS, or a suitable standard for quantitative NMR) if quantification is desired.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, and HSQC can be performed for more detailed structural analysis.

  • Data Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the expected protons in the piperazine ring and the amino group.

    • ¹³C NMR: Analyze the chemical shifts of the carbon atoms to confirm the carbon skeleton of the molecule.

    • Impurity Detection: Look for unexpected signals in the spectra that may indicate the presence of impurities. The integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels. For quantitative NMR (qNMR), the purity is calculated by comparing the integral of a specific proton signal of the analyte with that of the internal standard of known purity and concentration.

Logical Relationships in Purity Assessment

The selection and sequence of analytical techniques are based on a logical progression from general screening to specific quantification.

G Start Synthesized Product Qualitative Qualitative Analysis (Is it the right compound?) Start->Qualitative Quantitative Quantitative Analysis (How pure is it?) Qualitative->Quantitative NMR_Qual NMR Qualitative->NMR_Qual Impurity_ID Impurity Identification (What are the impurities?) Quantitative->Impurity_ID HPLC_Quant HPLC GC-MS Titration qNMR Quantitative->HPLC_Quant Final_Report Final Purity Statement Impurity_ID->Final_Report MS_Impurity MS (from GC-MS or LC-MS) Impurity_ID->MS_Impurity

Caption: Logical flow of purity assessment techniques.

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted approach, leveraging the strengths of various analytical techniques. While chromatographic methods like HPLC and GC-MS are excellent for separation and quantification of the main component and its impurities, NMR spectroscopy provides invaluable structural confirmation. For a comprehensive purity evaluation, a combination of these methods is highly recommended. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and ensure the quality and reliability of their synthesized compounds.

References

Safety Operating Guide

Proper Disposal of Piperazin-1-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the Piperazin-1-amine product in use. This guide provides general recommendations based on available data, and the SDS will offer detailed, substance-specific safety and disposal information.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel, protect the environment, and maintain regulatory compliance. This document outlines the essential procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Due to the hazardous nature of this compound and related amine compounds, strict adherence to safety protocols is essential.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[1][2][3] In environments with inadequate ventilation, respiratory protection is necessary.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust, mists, or vapors.[2][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other potential ignition sources.[3][4]

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[2][3][5] Contain the spill using an inert, absorbent material and prevent it from entering drains.[3][5]

Hazard Summary

The following table summarizes the primary hazards associated with this compound, based on available safety data.

Hazard ClassificationDescription
Acute Toxicity Harmful if swallowed, in contact with skin, or inhaled.[2][6]
Skin Corrosion/Irritation Causes skin irritation or severe skin burns.[2][4][6]
Eye Damage/Irritation Causes serious eye irritation or damage.[2][4]
Respiratory Irritation May cause respiratory irritation.[2]
Environmental Hazards Harmful to aquatic life.[3][5]

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Properly identify this compound waste.

  • It is crucial to classify the type of amine waste.[1]

  • Keep this compound waste separate from other chemical wastes to prevent hazardous reactions.[1] Specifically, avoid contact with incompatible materials such as acids and oxidizing agents.[1]

2. Containerization and Labeling:

  • Use a dedicated, properly sealed, and clearly labeled waste container.[1][2] The container must be made of a material compatible with amines.[1]

  • The label should clearly indicate the contents ("this compound Waste") and display the appropriate hazard warnings.

3. Storage:

  • Store the sealed waste container in a designated, cool, and well-ventilated hazardous waste accumulation area.[1][2]

  • Ensure the storage area is away from direct sunlight, heat sources, and incompatible substances.[1]

  • The storage area should be secure and only accessible to authorized personnel.[2]

4. Disposal Method:

  • Do not dispose of this compound down the drain or in regular trash.[1][2][3] This substance is harmful to aquatic life, and improper disposal can lead to environmental contamination.[1][3]

  • Arrange for disposal through a licensed hazardous waste disposal company.[1][2] These facilities are equipped to handle and dispose of chemical wastes safely.[1]

  • The recommended method of disposal is controlled incineration with flue gas scrubbing.[2] Other potential treatment methods for amine waste include advanced oxidation processes.[7]

  • For larger quantities, reclamation or recycling of the amine may be a viable and environmentally friendly option.[8][9]

5. Contaminated Material Disposal:

  • Contaminated PPE and materials (e.g., absorbent pads from a spill) should be collected in a suitable, labeled container for disposal as hazardous waste.[2][5]

  • Empty containers that held this compound should be triple-rinsed (or the equivalent). The rinsate should be collected and treated as hazardous waste.[2] After proper cleaning, the container can be offered for recycling or reconditioning. Alternatively, it can be punctured to prevent reuse and disposed of in a sanitary landfill, if permitted by local regulations.[2]

6. Regulatory Compliance:

  • All disposal activities must be conducted in accordance with local, state, and federal regulations.[2][4]

  • In the United States, the management of hazardous waste is primarily regulated under the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach for hazardous waste management.[10][11][12]

  • Generators of hazardous waste are responsible for determining if their waste is hazardous and ensuring it is properly managed.[10][13]

  • Maintain detailed records of all waste disposal activities, including quantities, dates, and disposal methods, as required by regulations.[1]

Disposal Workflow for this compound

start This compound Waste Generated consult_sds Consult Specific Safety Data Sheet (SDS) start->consult_sds identify_hazards Identify Hazards (Toxic, Corrosive, Flammable, Environmental) consult_sds->identify_hazards wear_ppe Wear Appropriate PPE identify_hazards->wear_ppe segregate Segregate from Incompatible Materials wear_ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize store Store in Designated Hazardous Waste Area containerize->store disposal_decision Disposal Method? store->disposal_decision licensed_disposal Arrange for Disposal via Licensed Hazardous Waste Facility disposal_decision->licensed_disposal Professional Disposal incineration Controlled Incineration licensed_disposal->incineration end Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Piperazin-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Piperazin-1-amine. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Hazard Summary

This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects. It can cause skin and eye irritation or burns, may be harmful if swallowed or inhaled, and could lead to sensitization.[1][2]

GHS Hazard Classification

Hazard ClassHazard Category
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Skin Corrosion/IrritationCategory 1B / 2
Serious Eye Damage/Eye IrritationCategory 1 / 2
Respiratory SensitizationCategory 1
Skin SensitizationCategory 1
Reproductive ToxicityCategory 2
Hazardous to the Aquatic Environment (long-term)Category 3

Note: The exact categorization may vary slightly depending on the supplier's safety data sheet.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure to this compound. The following table outlines the recommended PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling & Weighing Tightly fitting safety goggles with side-shields.[2][3]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use.[2]Laboratory coat.Use in a well-ventilated area or chemical fume hood.
Solutions & Transfers Tightly fitting safety goggles and a face shield (minimum 8-inch).[4]Chemical-resistant, impervious gloves.[2]A complete suit protecting against chemicals.[4]If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges is necessary.[3][5]
Spill Cleanup Tightly fitting safety goggles and a face shield.[4]Chemical-resistant, impervious gloves.[2]Full body protective clothing.[1]A self-contained breathing apparatus (SCBA) should be used, especially for major spills or in unknown atmospheres.[2][6]
Emergency Situations Tightly fitting safety goggles and a face shield.[4]Chemical-resistant, impervious gloves.[2]Full body protective clothing, potentially flame-retardant.[2][3]Self-contained breathing apparatus (SCBA).[6]

Standard Operating Procedure for Handling this compound

Adherence to a strict operational plan is crucial for the safe handling of this compound.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1][2]

  • For procedures that may generate dust or aerosols, use a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[5][7][8]

2. Handling and Storage:

  • Avoid all personal contact, including inhalation of vapors or dust.[1]

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][2]

  • Keep containers tightly sealed when not in use and store in a cool, dry, and well-ventilated place.[2][9]

  • Store away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Protect containers from physical damage.[1]

3. Decontamination:

  • Wash hands thoroughly with soap and water after handling.[1]

  • Contaminated work clothing should be removed immediately and laundered separately before reuse.[1][8]

  • Decontaminate all work surfaces after use.

4. Waste Disposal:

  • Dispose of this compound and its containers as hazardous waste.[8]

  • The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[2]

  • Do not allow the chemical to enter drains or sewer systems.[2]

  • Contaminated packaging should be triple-rinsed (or equivalent) and offered for recycling or reconditioning, or punctured to prevent reuse before disposal in a sanitary landfill.[2]

First Aid and Emergency Procedures

Immediate action is required in case of exposure.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the affected area with large amounts of water and remove all contaminated clothing.[1][6] Wash the skin thoroughly with soap and water.[6] Seek medical attention if irritation persists.[2]

  • Inhalation: Move the victim to fresh air.[2] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[2] Seek immediate medical attention.[1]

  • Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]

Experimental Protocols: Spill Response

This section details the step-by-step methodology for responding to a this compound spill.

Minor Spill (Solid):

  • Remove all sources of ignition.[1]

  • Clean up spills immediately.[1]

  • Avoid contact with skin and eyes by using appropriate PPE.[1]

  • Use dry clean-up procedures and avoid generating dust.[1]

  • Place the spilled material into a suitable, labeled container for waste disposal.[1]

Major Spill (Solid or Liquid):

  • Evacuate personnel from the area and move upwind.[1][2]

  • Alert emergency responders and inform them of the location and nature of the hazard.[1]

  • Wear full body protective clothing with a self-contained breathing apparatus.[1]

  • Prevent the spillage from entering drains or watercourses.[1]

  • If it is a liquid, contain the spill using inert absorbent material.

  • Collect the spilled material and place it in a suitable, closed container for disposal.[4]

  • Ventilate and wash the area after the clean-up is complete.[8]

Emergency Spill Response Workflow

G spill This compound Spill Occurs assess Assess Spill Size (Minor vs. Major) spill->assess minor_spill Minor Spill assess->minor_spill Minor major_spill Major Spill assess->major_spill Major ppe_minor Don Appropriate PPE: - Goggles - Gloves - Lab Coat minor_spill->ppe_minor evacuate Evacuate Area & Alert Others major_spill->evacuate ppe_major Don Full PPE: - Full Body Suit - SCBA - Face Shield & Goggles - Impervious Gloves evacuate->ppe_major contain_minor Contain & Clean Up: - Use dry methods - Avoid dust generation ppe_minor->contain_minor contain_major Contain Spill: - Use inert absorbent - Prevent entry to drains ppe_major->contain_major collect_minor Collect in Labeled Hazardous Waste Container contain_minor->collect_minor collect_major Collect Material into Sealed Hazardous Waste Container contain_major->collect_major decontaminate Decontaminate Spill Area & Dispose of Waste collect_minor->decontaminate collect_major->decontaminate report Report Incident decontaminate->report

Caption: Workflow for handling a this compound spill.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazin-1-amine
Reactant of Route 2
Piperazin-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.